Product packaging for Fmoc-Thr(POH)-OH(Cat. No.:)

Fmoc-Thr(POH)-OH

Cat. No.: B15157043
M. Wt: 421.3 g/mol
InChI Key: OKIKUSCYAJQLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Thr(POH)-OH is a useful research compound. Its molecular formula is C19H20NO8P and its molecular weight is 421.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20NO8P B15157043 Fmoc-Thr(POH)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKUSCYAJQLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(PO(OBzl)OH)-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(PO(OBzl)OH)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-O-(benzylphospho)-L-threonine, is a critical building block in the field of peptide chemistry, particularly for the synthesis of phosphopeptides. The phosphorylation of threonine residues is a key post-translational modification that plays a vital role in a myriad of cellular signaling pathways. The ability to incorporate phosphorylated threonine residues into synthetic peptides allows researchers to probe the intricate mechanisms of these pathways, develop inhibitors for therapeutic purposes, and create tools for studying protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-Thr(PO(OBzl)OH)-OH.

Chemical Properties and Structure

Fmoc-Thr(PO(OBzl)OH)-OH is a white to off-white powder that is a derivative of the amino acid threonine. The key structural features include the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is base-labile and central to its use in Fmoc-based solid-phase peptide synthesis (SPPS). The side chain hydroxyl group is phosphorylated and protected with a benzyl group, which is labile to acid.

Chemical Structure

The chemical structure of Fmoc-Thr(PO(OBzl)OH)-OH is depicted below:

G mol

Caption: Chemical structure of Fmoc-Thr(PO(OBzl)OH)-OH.

Quantitative Chemical Data
PropertyValueReference
CAS Number 175291-56-2[1][2][3]
Molecular Formula C₂₆H₂₆NO₈P[1][2]
Molecular Weight 511.46 g/mol [3]
Appearance White to slight yellow to beige powder
Purity ≥98.0% (HPLC), ≥98% (TLC), ≥90.0% (acidimetric)[3]
Solubility Clearly soluble (1 mmole in 2 ml DMF)
Melting Point Not explicitly reported for this compound. For the analogous Fmoc-Tyr(PO(OBzl)OH)-OH, a range of 90-105 °C is reported.[4]
Storage Temperature -20°C[2][3]
Optical Rotation [α]²⁵/D -6.5 to -3.5 ° (c=1 in DMF)

Experimental Protocols

The primary application of Fmoc-Thr(PO(OBzl)OH)-OH is in solid-phase peptide synthesis (SPPS) to introduce phosphothreonine residues into a peptide sequence. The following is a representative protocol for the coupling of Fmoc-Thr(PO(OBzl)OH)-OH during Fmoc-based SPPS.

Materials
  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Resin with a free amino group (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Nitrogen gas for mixing

Protocol for Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

    • If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Activation of Fmoc-Thr(PO(OBzl)OH)-OH:

    • In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents relative to the resin loading, e.g., 0.5 mmol, 255.7 mg) and the coupling reagent (e.g., HBTU, 4.9 equivalents, 0.49 mmol, 185.8 mg) in a minimal amount of DMF.

    • Add DIPEA (10 equivalents, 1.0 mmol, 174 µL) to the amino acid/coupling reagent mixture.

    • Briefly vortex the mixture to ensure complete dissolution and activation.

  • Coupling Reaction:

    • Immediately add the activated Fmoc-Thr(PO(OBzl)OH)-OH solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended, or microwave-assisted synthesis can be employed.[1][5]

  • Monitoring the Coupling:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the deprotection of the Fmoc group of the newly added phosphothreonine residue and the subsequent coupling of the next amino acid in the sequence.

Signaling Pathways and Experimental Workflows

Fmoc-Thr(PO(OBzl)OH)-OH is not directly involved in signaling pathways but is a crucial tool for synthesizing phosphopeptides that are used to study these pathways. These synthetic phosphopeptides can act as substrates or inhibitors of kinases and phosphatases, or as binding partners for proteins with phosphobinding domains (e.g., SH2 domains).

The general workflow for utilizing Fmoc-Thr(PO(OBzl)OH)-OH in such research involves the synthesis of a target phosphopeptide, its purification, and subsequent use in biochemical or cellular assays.

phosphopeptide_synthesis_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis cluster_application Application resin Start with Solid Support (Resin) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Couple Fmoc-AA-OH (e.g., Fmoc-Thr(PO(OBzl)OH)-OH) + Coupling Reagents deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Repeat Deprotection wash1->deprotection2 elongation Elongate Peptide Chain deprotection2->elongation wash2 Wash elongation->wash2 cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (TFA cocktail) wash2->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purify by HPLC precipitation->purification analysis Analyze by Mass Spectrometry purification->analysis bio_assay Biochemical/Cellular Assays (e.g., Kinase Assays, Binding Studies) analysis->bio_assay

Caption: Workflow for phosphopeptide synthesis and application.

Conclusion

Fmoc-Thr(PO(OBzl)OH)-OH is an indispensable reagent for the chemical synthesis of phosphopeptides. Its chemical properties are well-suited for Fmoc-based solid-phase peptide synthesis, enabling the precise incorporation of phosphothreonine into desired peptide sequences. The resulting phosphopeptides are powerful tools for dissecting cellular signaling pathways, understanding disease mechanisms, and developing novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of chemical biology, drug discovery, and molecular biology to effectively utilize this important building block in their research endeavors.

References

N-α-Fmoc-O-benzyl-L-phosphothreonine: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-O-benzyl-L-phosphothreonine, a critical building block in the synthesis of phosphopeptides. Phosphorylation of proteins at serine, threonine, and tyrosine residues is a fundamental post-translational modification that governs a vast array of cellular processes. The ability to synthesize peptides containing site-specific phosphorylation is therefore essential for studying signal transduction, developing kinase inhibitors, and creating tools for immunological research. N-α-Fmoc-O-benzyl-L-phosphothreonine is a key reagent in solid-phase peptide synthesis (SPPS) that enables the precise incorporation of phosphothreonine residues.

Physicochemical Properties

N-α-Fmoc-O-benzyl-L-phosphothreonine, also known as Fmoc-Thr(PO(OBzl)OH)-OH, is a white to off-white powder. Its structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group for compatibility with Fmoc-based SPPS, and a benzyl group protecting one of the phosphonate oxygens. This monobenzyl protection strategy is crucial for preventing the side reaction of β-elimination during the basic conditions of Fmoc deprotection.[1][2]

PropertyValueReference
Chemical Formula C₂₆H₂₆NO₈P[3][4]
Molecular Weight 511.46 g/mol [4]
CAS Number 175291-56-2[3][4]
Appearance White to off-white powder[4]
Storage Temperature -20°C[3]
Purity (Typical) ≥98% (HPLC), ≥98% (TLC)[4]

Synthesis of N-α-Fmoc-O-benzyl-L-phosphothreonine

  • Protection of the α-amino group of L-threonine with the Fmoc group. This is a standard procedure in peptide chemistry.

  • Phosphorylation of the side-chain hydroxyl group. This step would likely involve a phosphitylating agent followed by oxidation.

  • Introduction of the benzyl protecting group onto the phosphate moiety.

The purification of the final product is critical to ensure high purity for successful incorporation into peptides. This is typically achieved through chromatographic techniques such as silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization

Comprehensive characterization is essential to confirm the identity and purity of N-α-Fmoc-O-benzyl-L-phosphothreonine. While specific raw data spectra for this compound are not widely published, the following analytical techniques are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of protons corresponding to the Fmoc, benzyl, and threonine moieties.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ³¹P NMR: To confirm the presence of the phosphorus atom and its chemical environment.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Thin-Layer Chromatography (TLC): For rapid purity assessment and reaction monitoring.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-α-Fmoc-O-benzyl-L-phosphothreonine is primarily used as a building block for the incorporation of phosphothreonine into synthetic peptides using Fmoc-based SPPS. The monobenzyl phosphate protection is stable to the piperidine treatment used for Fmoc removal, yet it can be cleaved under the acidic conditions of the final peptide cleavage from the resin.

Experimental Protocol: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH into a Peptide Sequence

This protocol outlines the manual coupling of N-α-Fmoc-O-benzyl-L-phosphothreonine onto a solid support-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-α-Fmoc-O-benzyl-L-phosphothreonine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test or other ninhydrin-based test for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve N-α-Fmoc-O-benzyl-L-phosphothreonine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA to the solution (6-10 equivalents). It is often beneficial to use a higher excess of DIPEA for phosphopeptide synthesis.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added phosphothreonine residue, preparing it for the next coupling cycle.

Workflow for Phosphopeptide Synthesis using Fmoc-Thr(PO(OBzl)OH)-OH

SPPS_Workflow start Start with Fmoc-deprotected peptide-resin activate Activate Fmoc-Thr(PO(OBzl)OH)-OH with HBTU/HATU and DIPEA start->activate couple Couple to resin-bound peptide activate->couple wash1 Wash resin (DMF, DCM) couple->wash1 kaiser Kaiser Test wash1->kaiser kaiser->couple Incomplete deprotect Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotect Complete wash2 Wash resin (DMF, DCM) deprotect->wash2 cleave Cleave peptide from resin and deprotect side chains (TFA cocktail) deprotect->cleave Final residue next_aa Couple next Fmoc-amino acid wash2->next_aa next_aa->deprotect Repeat cycle purify Purify phosphopeptide (RP-HPLC) cleave->purify end Characterize final phosphopeptide purify->end

Caption: Workflow for the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH in SPPS.

Signaling Pathways and Research Applications

Protein phosphorylation is a cornerstone of cellular signaling, regulating pathways involved in cell growth, differentiation, metabolism, and apoptosis. The synthesis of phosphopeptides using N-α-Fmoc-O-benzyl-L-phosphothreonine is instrumental in several research areas:

  • Kinase-Substrate Interactions: Synthetic phosphopeptides serve as standards and substrates for studying the activity and specificity of protein kinases and phosphatases.

  • Antibody Production: Phosphopeptides are used as antigens to generate phospho-specific antibodies, which are invaluable tools for detecting and quantifying protein phosphorylation in complex biological samples.

  • Drug Discovery: The development of kinase inhibitors often relies on synthetic phosphopeptides for use in high-throughput screening assays.

  • Structural Biology: Phosphopeptides can be used to study the structural basis of phospho-dependent protein-protein interactions.

Logical Relationship in Studying Kinase Signaling

Kinase_Signaling_Study hypothesis Hypothesize Protein X is phosphorylated at Thr-123 by Kinase Y synthesis Synthesize peptide corresponding to Protein X sequence around Thr-123 using Fmoc-Thr(PO(OBzl)OH)-OH hypothesis->synthesis non_phospho_peptide Synthesize corresponding non-phosphorylated peptide hypothesis->non_phospho_peptide phospho_peptide Purified Phosphopeptide (pThr-123) synthesis->phospho_peptide antibody_dev Use phosphopeptide as antigen to generate anti-pThr-123 antibody phospho_peptide->antibody_dev kinase_assay In vitro Kinase Assay with Kinase Y, non-phospho-peptide, and ATP non_phospho_peptide->kinase_assay mass_spec Analyze kinase assay products by Mass Spectrometry kinase_assay->mass_spec validation Validate antibody specificity using phospho- and non-phospho-peptides antibody_dev->validation conclusion Conclude Thr-123 is a substrate for Kinase Y in a specific signaling pathway mass_spec->conclusion cell_studies Use validated antibody to detect pThr-123 in cell lysates validation->cell_studies cell_studies->conclusion

Caption: Logical workflow for investigating a hypothesized phosphorylation event.

References

The Pivotal Role of Phosphothreonine in Orchestrating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary: Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. While serine and tyrosine phosphorylation have been extensively studied, the unique and critical roles of threonine phosphorylation are increasingly being recognized as central to the regulation of cell signaling networks. This technical guide provides a comprehensive overview of the multifaceted functions of phosphothreonine (pThr), from its dynamic regulation by kinases and phosphatases to its role as a key mediator of protein-protein interactions and its involvement in critical signaling pathways. We delve into the experimental methodologies used to study pThr, present key quantitative data to contextualize its significance, and explore its implications in disease and drug development. This document is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of the intricate world of phosphothreonine-mediated cell signaling.

Introduction to Phosphothreonine Signaling

Reversible protein phosphorylation, the addition and removal of a phosphate group to an amino acid residue, acts as a molecular switch that controls protein function, localization, and interaction with other molecules.[1] This dynamic process is orchestrated by the opposing actions of protein kinases and protein phosphatases.[2] While phosphorylation can occur on several amino acids, the most prevalent in eukaryotes are serine (pSer), threonine (pThr), and tyrosine (pTyr).[2]

Historically, research has heavily focused on serine and tyrosine phosphorylation. However, phosphothreonine, despite being less abundant than phosphoserine, plays distinct and non-redundant roles in cellular signaling.[3] The unique structural properties of the threonine residue, with its secondary hydroxyl group and a methyl group, confer specific conformational changes upon phosphorylation that are not identical to those induced by phosphoserine. This structural individuality allows for the selective recognition of phosphothreonine by a specific subset of protein domains, thereby dictating the assembly of unique signaling complexes and the activation of distinct downstream pathways.

The Enzymatic Machinery: Kinases and Phosphatases

The phosphorylation status of threonine residues is tightly controlled by the coordinated action of serine/threonine kinases and protein phosphatases.

Serine/Threonine Kinases: The "Writers" of the Signal

Hundreds of protein kinases are encoded in the human genome, the majority of which are serine/threonine kinases that can phosphorylate both serine and threonine residues.[4] However, many kinases exhibit a preference for either serine or threonine, and this specificity is determined by the amino acid sequence surrounding the phosphorylation site, known as the consensus sequence.

Key families of serine/threonine kinases that play a crucial role in phosphothreonine signaling include:

  • MAP kinases (Mitogen-Activated Protein Kinases): These are central components of signaling cascades that regulate cell proliferation, differentiation, and stress responses. Their activation often involves the dual phosphorylation of a threonine and a tyrosine residue within a conserved T-X-Y motif.[5][6]

  • Akt/PKB (Protein Kinase B): A key node in signaling pathways that control cell survival, growth, and metabolism. Full activation of Akt requires phosphorylation on both a threonine (Thr308) and a serine (Ser473) residue.[7][8]

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, which phosphorylate numerous substrates on threonine and serine residues to drive cell cycle progression.

The following diagram illustrates the general mechanism of threonine phosphorylation by a serine/threonine kinase.

threonine_phosphorylation cluster_before Before Phosphorylation cluster_after After Phosphorylation ATP ATP Kinase Serine/Threonine Kinase ATP->Kinase Phosphate donor Protein Protein (Threonine) Protein->Kinase Substrate Phosphoprotein Phosphoprotein (Phosphothreonine) Kinase->Phosphoprotein Phosphorylates ADP ADP Kinase->ADP Product

Threonine phosphorylation by a kinase.
Protein Phosphatases: The "Erasers" of the Signal

Protein phosphatases catalyze the removal of phosphate groups from proteins, thereby terminating or reversing the signaling event.[2] Like kinases, phosphatases also exhibit substrate specificity. The major families of serine/threonine phosphatases include:

  • PPP (Phosphoprotein Phosphatase) family: This family includes PP1, PP2A, and PP2B (calcineurin), which are responsible for the majority of serine/threonine dephosphorylation in the cell.[2]

  • PPM (Metal-dependent Protein Phosphatase) family: This family includes PP2C.[9]

The activity of these phosphatases is tightly regulated, ensuring a balanced and dynamic phosphorylation landscape within the cell.

Phosphothreonine-Binding Domains: The "Readers" of the Signal

A key function of phosphothreonine is to create docking sites for a variety of protein domains, often referred to as "reader" domains. The specific recognition of pThr by these domains is crucial for the assembly of signaling complexes and the propagation of downstream signals.

Forkhead-Associated (FHA) Domains

FHA domains are small, conserved modules that exhibit a strong and specific preference for binding to phosphothreonine residues.[8][10] This specificity is conferred by a conserved set of amino acids within the FHA domain that form a binding pocket accommodating the methyl group of the phosphothreonine residue.[11] FHA domains are found in a wide range of proteins involved in DNA damage response, cell cycle control, and transcription.

WW Domains

WW domains are small protein modules that typically bind to proline-rich sequences. However, a subset of WW domains, such as the one found in the prolyl isomerase Pin1, has been shown to bind specifically to phosphoserine- or phosphothreonine-proline motifs.[12][13] This interaction is critical for regulating the conformation and activity of various proteins involved in cell cycle progression and other cellular processes.

14-3-3 Proteins

14-3-3 proteins are a family of highly conserved dimeric proteins that bind to specific phosphoserine and phosphothreonine motifs.[14] They act as scaffolds, bringing together different signaling proteins, and can also regulate the activity of their binding partners by inducing conformational changes or altering their subcellular localization.

The following diagram illustrates the interaction between a phosphothreonine-containing protein and a reader domain.

pThr_binding Phosphoprotein Protein with Phosphothreonine ReaderDomain Reader Domain (e.g., FHA, WW, 14-3-3) Phosphoprotein->ReaderDomain Binds to SignalingComplex Signaling Complex ReaderDomain->SignalingComplex Forms DownstreamSignal Downstream Signaling SignalingComplex->DownstreamSignal Initiates

Phosphothreonine-mediated protein interaction.

Quantitative Insights into Phosphothreonine Signaling

To fully appreciate the role of phosphothreonine, it is essential to consider its quantitative aspects in the context of the entire phosphoproteome.

Table 1: Relative Abundance of Phosphoamino Acids

Organism/Cell TypePhosphoserine (pSer)Phosphothreonine (pThr)Phosphotyrosine (pTyr)Reference
Human HeLa Cells~86.4%~11.8%~1.8%[15]
Human Primary T-cells---[16]
Rice (Oryza sativa)89.5%8.9%1.6%[17]
Arabidopsis thaliana87.7%9.9%2.4%[17]

Note: The exact ratios can vary depending on the cell type, state, and the analytical methods used.

Table 2: Kinetic Parameters of Selected Serine/Threonine Kinases

KinaseSubstrate PeptideKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
PKA CαLRRASLG (Kemptide, Ser)10252.5 x 106[18]
PKA CαLRRATLG (Kemptide, Thr)>3006<2.0 x 104[18]

This table illustrates the preference of some kinases for serine over threonine, as indicated by the lower KM and higher catalytic efficiency (kcat/KM) for the serine-containing substrate.

Table 3: Binding Affinities of Phosphothreonine-Binding Domains

DomainPhosphopeptide LigandKd (µM)MethodReference
Pin1 WW DomainpAPP659-679 (trans)26.9 ± 8.8NMR[19]
Pin1 WW DomainpCDC25c peptide~20-30Multiple[13]
14-3-3ε[Gla507]pT(502-510)24.06 ± 8.43SPR[2]
14-3-3ε--INVALID-LINK--86.71 ± 8.07SPR[2]

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction.

Phosphothreonine in Key Signaling Pathways

Phosphothreonine plays a critical role in numerous signaling pathways. Here, we focus on two well-characterized examples: the MAPK and Akt pathways.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling module that converts a wide range of extracellular stimuli into specific cellular responses. A key event in this pathway is the dual phosphorylation of MAPKs on a conserved threonine and tyrosine residue in their activation loop by upstream MAPK kinases (MAPKKs).[6][20] This dual phosphorylation is essential for the full activation of MAPKs, which then go on to phosphorylate a multitude of downstream substrates, including transcription factors, thereby regulating gene expression.

MAPK_pathway MAPK Signaling Pathway Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr & Tyr) pERK p-ERK (pThr, pTyr) Substrate Downstream Substrate (e.g., Transcription Factor) pERK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Differentiation) pSubstrate->Response

Simplified MAPK signaling cascade.
The Akt (PKB) Signaling Pathway

The Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Its activation is initiated by growth factors that stimulate phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. For full activation, Akt must be phosphorylated at two key residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[7][21] Activated Akt then phosphorylates a wide range of downstream targets to mediate its diverse cellular functions.

Akt_pathway Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (inactive) PIP3->Akt Recruits pAkt Akt (active) (pThr308, pSer473) PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets pAkt->Downstream Phosphorylates Response Cellular Response (e.g., Survival, Growth) Downstream->Response

Overview of the Akt signaling pathway.

Experimental Protocols for Studying Phosphothreonine

A variety of techniques are employed to detect, quantify, and characterize phosphothreonine modifications.

In Vitro Kinase Assay

This assay is used to determine the ability of a kinase to phosphorylate a specific substrate on a threonine residue and to determine its kinetic parameters.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing HEPES or Tris-HCl, MgCl₂, ATP (often radiolabeled with ³²P or ³³P), and the kinase of interest.

  • Substrate Addition: Add the substrate protein or peptide to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding the ATP/MgCl₂ mix and incubate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Radiolabeling: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.

    • Antibody-based detection: Perform a western blot using a phosphothreonine-specific antibody or an antibody specific to the phosphorylated site.

  • Kinetic Analysis: To determine KM and kcat, perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation.

Mass Spectrometry-based Phosphosite Identification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites on a large scale.

Detailed Methodology:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate groups.

    • Titanium Dioxide (TiO₂) Chromatography: TiO₂ has a high affinity for phosphate groups under acidic conditions.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the enriched phosphopeptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides in a tandem mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio of the intact peptides.

    • Select specific peptides for fragmentation (MS2), which provides sequence information and allows for the precise localization of the phosphorylation site.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact location of the phosphothreonine residue.

MS_workflow Mass Spectrometry Workflow for Phosphoproteomics Sample Cell/Tissue Lysate Digestion Protein Digestion (e.g., Trypsin) Sample->Digestion Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Digestion->Enrichment LC Liquid Chromatography (Separation) Enrichment->LC MS1 MS1 (Peptide Mass) LC->MS1 MS2 MS2 (Peptide Fragmentation & Sequencing) MS1->MS2 Select & Fragment Analysis Data Analysis (Phosphosite Identification) MS2->Analysis

A typical workflow for phosphoproteomic analysis.
Phosphothreonine-Specific Western Blotting

Western blotting with antibodies that specifically recognize phosphothreonine is a common method to detect the phosphorylation of a protein of interest.

Detailed Methodology:

  • Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes either phosphothreonine in general or a specific phosphothreonine site on the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system.

Phosphothreonine in Disease and as a Therapeutic Target

Given the central role of phosphothreonine in regulating key cellular processes, it is not surprising that aberrant threonine phosphorylation is implicated in a wide range of diseases, most notably cancer. The dysregulation of serine/threonine kinases and phosphatases can lead to uncontrolled cell proliferation, survival, and migration, all hallmarks of cancer.

For example, the hyperactivity of the MAPK and Akt signaling pathways, which are critically dependent on threonine phosphorylation, is a common feature of many tumors. This has made the kinases involved in these pathways attractive targets for drug development. Numerous small molecule inhibitors that target serine/threonine kinases are currently in clinical trials or have been approved for the treatment of various cancers.[8]

The development of drugs that specifically target phosphothreonine-mediated interactions, for instance, by disrupting the binding of a pThr-containing protein to its reader domain, represents a promising and more specific therapeutic strategy. A deeper understanding of the intricacies of phosphothreonine signaling will undoubtedly pave the way for the development of novel and more effective therapies for a multitude of diseases.

Conclusion

Phosphothreonine is a vital player in the complex symphony of cellular signaling. Its unique structural properties and specific recognition by a dedicated set of cellular machinery allow it to orchestrate a wide range of biological processes. From the dynamic interplay of kinases and phosphatases to its central role in mediating protein-protein interactions within critical signaling pathways, the importance of phosphothreonine in maintaining cellular homeostasis and its deregulation in disease is becoming increasingly clear. The continued development of advanced experimental and computational approaches will further illuminate the intricate world of phosphothreonine signaling, opening new avenues for therapeutic intervention in a host of human diseases.

References

An In-depth Technical Guide to Fmoc-Protected Phosphothreonine Derivatives for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fmoc-protected phosphothreonine derivatives in solid-phase peptide synthesis (SPPS), a critical technique for investigating cellular signaling, developing targeted therapeutics, and creating tools for proteomics research. The chemical synthesis of phosphopeptides allows for the production of homogeneous samples with precisely defined phosphorylation sites, which is essential for studying the effects of this key post-translational modification.[1]

Introduction to Phosphopeptide Synthesis

Protein phosphorylation, a reversible process mediated by kinases and phosphatases, is a fundamental mechanism for regulating nearly all aspects of cell biology, including signal transduction, cell division, and apoptosis.[2] The synthesis of phosphopeptides can be approached in two primary ways: the "global" or "post-synthetic" phosphorylation of a completed peptide chain, or the more widely adopted "building block" approach.[3] The building block method, which involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative during SPPS, is generally preferred for its superior control and efficiency.[4]

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the method of choice for phosphopeptide synthesis. Its mild, base-labile deprotection of the temporary Fmoc group is compatible with the sensitive phosphate moieties, unlike the harsh acid conditions (e.g., HF) required in Boc-based synthesis.[1]

Phosphothreonine Building Blocks: The Challenge of Protection

The primary challenge in using phosphothreonine derivatives is the protection of the phosphate group. The protecting group must be stable to the basic conditions of Fmoc removal (typically piperidine in DMF) yet be easily removable during the final acid-mediated cleavage from the resin.

For phosphoserine and phosphothreonine, the use of fully protected phosphate triesters is generally avoided in Fmoc-SPPS. These derivatives are susceptible to β-elimination, a side reaction that occurs under the basic conditions used for Fmoc deprotection. In contrast, the most successful and widely used building block is Fmoc-Thr(PO(OBzl)OH)-OH , where the phosphate is a monobenzyl-protected monoester.[2] This acidic phosphate is thought to become deprotonated during the Fmoc removal step, which inhibits the deprotonation of the amino acid's α-proton and thereby suppresses the β-elimination side reaction.[1]

DerivativeProtecting Group(s)Stability to PiperidineCleavage ConditionsKey Considerations
Fmoc-Thr(PO(OBzl)OH)-OH MonobenzylStable . Minimizes β-elimination.[2]95% TFA (concurrent with resin cleavage)Industry standard . Hindered residue, may require optimized coupling conditions.[5]
Fmoc-Thr(PO(OR)₂)-OH (e.g., R=Me, Et, tBu)Dialkyl (e.g., Dimethyl, Di-tert-butyl)Unstable . Prone to β-elimination.Varies (e.g., strong acid, TMSBr)Generally incompatible with standard Fmoc-SPPS protocols for pThr/pSer due to β-elimination risk.
Fmoc-Thr[PO(OH)(OPOM)]-OHMono-(pivaloyloxymethyl)StablePost-synthesis "POMylation" followed by enzymatic cleavage.Specialized derivative for creating cell-permeable phosphopeptide prodrugs.[1]

Experimental Protocol: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH

This section details a generalized protocol for the efficient incorporation of the monobenzyl-protected phosphothreonine building block into a growing peptide chain on a solid support.

3.1. Materials and Reagents

  • Resin: Rink Amide or other suitable acid-labile resin.

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acid Derivative: Fmoc-Thr(PO(OBzl)OH)-OH.

  • Coupling Reagent: HATU, HBTU, or HCTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection Solution: 20% piperidine in DMF.

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

3.2. Synthesis Cycle Workflow

The following steps outline a single cycle for adding the phosphothreonine residue.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction (Activation and Addition):

    • In a separate vessel, pre-activate the Fmoc-Thr(PO(OBzl)OH)-OH. Dissolve the amino acid (3 eq. relative to resin loading), coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours. Coupling for the sterically hindered pThr residue can be sluggish, so extended reaction times are recommended.[5]

    • Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

3.3. Final Cleavage and Deprotection

  • After synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 3-4 hours at room temperature. For peptides with multiple phospho-residues, a longer cleavage time may be required to ensure complete removal of the benzyl protecting groups.[5]

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purify the crude peptide using reverse-phase HPLC.

experimental_workflow resin Start: Peptide-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-pThr-OH + Activator + Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Continue to Next Amino Acid Cycle wash2->next_cycle If not final residue cleavage Final Cleavage & Deprotection (95% TFA Cocktail) wash2->cleavage If final residue end_product Purified Phosphopeptide cleavage->end_product mapk_pathway stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor binds ras Ras (GTPase) receptor->ras activates mapkkk MAPKKK (e.g., Raf) ras->mapkkk activates p1 P mapkkk->p1 mapkk MAPKK (e.g., MEK) p2 P mapkk->p2 mapk MAPK (e.g., ERK) p3 P mapk->p3 response Cellular Response (Gene Expression, etc.) p1->mapkk phosphorylates p2->mapk phosphorylates on Threonine & Tyrosine p3->response activates

References

An In-depth Technical Guide to Phosphopeptide Synthesis Using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of phosphopeptides utilizing Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, making synthetic phosphopeptides indispensable tools for biomedical research and drug discovery.[1] This document details the primary synthetic strategies, experimental protocols, and data-driven comparisons to aid researchers in the successful preparation of these vital molecules.

Introduction to Phosphopeptide Synthesis

Protein phosphorylation, orchestrated by kinases and reversed by phosphatases, is a fundamental mechanism regulating cellular signaling pathways involved in cell cycle control, growth, and apoptosis.[2] The transient nature of protein phosphorylation and the low abundance of many phosphoproteins necessitate robust methods for producing synthetic phosphopeptides. These synthetic analogues serve as critical reagents for:

  • Studying kinase and phosphatase activity and substrate specificity.

  • Developing phospho-specific antibodies.

  • Investigating phosphorylation-dependent protein-protein interactions.

  • Serving as standards in mass spectrometry-based phosphoproteomics.[3]

Fmoc-based SPPS is the predominant method for phosphopeptide synthesis due to its milder deprotection conditions compared to the Boc/Bzl strategy, which preserves the acid-labile phosphate group. Two principal strategies have emerged for the incorporation of phosphoamino acids: the Building Block Approach and the Global Phosphorylation Approach .

Core Principles of Fmoc-SPPS

Fmoc-SPPS involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).[4] The synthesis cycle consists of two main steps:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and reacted with the newly liberated N-terminal amine of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).

Fmoc_SPPS_Cycle cluster_coupling Coupling Step Resin_Peptide_Fmoc Resin-Peptide-(AA)n-Fmoc Resin_Peptide_NH2 Resin-Peptide-(AA)n-NH2 Resin_Peptide_Fmoc->Resin_Peptide_NH2 Deprotection (20% Piperidine/DMF) Resin_Peptide_Fmoc_Next Resin-Peptide-(AA)n+1-Fmoc Resin_Peptide_NH2->Resin_Peptide_Fmoc_Next Coupling Fmoc_AA_OH Fmoc-AA(n+1)-OH Activated_AA Activated Fmoc-AA(n+1) Fmoc_AA_OH->Activated_AA Activation (e.g., HBTU/DIPEA)

Figure 1: The basic cycle of Fmoc solid-phase peptide synthesis (SPPS).

Strategies for Phosphopeptide Synthesis

The Building Block Approach

The building block approach is the most straightforward and widely used method for synthesizing phosphopeptides.[3] It involves the direct incorporation of pre-synthesized, protected phosphoamino acid derivatives during the standard Fmoc-SPPS cycle.

The most common building blocks are Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine with the phosphate group protected as a monobenzyl ester (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).[5] This protecting group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.

Advantages:

  • High efficiency and reliability.

  • Precise control over the phosphorylation site.

  • Compatibility with automated peptide synthesizers.

Disadvantages:

  • The partially protected phosphate group is acidic and can complicate coupling reactions.

  • The synthesis of multiphosphorylated peptides can be challenging due to cumulative side reactions.[6]

Building_Block_Approach Start Start with Resin-Peptide-NH2 Coupling Coupling to Peptide Chain Start->Coupling Phospho_AA Fmoc-pAA(PO(OBzl)OH)-OH Activation Activation (HBTU/HATU, DIPEA) Phospho_AA->Activation Activation->Coupling Result Resin-Peptide-pAA(PO(OBzl)OH)-Fmoc Coupling->Result Continue Continue SPPS Cycle Result->Continue Cleavage Final Cleavage (TFA) Result->Cleavage Continue->Cleavage Final_Peptide Free Phosphopeptide Cleavage->Final_Peptide

Figure 2: Workflow for the building block approach in phosphopeptide synthesis.

The Global Phosphorylation Approach

The global, or post-synthetic, phosphorylation approach involves synthesizing the full-length peptide with unprotected hydroxyl groups on the serine, threonine, or tyrosine residues to be phosphorylated. The phosphorylation is then carried out on the resin-bound peptide before cleavage and deprotection.

This method typically involves a two-step process:

  • Phosphitylation: The hydroxyl group of the target amino acid is reacted with a phosphoramidite reagent, such as dibenzyl N,N-diisopropylphosphoramidite, in the presence of an activator like 1H-tetrazole. This forms a phosphite triester.

  • Oxidation: The unstable phosphite triester is oxidized to the stable phosphate triester using an oxidizing agent, commonly tert-butyl hydroperoxide.[7]

Advantages:

  • Avoids potentially difficult couplings with bulky, acidic phosphoamino acid building blocks.

  • Can be more cost-effective if multiple phosphorylation sites are desired.

Disadvantages:

  • Requires additional on-resin reaction steps.

  • Phosphitylation and oxidation reactions must be highly efficient to avoid side products.

  • Phosphoramidite reagents are sensitive to moisture and air.[8]

Global_Phosphorylation_Approach Start Synthesize Peptide with unprotected Ser/Thr/Tyr Phosphitylation Phosphitylation (Phosphoramidite, Tetrazole) Start->Phosphitylation Oxidation Oxidation (t-Butyl Hydroperoxide) Phosphitylation->Oxidation Cleavage Final Cleavage (TFA) Oxidation->Cleavage Final_Peptide Free Phosphopeptide Cleavage->Final_Peptide

Figure 3: Workflow for the global phosphorylation approach.

Quantitative Data Presentation

The success of phosphopeptide synthesis is highly sequence-dependent. The following tables provide a summary of typical quantitative data for the different synthesis strategies.

Table 1: Comparison of Phosphopeptide Synthesis Strategies

ParameterBuilding Block ApproachGlobal Phosphorylation Approach
Typical Crude Purity 50-80%30-70%
Overall Yield 10-40%5-30%
Key Challenge Coupling of acidic building blocksEfficiency of on-resin reactions
Best Suited For Single phosphorylation sites, routine synthesisMultiple phosphorylation sites, difficult sequences

Table 2: Typical Yields and Purities for Specific Phosphopeptide Syntheses

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
V2R-5pAMPS13.7~2.5 mg from 100mg resin[2]
APC-4pAMPS7.7Not Reported[2]
Tau-6pAMPS37.2Not Reported[2]
p53-5pAMPS22.3Not Reported[2]

AMPS: Accelerated Multiphosphorylated Peptide Synthesis, a rapid-flow, high-temperature SPPS method.

Experimental Protocols

General Fmoc-SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and isopropanol (2-3 times) followed by DMF (3-5 times).

  • Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/HATU with DIPEA) for 30-60 minutes.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat the deprotection and coupling cycle until the peptide is fully assembled.

Protocol for the Building Block Approach

This protocol details the coupling of a monobenzyl-protected phosphoamino acid.

  • Prepare Coupling Solution: Dissolve the Fmoc-phosphoamino acid (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) (3-5 eq.), HBTU or HATU (3-5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF.

  • Activation: Add DIPEA (6-10 eq.) to the coupling solution and mix. The higher equivalents of DIPEA are crucial to neutralize the acidic phosphate group.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin-bound peptide. Allow the coupling to proceed for 1-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

Protocol for the Global Phosphorylation Approach

This protocol outlines the on-resin phosphorylation using a phosphoramidite reagent. Note: Phosphoramidites are highly sensitive to air and moisture; therefore, all steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[8]

  • Peptide Synthesis: Synthesize the peptide on the resin, leaving the hydroxyl groups of the target Ser, Thr, or Tyr residues unprotected.

  • Phosphitylation:

    • Swell the resin in anhydrous DMF.

    • Prepare a solution of dibenzyl N,N-diisopropylphosphoramidite (5-10 eq.) and 1H-tetrazole (10-20 eq.) in anhydrous DMF.

    • Add the phosphitylation solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with anhydrous DMF.

  • Oxidation:

    • Prepare a solution of 3 M tert-butyl hydroperoxide in a non-polar solvent (e.g., isooctane) or a 10% solution in acetonitrile.[9]

    • Add the oxidizing solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection
  • Drying: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the peptide precipitate, wash with cold ether, and dry under vacuum.

Purification and Analysis
  • Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Signaling Pathway Example

Phosphopeptides are instrumental in dissecting signaling pathways. For instance, the MAPK/ERK pathway involves a cascade of phosphorylation events that regulate cell proliferation, differentiation, and survival.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Figure 4: A simplified diagram of the MAPK/ERK signaling pathway, highlighting key phosphorylation events.

Conclusion

The synthesis of phosphopeptides by Fmoc-SPPS is a mature and robust technology that provides researchers with essential tools to probe the complexities of cellular signaling. The choice between the building block and global phosphorylation strategies depends on the specific peptide sequence, the number and location of phosphorylation sites, and the available synthetic expertise. With careful planning and execution of the protocols detailed in this guide, researchers can successfully synthesize high-quality phosphopeptides for a wide range of applications in biology and medicine.

References

A Technical Guide to the Stability and Storage of Fmoc-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for N-α-Fmoc-O-benzyl-L-phosphothreonine, commercially known as Fmoc-Thr(PO(OBzl)OH)-OH. This reagent is a critical building block for the synthesis of phosphothreonine-containing peptides, which are essential tools in signal transduction research and drug discovery. Proper handling and storage of this compound are paramount to ensure its integrity and successful incorporation into synthetic peptides.

Compound Identification and Properties

Nomenclature: N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphospho)-L-threonine

Common Abbreviation: Fmoc-Thr(PO(OBzl)OH)-OH

CAS Number: 175291-56-2

Molecular Formula: C₂₆H₂₆NO₈P

Molecular Weight: 511.46 g/mol

Storage and Handling Recommendations

The stability of Fmoc-Thr(PO(OBzl)OH)-OH is critical for its effective use in solid-phase peptide synthesis (SPPS). The following table summarizes the recommended storage and handling conditions based on supplier information and literature data.

ParameterRecommendationNotes
Storage Temperature -20°C is the most commonly recommended temperature for long-term storage[1]. Storage at 2-8°C is also cited for shorter periods[2][3][4].Storing at <-15°C is also recommended[1].
Atmosphere Store under an inert atmosphere[2].This minimizes degradation due to moisture and oxidation.
Moisture The compound is moisture-sensitive[2].Care should be taken to avoid exposure to humidity. Potential for hydrolysis exists[5].
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[2].
General Handling Due to its potential reactivity with nucleophiles, careful handling is advised[5].

Stability Profile

Quantitative stability data for Fmoc-Thr(PO(OBzl)OH)-OH, such as degradation rates under various pH and temperature conditions, is not extensively available in the public domain. However, its stability can be inferred from its behavior during peptide synthesis and from general knowledge of phosphoamino acids.

  • Stability to Piperidine: Once incorporated into a peptide chain, the monoprotected phosphothreonine residue is stable to the piperidine solutions used for Fmoc group removal during SPPS. This is a crucial characteristic for its successful use in this methodology.

  • Reactivity during Coupling: The partially protected phosphate group can present challenges during the coupling reaction in peptide synthesis. The use of uronium-based coupling reagents like HATU or HBTU, in combination with a base such as N,N-diisopropylethylamine (DIPEA), is recommended for efficient incorporation[6][7]. Carbodiimide-based coupling has been reported to be less effective.

  • Potential for Side Reactions: During trifluoroacetic acid (TFA)-mediated cleavage from the resin, a side reaction involving the S-benzylation of adjacent methionine residues has been observed, particularly with microwave-assisted protocols[5].

  • Hydrolytic Stability: As a phosphoamino acid derivative, Fmoc-Thr(PO(OBzl)OH)-OH is susceptible to hydrolysis[5]. This underscores the importance of storing it in a dry environment.

Experimental Protocols

Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis

The following is a general protocol for the manual coupling of Fmoc-Thr(PO(OBzl)OH)-OH during Fmoc-based SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of Fmoc-Thr(PO(OBzl)OH)-OH cluster_capping Capping (Optional) Resin Resin with N-terminal Amine Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Activate Activate Fmoc-Thr(PO(OBzl)OH)-OH (e.g., HATU/DIPEA in DMF) Wash_1->Activate Couple Couple to Resin Activate->Couple Wash_2 Wash with DMF Couple->Wash_2 Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Wash_2->Cap Wash_3 Wash with DMF Cap->Wash_3 Fmoc_Deprotection_Next Fmoc Deprotection for next coupling cycle Wash_3->Fmoc_Deprotection_Next For next amino acid

Caption: Workflow for the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH in SPPS.

Methodology:

  • Resin Preparation: The solid support (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF). The Fmoc protecting group of the preceding amino acid is removed using a solution of 20% piperidine in DMF. The resin is then thoroughly washed with DMF.

  • Activation and Coupling: Fmoc-Thr(PO(OBzl)OH)-OH (typically 2-4 equivalents relative to the resin substitution) is pre-activated in DMF using a coupling agent such as HATU (2 equivalents) and a base like DIPEA (2-4 equivalents) for several minutes. This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 40 minutes to 2 hours at room temperature[6]. Double coupling is often employed to ensure complete reaction[6].

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with a reagent like acetic anhydride can be performed.

  • Chain Elongation: The Fmoc group of the newly incorporated phosphothreonine is removed with piperidine, and the synthesis of the peptide chain continues.

Deprotection of the Benzyl Group

The benzyl protecting group on the phosphate is typically removed simultaneously with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.

Deprotection_Workflow Peptide_Resin Peptide on Resin with Fmoc-Thr(PO(OBzl)OH)-OH Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/H2O/TIS) Peptide_Resin->Cleavage_Cocktail Incubate Incubate (e.g., 2-4 hours) Cleavage_Cocktail->Incubate Precipitate Precipitate Peptide (e.g., in cold ether) Incubate->Precipitate Purify Purify by HPLC Precipitate->Purify Final_Peptide Phosphorylated Peptide Purify->Final_Peptide

Caption: General workflow for the final deprotection and cleavage step.

Methodology:

  • Cleavage Cocktail: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), and scavengers is used. A common cocktail is TFA/water/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Reaction: The peptide-bound resin is treated with the cleavage cocktail for 2-4 hours at room temperature. This process cleaves the peptide from the resin, removes the benzyl group from the phosphate, and removes other acid-labile side-chain protecting groups.

  • Isolation: The crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed with cold ether.

  • Purification: The final phosphopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-Thr(PO(OBzl)OH)-OH is a robust reagent for the synthesis of phosphothreonine-containing peptides when stored and handled correctly. The primary stability concerns are sensitivity to moisture and the need for optimized coupling conditions during peptide synthesis. Adherence to the recommended storage temperature of -20°C in a dry, inert atmosphere will ensure the longevity and reactivity of this valuable building block. While quantitative stability data is sparse, the successful synthesis of numerous complex phosphopeptides using this reagent attests to its stability under the prescribed conditions.

References

The Pivotal Role of Phosphothreonine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. While phosphorylation of serine and tyrosine has been extensively studied, the unique biological significance of threonine phosphorylation is increasingly being recognized as a critical regulatory mechanism. Peptides containing phosphothreonine (pThr) serve as key signaling nodes, mediating protein-protein interactions, dictating enzymatic activity, and controlling cellular fate. This in-depth technical guide explores the core biological significance of phosphothreonine-containing peptides, detailing their roles in pivotal signaling pathways, the molecular machinery that governs their dynamic turnover, and their emerging importance as therapeutic targets and disease biomarkers. This document provides detailed experimental protocols for the study of phosphothreonine signaling and presents quantitative data to facilitate a deeper understanding of these vital cellular events.

Introduction: The Significance of Phosphothreonine

In eukaryotic cells, the reversible phosphorylation of serine, threonine, and tyrosine residues on proteins is a primary mechanism for regulating cellular processes.[1] While serine phosphorylation is the most abundant, and tyrosine phosphorylation is renowned for its role in growth factor signaling, threonine phosphorylation possesses distinct structural and functional properties that impart unique regulatory roles.[1][2] The addition of a phosphate group to a threonine residue introduces a significant negative charge and a tetrahedral geometry, capable of inducing conformational changes in proteins, creating docking sites for other proteins, or altering the substrate specificity of enzymes.[3] This dynamic modification is orchestrated by a complex interplay of protein kinases and phosphatases.

The Molecular Machinery of Threonine Phosphorylation

The "on" and "off" switching of threonine phosphorylation is tightly controlled by two families of enzymes: protein kinases and protein phosphatases.

Threonine Kinases: The Writers of the Signal

A vast number of protein kinases, estimated to be over 350 in humans, are serine/threonine kinases that catalyze the transfer of the γ-phosphate from ATP to the hydroxyl group of serine or threonine residues.[4] These kinases exhibit remarkable specificity, recognizing and phosphorylating threonine residues within specific consensus sequences. This specificity ensures that only the appropriate downstream targets are activated in response to a given cellular signal.

Key Families of Serine/Threonine Kinases Include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, driving transitions between different phases by phosphorylating key substrates on threonine and serine residues.[2][5]

  • Mitogen-Activated Protein Kinases (MAPKs): This family, including the well-studied ERK proteins, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.[6][7]

  • Transforming Growth Factor-β (TGF-β) Receptors: These are receptor serine/threonine kinases that initiate signaling cascades controlling cell growth, differentiation, and development.[8][9]

Phosphothreonine Phosphatases: The Erasers of the Signal

The removal of phosphate groups from threonine residues is catalyzed by protein serine/threonine phosphatases (PSTPs). These enzymes are equally important for signal termination and maintaining cellular homeostasis.

Major Families of Serine/Threonine Phosphatases:

  • Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): These are the two major families of PSTPs in most cells, responsible for a broad range of dephosphorylation events.

  • Protein Phosphatase 2C (PP2C): This is a family of Mg2+/Mn2+-dependent phosphatases.[4]

Phosphothreonine in Cellular Signaling Pathways

Phosphothreonine-containing peptides are integral components of numerous signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[8][9] Signaling is initiated by the binding of a TGF-β ligand to its type II receptor, a serine/threonine kinase. This leads to the recruitment and phosphorylation of the type I receptor, which in turn phosphorylates downstream effector proteins called Smads on serine and threonine residues in their C-terminal SXS motif.[8][10] This phosphorylation is a key activating step, enabling Smads to form complexes and translocate to the nucleus to regulate gene expression.[8]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor Type II Receptor Type I Receptor TGFb->Receptor:f0 Binding Receptor:f0->Receptor:f1 Smad23 Smad2/3 Receptor:f1->Smad23 Phosphorylation (pThr/pSer) Smad4 Smad4 Smad23->Smad4 Complex Formation SmadComplex Smad2/3-Smad4 Complex Smad4->SmadComplex DNA DNA SmadComplex->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Regulation

Figure 1: TGF-β Signaling Pathway. A simplified diagram illustrating the core cascade of the TGF-β signaling pathway, highlighting the key phosphorylation events.
Cyclin-Dependent Kinase (CDK) Signaling

The progression of the cell cycle is tightly regulated by the sequential activation and inactivation of Cyclin-Dependent Kinases (CDKs).[2][5] CDKs are serine/threonine kinases that require association with a cyclin regulatory subunit for their activity.[11] The activity of CDK-cyclin complexes is further regulated by phosphorylation. Activating phosphorylation occurs on a conserved threonine residue within the T-loop of the CDK catalytic domain, a modification that is essential for substrate binding and full kinase activity.[11][12] Conversely, inhibitory phosphorylation on other threonine and tyrosine residues can suppress CDK activity.[5]

CDK_Signaling cluster_regulation CDK Regulation cluster_downstream Downstream Effects Cyclin Cyclin CDK_Cyclin CDK-Cyclin Complex (Inactive) Cyclin->CDK_Cyclin CDK CDK CDK->CDK_Cyclin CDK_Cyclin_pThr Active CDK-Cyclin (pThr in T-loop) CDK_Cyclin->CDK_Cyclin_pThr Phosphorylation CDK_Cyclin_inhib Inactive CDK-Cyclin (pThr/pTyr) CDK_Cyclin->CDK_Cyclin_inhib Inhibitory Phosphorylation pSubstrate Phosphorylated Substrate CDK_Cyclin_pThr->pSubstrate Phosphorylation CAK CDK-Activating Kinase (CAK) CAK->CDK_Cyclin_pThr Wee1 Wee1 Kinase Wee1->CDK_Cyclin_inhib Substrate Substrate Protein Substrate->pSubstrate CellCycle Cell Cycle Progression pSubstrate->CellCycle

Figure 2: CDK Signaling Regulation. A diagram showing the activation and inhibition of CDKs through phosphorylation events, leading to cell cycle progression.
The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central signaling module that relays extracellular signals to the nucleus to control gene expression and cell fate.[6][7] The activation of ERK1 and ERK2 requires dual phosphorylation on a conserved threonine and a tyrosine residue (the T-E-Y motif) by an upstream kinase called MEK.[6][13] This dual phosphorylation event is a hallmark of ERK activation and is essential for its catalytic activity towards a multitude of downstream substrates.[13]

ERK_Signaling cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream_erk Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Dual Phosphorylation (Thr & Tyr) pERK Phosphorylated ERK (pThr/pTyr) ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Nuclear Translocation & Phosphorylation GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Figure 3: MAPK/ERK Signaling Pathway. An overview of the MAPK/ERK signaling cascade, emphasizing the critical dual phosphorylation of ERK.

Phosphothreonine in Disease and Drug Development

Given the central role of threonine phosphorylation in regulating fundamental cellular processes, it is not surprising that aberrant threonine phosphorylation is implicated in a wide range of human diseases, including cancer, neurological disorders, and metabolic diseases.

Cancer

Dysregulation of serine/threonine kinase signaling pathways is a hallmark of many cancers.[3] For instance, mutations that lead to the constitutive activation of kinases in the MAPK/ERK pathway can drive uncontrolled cell proliferation.[14] Consequently, many therapeutic strategies are focused on developing inhibitors that target these kinases. Furthermore, quantitative phosphoproteomic studies have revealed altered phosphothreonine levels in various cancers, highlighting potential biomarkers for diagnosis and prognosis.[1]

Neurological Disorders

Phosphorylation of the tau protein, primarily on serine and threonine residues, is a key event in the pathogenesis of Alzheimer's disease and other tauopathies.[15] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, a pathological hallmark of these diseases.[16] Additionally, proteins like 14-3-3, which bind to phosphoserine/phosphothreonine motifs, have been implicated in a variety of neurological disorders.[17]

Quantitative Data on Phosphothreonine Interactions

The biological impact of phosphothreonine signaling is underpinned by the specific and quantifiable interactions it mediates.

Table 1: Kinetic Parameters of Selected Threonine Kinases
KinaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CDK2/Cyclin AHistone H11.513.59.0 x 106
ERK2Myelin Basic Protein10151.5 x 106
TGF-βRI (ALK5)Smad22.30.041.7 x 104

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters of Selected Phosphothreonine Phosphatases
PhosphataseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PP2Cαp-p38 MAPK1.20.86.7 x 105
PP2APhosphorylase a20502.5 x 106

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols for Studying Phosphothreonine

A variety of experimental techniques are employed to investigate the roles of phosphothreonine-containing peptides.

Phosphopeptide Enrichment and Mass Spectrometry

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often a necessary step prior to mass spectrometry analysis.

Phosphoproteomics_Workflow Start Protein Extraction from Cells/Tissues Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatic Analysis (Pathway, Motif) DataAnalysis->Bioinformatics

Figure 4: Phosphoproteomics Workflow. A general workflow for the identification and quantification of phosphopeptides from complex biological samples.

Detailed Protocol: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment

  • Sample Preparation: Start with a tryptic digest of your protein sample. Ensure the sample is desalted and acidified (e.g., with 0.1% TFA).

  • Resin Equilibration: Equilibrate the IMAC resin (e.g., Fe-NTA or TiO2) with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).

  • Sample Loading: Load the acidified peptide sample onto the equilibrated resin. Incubate to allow phosphopeptides to bind.

  • Washing: Wash the resin extensively with loading buffer to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using a high pH buffer (e.g., 1% ammonium hydroxide) or a phosphate-containing buffer.

  • Desalting and Analysis: Desalt the eluted phosphopeptides using a C18 tip and analyze by LC-MS/MS.

In Vitro Kinase Assay

Detailed Protocol: Serine/Threonine Kinase Assay [18][19][20]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Substrate peptide or protein (containing the threonine residue to be phosphorylated)

    • Purified active serine/threonine kinase

    • Optional: Inhibitor or activator compounds

  • Initiate Reaction: Start the reaction by adding a final concentration of 100 µM ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM or by heating the sample.

  • Detection: Analyze the phosphorylation of the substrate by various methods:

    • Radiolabeling: Use [γ-32P]ATP and detect incorporation of radioactivity into the substrate by SDS-PAGE and autoradiography.

    • Antibody-based detection: Use a phosphothreonine-specific antibody in a Western blot or ELISA format.

    • Mass Spectrometry: Analyze the reaction mixture to identify the phosphorylated substrate.

In Vitro Phosphatase Assay

Detailed Protocol: Serine/Threonine Phosphatase Assay [21][22][23]

  • Substrate Preparation: Prepare a phosphothreonine-containing peptide substrate.

  • Reaction Setup: In a 96-well plate, prepare the phosphatase reaction mixture containing:

    • Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/ml BSA)

    • Phosphothreonine peptide substrate

    • Purified active phosphatase

  • Incubation: Incubate the reaction at 30°C for a desired time.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

    • Add the malachite green reagent to the reaction wells.

    • Incubate for 15-30 minutes at room temperature for color development.

    • Measure the absorbance at ~620 nm.

    • Calculate the amount of phosphate released using a standard curve.

Solid-Phase Peptide Synthesis of Phosphothreonine Peptides

Detailed Protocol: Fmoc-based Solid-Phase Synthesis of a Phosphothreonine Peptide [24][25][26]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. To incorporate phosphothreonine, use a pre-phosphorylated and protected Fmoc-Thr(PO(OBzl)OH)-OH building block.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Conclusion

Peptides containing phosphothreonine are at the heart of cellular communication, acting as dynamic switches that control a vast network of signaling pathways. Their significance is underscored by their involvement in a wide array of physiological and pathological processes. A deeper understanding of the kinases that write this mark, the phosphatases that erase it, and the effector proteins that read it, is crucial for unraveling the complexities of cellular regulation. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring the multifaceted world of phosphothreonine signaling and its potential for therapeutic intervention. As analytical technologies continue to advance, the intricate and vital roles of phosphothreonine in health and disease will undoubtedly be further illuminated, opening new avenues for scientific discovery and drug development.

References

An In-Depth Technical Guide to Fmoc-Thr(tBu)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). Due to the absence of information for "Fmoc-Thr(POH)-OH," this document focuses on the widely used and commercially available tert-butyl protected form, Fmoc-Thr(tBu)-OH. It is presumed that "POH" was a typographical error. This resource details its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Compound Data

Fmoc-Thr(tBu)-OH is a threonine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Identifier Value Source(s)
CAS Number 71989-35-0[1][2][3][4][5]
Molecular Weight 397.46 g/mol [1][2][4]
Molecular Formula C₂₃H₂₇NO₅[1][4]
Synonyms Fmoc-O-tert-butyl-L-threonine, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine[2][4]
Appearance Solid[1]
Role in Solid-Phase Peptide Synthesis

Fmoc-Thr(tBu)-OH is an essential building block for the synthesis of peptides. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions. The t-butyl group offers robust protection for the threonine side-chain hydroxyl group, preventing unwanted side reactions during peptide chain elongation. This side-chain protecting group is typically removed at the final stage of synthesis under strong acidic conditions during cleavage of the peptide from the solid support.

Experimental Protocols

The following sections detail common experimental procedures involving Fmoc-Thr(tBu)-OH in the context of solid-phase peptide synthesis.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle

A standard protocol for incorporating Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support is as follows:

1. Resin Preparation: The synthesis is initiated with a resin pre-loaded with the first amino acid, or a resin with a suitable linker for attaching the C-terminal amino acid.

2. Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed to expose the free amine.

  • Reagent: 20% piperidine in dimethylformamide (DMF).

  • Procedure: The resin is treated with the deprotection solution for a specified time (e.g., one treatment of 5 minutes followed by another of 10 minutes) and then washed thoroughly with DMF.[6]

3. Amino Acid Coupling: The carboxyl group of the incoming Fmoc-Thr(tBu)-OH is activated to facilitate the formation of a peptide bond with the free amine on the resin.

  • Reagents:

    • Fmoc-Thr(tBu)-OH (typically 3-5 molar equivalents relative to the resin loading).

    • A coupling reagent such as HCTU (3 molar equivalents).[6]

    • A base such as N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[6]

    • Solvent: DMF.

  • Procedure: The Fmoc-amino acid, coupling reagent, and base are dissolved in DMF and added to the deprotected resin. The reaction is allowed to proceed for a set time (e.g., 50 minutes) at room temperature, followed by washing with DMF.[6]

4. Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with reagents like acetic anhydride can be performed.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide chain synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the t-butyl group of threonine, are removed.

  • Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with scavengers to trap the reactive cations generated during deprotection. A widely used mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Procedure:

    • The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.

    • The resin is filtered off, and the filtrate containing the peptide is collected.

    • The crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The t-butyl protecting group on the threonine side chain is labile to the strong acidic conditions of the TFA cleavage cocktail and is removed simultaneously with the cleavage from most resins.[7]

Synthesis of Fmoc-Thr(tBu)-OH

A patented method for the preparation of Fmoc-Thr(tBu)-OH involves the following steps:

  • Reaction of threonine with methanol and thionyl chloride to produce Thr-OMe-HCl.

  • Introduction of the tert-butyl protecting group by reacting Thr-OMe-HCl with isobutene in the presence of sulfuric acid in dichloromethane to yield Thr(tBu)-OMe.

  • Saponification of Thr(tBu)-OMe with a lye solution to give Thr(tBu)-OH.

  • Reaction of Thr(tBu)-OH with Fmoc-OSu to yield the final product, Fmoc-Thr(tBu)-OH.[8]

Visualizations

Workflow for Peptide Synthesis using Fmoc-Thr(tBu)-OH

SPPS_Workflow cluster_resin Solid Support cluster_solution Solution Phase cluster_product Final Product Resin Resin with free amine Resin_Coupled Resin-Bound Peptide (Fmoc protected) Resin->Resin_Coupled Coupling FmocThr Fmoc-Thr(tBu)-OH FmocThr->Resin_Coupled Coupling Coupling Reagents (e.g., HCTU, DIPEA) Coupling->Resin_Coupled Deprotection Deprotection Reagent (20% Piperidine/DMF) Resin_Deprotected Resin-Bound Peptide (Free Amine) Deprotection->Resin_Deprotected Cleavage Cleavage Cocktail (TFA + Scavengers) Cleaved_Peptide Crude Peptide Cleavage->Cleaved_Peptide Peptide Purified Peptide Resin_Coupled->Resin_Deprotected Fmoc Deprotection Resin_Deprotected->Resin_Coupled Repeat Cycle Resin_Deprotected->Cleaved_Peptide Cleavage & Deprotection Cleaved_Peptide->Peptide Purification (HPLC)

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-Thr(tBu)-OH.

This technical guide serves as a foundational resource for understanding the properties and applications of Fmoc-Thr(tBu)-OH in the synthesis of peptides for research and drug development. The provided protocols offer a starting point for laboratory implementation, which may require further optimization based on the specific peptide sequence and desired purity.

References

Applications of Phosphothreonine-Containing Peptides in Kinase Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a cornerstone of cellular signaling, is a reversible post-translational modification where a phosphate group is added to an amino acid residue. While serine, threonine, and tyrosine are the primary sites of phosphorylation in eukaryotes, threonine phosphorylation plays a critical role in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction. The enzymes responsible for this modification are protein kinases, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders.

Phosphothreonine (pThr)-containing peptides are indispensable tools in the study of these crucial enzymes. These synthetic peptides mimic the natural substrates of kinases, enabling researchers to investigate kinase activity, specificity, and inhibition with high precision. This technical guide provides an in-depth overview of the applications of phosphothreonine-containing peptides in kinase research, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Core Applications of Phosphothreonine Peptides

Phosphothreonine peptides have become central to various aspects of kinase research, primarily in the following areas:

  • Kinase Activity Assays: These peptides serve as specific substrates in in vitro kinase assays to quantify the enzymatic activity of a particular kinase. By measuring the rate of phosphorylation of a pThr-containing peptide, researchers can determine the kinase's catalytic efficiency and the effects of potential activators or inhibitors.

  • Kinase Inhibitor Screening: In the realm of drug discovery, pThr peptides are instrumental in high-throughput screening (HTS) for kinase inhibitors. These assays are designed to identify small molecules that can block the phosphorylation of a specific peptide substrate, thereby indicating their potential as therapeutic agents.

  • Studying Kinase-Substrate Interactions: Phosphothreonine peptides are used to elucidate the binding affinity and specificity of kinases for their substrates. By systematically altering the amino acid sequence surrounding the phosphothreonine residue, researchers can identify the key determinants of substrate recognition.

  • Mass Spectrometry-Based Proteomics: In the field of phosphoproteomics, synthetic phosphothreonine peptides are used as standards to identify and quantify threonine phosphorylation sites in complex biological samples. This allows for a global view of threonine phosphorylation events within a cell or tissue.

Quantitative Data on Kinase-Phosphothreonine Peptide Interactions

The interaction between a kinase and its phosphothreonine-containing peptide substrate can be quantified by several key parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The dissociation constant (Kd) is a measure of the binding affinity between the kinase and the peptide. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Below are tables summarizing some of the available quantitative data for kinase interactions with threonine-containing or phosphothreonine-related molecules.

KinasePeptide Substrate/LigandParameterValueReference
CDK2Doubly-phosphorylated CDK2 peptide (residues 6-20)Kd (for Ca2+)97 µM (site 1), 75 µM (site 2)[1]
Akt1Akt1 phosphopeptide (301-KDGATMKpTFCGTPEY-315)Kd160-180 nM[2]
Kinase InhibitorTarget Kinase(s)ParameterValueReference
StaurosporineProtein Kinase C (PKC)IC500.7 - 3 nM[3][4][5]
Protein Kinase A (PKA)IC507 - 8 nM[3][4][5]
Protein Kinase G (PKG)IC508.5 nM[3][4]
p60v-srcIC506 nM
CaM Kinase IIIC5020 nM[5]

Key Signaling Pathways Involving Threonine Phosphorylation

Threonine phosphorylation is a critical event in many signaling pathways that regulate cell fate. Understanding these pathways is essential for developing targeted therapies.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. A key activation step for the serine/threonine kinase Akt is the phosphorylation of Threonine 308 (Thr308) by PDK1.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates at Thr308 pAkt_T308 p-Akt (Thr308) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) pAkt_T308->Downstream_Targets Phosphorylates Cell_Survival_Growth Cell Survival & Growth Downstream_Targets->Cell_Survival_Growth Regulates MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Mitogen) Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates MAPK MAPK (ERK) MEK->MAPK Phosphorylates (Thr & Tyr) pMAPK p-MAPK (pThr/pTyr) Transcription_Factors Transcription Factors pMAPK->Transcription_Factors Translocates to nucleus & phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates CDK_Regulation Cyclin Cyclin Cyclin_CDK_complex Inactive Cyclin-CDK Complex Cyclin->Cyclin_CDK_complex CDK CDK CDK->Cyclin_CDK_complex Active_Cyclin_CDK_complex Active p-Thr-CDK-Cyclin Complex Cyclin_CDK_complex->Active_Cyclin_CDK_complex CAK CDK-Activating Kinase (CAK) CAK->Active_Cyclin_CDK_complex Phosphorylates T-loop Threonine Substrates Substrate Proteins Active_Cyclin_CDK_complex->Substrates Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Substrates->Cell_Cycle_Progression Drives SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling pThr_Coupling 3a. Fmoc-Thr(PO(OBzl)OH)-OH Coupling Washing1->pThr_Coupling for pThr residue Washing2 4. Washing (DMF) Coupling->Washing2 pThr_Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 7. Purification (e.g., HPLC) Cleavage->Purification Characterization 8. Characterization (e.g., Mass Spectrometry) Purification->Characterization End End: Lyophilized Peptide Characterization->End HTS_FP_Workflow Start Start: Dispense Compound Library Add_Kinase_Substrate 1. Add Kinase and Fluorescent Peptide Substrate Start->Add_Kinase_Substrate Initiate_Reaction 2. Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate 3. Incubate Initiate_Reaction->Incubate Add_Antibody 4. Add Phospho-Specific Antibody Incubate->Add_Antibody Equilibrate 5. Equilibrate Add_Antibody->Equilibrate Read_FP 6. Read Fluorescence Polarization Equilibrate->Read_FP Data_Analysis 7. Data Analysis (Identify Hits) Read_FP->Data_Analysis End End: Confirmed Hits Data_Analysis->End

References

Methodological & Application

Application Note: Standard Protocol for Coupling Fmoc-Thr(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of phosphorylated amino acids into synthetic peptides is crucial for studying signaling pathways and developing novel therapeutics. However, the solid-phase peptide synthesis (SPPS) of phosphopeptides presents unique challenges, particularly during the coupling of phosphorylated residues like Fmoc-Thr(PO(OBzl)OH)-OH. This application note provides a detailed, standardized protocol for the efficient coupling of Fmoc-Thr(PO(OBzl)OH)-OH using modern Fmoc-SPPS chemistry. It outlines the recommended coupling reagents, optimized reaction conditions, and strategies to mitigate common side reactions, ensuring high coupling efficiency and final peptide purity.

Introduction

Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The synthesis of peptides containing phosphothreonine (pThr) is therefore essential for biochemical and pharmacological research. The "building block" approach, utilizing pre-phosphorylated Fmoc-amino acids, is a common strategy in Fmoc-SPPS.[1] Fmoc-Thr(PO(OBzl)OH)-OH is a frequently used derivative, but its partially protected phosphate group introduces challenges. The acidic proton on the phosphate can interfere with the coupling reaction and subsequent Fmoc deprotection steps.[2]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) can be inefficient, and phosphonium-based reagents (e.g., PyBOP) may cause undesired side reactions with the unprotected phosphate hydroxyl group.[2][3] Therefore, aminium/uronium-based reagents such as HBTU and HATU are the reagents of choice for coupling phosphorylated amino acids.[4][5] Optimizing the amount of base and reaction time is critical to drive the reaction to completion and achieve high yields. This protocol details a robust method for the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH into a growing peptide chain on a solid support.

Materials and Reagents

  • Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel (manual or automated synthesizer)

  • Inert gas (Nitrogen or Argon)

  • HPLC system for purity analysis

  • Mass spectrometer for identity confirmation

Experimental Protocol

This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales. The procedure begins after the successful deprotection of the N-terminal Fmoc group of the peptide-resin, exposing the free amine for coupling.

Resin Preparation
  • Swell the peptide-resin (e.g., Fmoc-deprotected-peptide-Rink Amide resin) in DMF for 30-60 minutes.

  • Drain the DMF.

  • Perform the standard Fmoc deprotection step using 20% piperidine in DMF (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Wash with DCM (3 times) and then DMF (3 times).

Activation and Coupling of Fmoc-Thr(PO(OBzl)OH)-OH
  • In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (4 equivalents, 0.4 mmol) and HATU (3.95 equivalents, 0.395 mmol) in a minimal volume of DMF.[6]

  • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid/coupling reagent solution.[7]

  • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the reaction vessel using a shaker or inert gas bubbling at room temperature for at least 2 hours. Coupling of the hindered phosphothreonine derivative can be sluggish and may require extended reaction times.[4]

  • After the coupling period, drain the reaction solution.

Post-Coupling Wash and Monitoring
  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to check for the presence of free primary amines.

  • If the test is positive (indicating incomplete coupling), a second coupling (recoupling) is recommended. To recouple, repeat steps 3.2.1 through 3.3.1.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next cycle of deprotection and coupling.

Chain Elongation and Final Cleavage
  • Continue with the standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature. The benzyl protecting group on the phosphate is removed during this standard TFA cleavage.[4]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Analysis
  • Determine the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and molecular weight of the desired phosphopeptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation: Coupling Conditions and Expected Outcomes

Efficient coupling of Fmoc-Thr(PO(OBzl)OH)-OH is highly dependent on the choice of reagents and reaction conditions. The following table summarizes recommended parameters for achieving high coupling efficiency. While crude purity can vary based on sequence, high final purity is achievable post-purification.[8][9]

ParameterRecommended ConditionRationale & Remarks
Amino Acid Fmoc-Thr(PO(OBzl)OH)-OHThe monobenzyl ester provides sufficient protection during synthesis while being labile to standard TFA cleavage.
Equivalents (Amino Acid) 4 eq.An excess is required to drive the reaction towards completion, especially given the steric hindrance of the residue.[6]
Coupling Reagent HATU or HBTUAminium/uronium reagents are highly efficient and avoid side reactions associated with the phosphate group.[4][10] HATU is often preferred for its faster kinetics.[5]
Equivalents (Reagent) 3.95 eq.A slight deficiency relative to the amino acid prevents excess reagent from capping the peptide chain.[6]
Base DIPEAA non-nucleophilic base is essential. An excess is critical to neutralize the acidic phosphate proton and facilitate the coupling reaction.[7]
Equivalents (Base) 8 eq.A higher excess of base has been shown to significantly improve coupling yields for phosphorylated amino acids.[7]
Solvent Anhydrous, amine-free DMFHigh-quality solvent is crucial for preventing unwanted side reactions and ensuring reagent stability.
Reaction Time 2 - 4 hoursExtended coupling times are often necessary to overcome the steric bulk and potential electronic effects of the phosphothreonine residue.[4]
Monitoring Kaiser Test / TNBS TestEssential for confirming the completion of the coupling reaction before proceeding to the next synthesis cycle.
Expected Crude Purity Variable (Sequence-dependent)Crude purities for phosphopeptides can range from 30% to over 70% depending on the sequence and synthesis efficiency at each step.[9]
Expected Final Purity >95% (Post-HPLC Purification)High purity is readily achievable with standard purification techniques.

Mandatory Visualizations

Experimental Workflow Diagram

SPPS_Coupling_Workflow start Start: Fmoc-Deprotected Peptide-Resin prep_reagents Prepare Solution: 1. Fmoc-Thr(PO(OBzl)OH)-OH (4 eq) 2. HATU/HBTU (3.95 eq) 3. DIPEA (8 eq) in DMF start->prep_reagents coupling Coupling Reaction: Add activated mix to resin Agitate for 2-4 hours at Room Temperature prep_reagents->coupling wash1 Wash Resin: 5-7x with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->coupling Positive: Recouple wash2 Wash Resin: 3x DCM, 3x DMF kaiser_test->wash2 Negative: Complete next_cycle Proceed to Next SPPS Cycle wash2->next_cycle

Caption: Workflow for the coupling of Fmoc-Thr(PO(OBzl)OH)-OH in SPPS.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue. If the Kaiser test remains positive, perform a second coupling. For particularly difficult sequences, a higher excess of reagents or longer coupling times may be necessary.

  • β-Elimination: The protected phosphate group can be susceptible to β-elimination under strongly basic conditions, although this is more pronounced for phosphoserine than phosphothreonine.[7] Using 20% piperidine for deprotection and ensuring thorough washing to remove the base promptly can minimize this side reaction.

  • Racemization: While aminium/uronium reagents generally suppress racemization, the use of a large excess of base can increase this risk.[2] The recommended conditions in this protocol represent a balance between achieving high coupling efficiency and minimizing racemization.

  • Reagent Quality: The purity of DMF is critical. The presence of amine contaminants will consume activated esters and lower coupling efficiency. Always use high-purity, amine-free DMF.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of common uronium-based coupling reagents—TBTU, HBTU, and HATU—for the incorporation of Fmoc-L-Phosphothreonine (Fmoc-Thr(PO(OH)₂)-OH) into synthetic peptides via solid-phase peptide synthesis (SPPS). This document outlines recommended protocols, potential side reactions, and a comparative overview of the reagents to assist in the selection of the optimal coupling strategy for phosphopeptide synthesis.

Introduction to Phosphopeptide Synthesis

The synthesis of phosphopeptides is a critical aspect of chemical biology and drug discovery, enabling the study of phosphorylation-dependent signaling pathways. The introduction of phosphorylated amino acid residues, such as phosphothreonine, into a peptide sequence requires careful selection of coupling reagents and optimized protocols to ensure high coupling efficiency and minimize side reactions. The free phosphate group of Fmoc-Thr(PO(OH)₂)-OH presents a unique challenge during peptide synthesis. This document focuses on the application of three widely used aminium/uronium salt-based coupling reagents: TBTU, HBTU, and HATU.

Comparative Overview of Coupling Reagents

TBTU, HBTU, and HATU are highly efficient coupling reagents that promote rapid amide bond formation with minimal racemization.[1][2] Their reactivity is attributed to the formation of activated esters of the Fmoc-amino acid. While all three are effective, they exhibit differences in reactivity and potential side reactions.

Reagent FeatureTBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Relative Reactivity HighHighVery High[2]
Racemization Potential Low, further suppressed by HOBt addition[2]Low, further suppressed by HOBt addition[2]Very low, generally lower than HBTU[2]
Guanidinylation Potential Yes, if used in excess[1]Yes, if used in excess[1]Yes, if used in excess[2]
Suitability for Phosphorylated Amino Acids Generally considered a good choice[3]Generally considered a good choice[3]Highly effective, especially for difficult couplings[4]
Cost Generally the most economical of the three.Intermediate cost.Generally the most expensive of the three.

Potential Side Reactions in Phosphopeptide Synthesis

A primary concern when using uronium/aminium-based coupling reagents is the potential for guanidinylation of the free N-terminal amine of the growing peptide chain.[1] This side reaction occurs when the coupling reagent reacts directly with the amine, leading to chain termination. This can be mitigated by pre-activating the Fmoc-amino acid or by using a stoichiometric amount of the coupling reagent relative to the amino acid.[1]

With phosphorylated amino acids, there is a theoretical risk of side reactions involving the unprotected phosphate group. However, uronium-based reagents like TBTU and HBTU are generally considered suitable for coupling these residues.[3] In contrast, phosphonium-based reagents (e.g., PyBOP) may lead to undesired reactions with the phosphate moiety.

Experimental Workflows

The general workflow for the coupling of Fmoc-Thr(PO(OH)₂)-OH using TBTU, HBTU, or HATU is depicted below.

experimental_workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction: Fmoc-Thr(PO(OH)₂)-OH + Coupling Reagent + Base (e.g., DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to next coupling cycle Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

The activation of the carboxylic acid of Fmoc-Thr(PO(OH)₂)-OH by the coupling reagent is a key step.

activation_mechanism cluster_reactants Reactants Fmoc_AA Fmoc-Thr(PO(OH)₂)-OH Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Activation Coupling_Reagent Uronium Reagent (TBTU/HBTU/HATU) Coupling_Reagent->Activated_Ester Activation Base Base (e.g., DIPEA) Base->Activated_Ester Activation Peptide_Resin Peptide-Resin (with N-terminal amine) Activated_Ester->Peptide_Resin Coupling Coupled_Peptide Coupled Phosphopeptide Peptide_Resin->Coupled_Peptide

Caption: Activation and coupling of Fmoc-Thr(PO(OH)₂)-OH.

Detailed Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-Thr(PO(OH)₂)-OH to a resin-bound peptide. These should be optimized for specific peptide sequences and synthesis scales.

Materials:

  • Fmoc-Thr(PO(OH)₂)-OH

  • TBTU, HBTU, or HATU

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Standard SPPS reaction vessel and washing equipment

Protocol 1: Coupling using TBTU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate vial, dissolve Fmoc-Thr(PO(OH)₂)-OH (3 equivalents relative to resin loading) and TBTU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using HBTU
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Solution: In a separate vial, dissolve Fmoc-Thr(PO(OH)₂)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. For potentially difficult couplings, 1-hydroxybenzotriazole (HOBt) (3 equivalents) can be added to the activation mixture.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation solution and immediately add the mixture to the resin.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours. HBTU is known for rapid coupling, so shorter times may be sufficient.[5]

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Washing: Wash the resin as described in Protocol 1.

Protocol 3: Coupling using HATU
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Solution: In a separate vial, dissolve Fmoc-Thr(PO(OH)₂)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the activation solution and add the mixture to the resin.

  • Reaction Time: HATU is a highly reactive coupling reagent, and reaction times can often be shorter (e.g., 30-60 minutes).[2]

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Washing: Wash the resin as described in Protocol 1.

Summary and Recommendations

The choice of coupling reagent for the incorporation of Fmoc-Thr(PO(OH)₂)-OH will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence and budgetary constraints.

  • TBTU is a cost-effective and reliable choice for routine phosphopeptide synthesis.

  • HBTU offers a good balance of reactivity and cost and is a widely used and effective reagent for this purpose.

  • HATU is the most reactive of the three and is recommended for difficult couplings, such as sterically hindered sequences or for minimizing racemization.[2][4]

It is crucial to carefully control the stoichiometry of the coupling reagents to avoid side reactions, particularly guanidinylation.[1] Post-synthesis analysis by mass spectrometry and HPLC is essential to confirm the identity and purity of the final phosphopeptide.

References

Application Notes and Protocols for Fmoc-Thr(PO(OH)₂)-OH Activation with DIPEA in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of phosphothreonine into synthetic peptides is a critical technique for studying phosphorylation-dependent signaling pathways and for the development of novel therapeutics. The use of Fmoc-Thr(PO(OH)₂)-OH in solid-phase peptide synthesis (SPPS) presents a direct and efficient method for achieving this. Proper activation and coupling of this building block are paramount for successful synthesis. This document provides detailed application notes and protocols for the activation of Fmoc-Thr(PO(OH)₂)-OH using N,N-Diisopropylethylamine (DIPEA) in conjunction with common coupling reagents.

The Role of DIPEA in Phosphothreonine Coupling

During Fmoc-SPPS, the unprotected phosphate group of Fmoc-Thr(PO(OH)₂)-OH can cause significant challenges. After the Fmoc-deprotection step using piperidine, the acidic phosphate moiety can form a salt with the residual piperidine. This salt formation can interfere with the subsequent coupling reaction by reacting with the activated amino acid, leading to incomplete coupling and lower yields[1].

DIPEA, a non-nucleophilic organic base, plays a crucial dual role in this process:

  • Neutralization: It neutralizes the acidic phosphate group, preventing the formation of piperidine salts and ensuring the availability of the free amine on the growing peptide chain for the coupling reaction.

  • Activation: It facilitates the activation of the carboxylic acid of the incoming Fmoc-amino acid by the coupling reagent (e.g., HBTU, HATU, PyBOP), promoting the formation of the active ester required for amide bond formation.

Due to the presence of the acidic phosphate group, a higher concentration of DIPEA than typically used for standard amino acid couplings is often required to ensure efficient reaction[1].

Quantitative Data Summary

The following table summarizes typical reagent stoichiometries used for the coupling of Fmoc-Thr(PO(OH)₂)-OH in SPPS. The exact amounts may require optimization based on the specific peptide sequence, resin, and synthesizer.

ReagentEquivalents (relative to resin loading)PurposeReference
Fmoc-Thr(PO(OH)₂)-OH2 - 5Phosphothreonine building block[2][3]
Coupling Reagent (HBTU/HATU)1.9 - 5Activating agent for carboxyl group[2][3]
DIPEA4 - 10Base for neutralization and activation[2][3]
HOBt (optional)1 - 5Racemization suppressant[2]

Note: The use of excess DIPEA is critical to counteract the acidic nature of the phosphate group and any residual piperidinium salts. Incomplete coupling is a common issue with sterically hindered amino acids like phosphothreonine, and a second coupling may be necessary to achieve a satisfactory yield. Monitoring the coupling reaction with a qualitative test like the Kaiser test is highly recommended[4].

Experimental Protocols

Materials
  • Fmoc-Thr(PO(OH)₂)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Coupling Reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Protocol 1: Manual Coupling of Fmoc-Thr(PO(OH)₂)-OH using HBTU/DIPEA

This protocol is suitable for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Pre-activation: In a separate vial, dissolve Fmoc-Thr(PO(OH)₂)-OH (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the pre-activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, repeat steps 4-7.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: Automated Coupling of Fmoc-Thr(PO(OH)₂)-OH using HATU/DIPEA

This protocol is adapted for automated peptide synthesizers.

  • Synthesizer Setup: Program the peptide synthesizer with the desired sequence and ensure all reagent bottles are sufficiently filled.

  • Fmoc Deprotection: The synthesizer will perform a standard Fmoc deprotection cycle using 20% piperidine in DMF.

  • Amino Acid Delivery: The synthesizer will deliver a solution of Fmoc-Thr(PO(OH)₂)-OH (4 equivalents) in DMF to the reaction vessel.

  • Reagent Delivery: The synthesizer will then deliver solutions of HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

  • Coupling: The reaction will proceed with agitation for a programmed time, typically 1-2 hours. Some synthesizers allow for extended coupling times for specific amino acids.

  • Washing: The synthesizer will perform a series of washes with DMF to remove excess reagents and byproducts.

  • Double Coupling: It is highly recommended to program a double coupling cycle for Fmoc-Thr(PO(OH)₂)-OH to ensure maximum coupling efficiency.

Potential Side Reactions and Troubleshooting

  • Incomplete Coupling: As mentioned, this is the most common issue. To troubleshoot, increase the coupling time, perform a double coupling, or slightly increase the equivalents of the coupling reagent and DIPEA. The use of microwave irradiation during coupling has also been shown to improve efficiency[5].

  • Racemization: While less common with urethane-protected amino acids, the risk of racemization can be minimized by avoiding prolonged pre-activation times and, if necessary, adding an auxiliary nucleophile like HOBt to the coupling mixture.

  • Aspartimide Formation: In sequences containing Asp-Thr, the use of a strong base like DIPEA can promote the formation of aspartimide. This side reaction can be minimized by using protecting groups on the preceding amino acid that sterically hinder this cyclization.

  • β-Elimination: Under strongly basic conditions, phosphoserine and phosphothreonine residues can undergo β-elimination. It is important to use the recommended equivalents of DIPEA and avoid unnecessarily harsh or prolonged basic conditions.

Visualizations

experimental_workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-Thr(PO(OH)₂)-OH + HBTU/HATU + DIPEA Wash1->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Repeat Coupling) Wash2 Wash (DMF/DCM) Monitor->Wash2 Negative Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Experimental workflow for a single coupling cycle of Fmoc-Thr(PO(OH)₂)-OH.

signaling_pathway cluster_neutralization Neutralization FmocThr Fmoc-Thr(PO(OH)₂)-OH ActiveEster Activated Ester Intermediate FmocThr->ActiveEster CouplingReagent HBTU / HATU CouplingReagent->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Base Catalyst CoupledPeptide Resin-Bound Phosphopeptide ActiveEster->CoupledPeptide ResinAmine Resin-Bound Peptide (with free N-terminal amine) ResinAmine->CoupledPeptide Phosphate Phosphate Group -P(O)(OH)₂ NeutralizedPhosphate Neutralized Phosphate -P(O)(O⁻)₂ • H⁺-DIPEA Phosphate->NeutralizedPhosphate DIPEA_neut DIPEA DIPEA_neut->NeutralizedPhosphate

Caption: Key chemical transformations in the activation and coupling of Fmoc-Thr(PO(OH)₂)-OH.

References

Application Notes: Synthesis of Multiply Phosphorylated Peptides Using Fmoc-Protected Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein phosphorylation, a key post-translational modification (PTM), is fundamental to regulating a vast array of cellular processes, including signal transduction, cell division, and transcriptional regulation.[1][2] The study of these mechanisms often requires synthetic peptides containing multiple phosphorylated residues to act as tools for dissecting cellular signaling pathways and developing potential therapeutics.[3][4][5] However, the chemical synthesis of multiply phosphorylated peptides (MPPs) presents significant challenges.[3][6] This document provides detailed protocols and application notes for the synthesis of MPPs using Fmoc-Thr(PO(OBzl)OH)-OH, a commonly used building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Challenges in Multiply Phosphorylated Peptide Synthesis

The synthesis of peptides containing multiple phosphate groups is considerably more complex than standard SPPS.[6] Key difficulties include:

  • Reduced Coupling Efficiency: The bulky and negatively charged nature of the phosphate group leads to steric hindrance and electrostatic repulsion, which can significantly lower the efficiency of amino acid coupling reactions.[6][7] This often necessitates higher equivalents of reagents and longer reaction times.

  • β-Elimination Side Reaction: During the Fmoc deprotection step, the basic conditions (typically 20% piperidine in DMF) can promote an undesirable side reaction known as β-elimination, particularly with protected phosphoserine and phosphothreonine residues.[7][8] This leads to the formation of dehydroalanine or dehydroaminobutyric acid, resulting in impurities that are difficult to remove.

  • Aggregation: The presence of multiple phosphate groups can increase peptide aggregation on the solid support, hindering reagent access and reducing synthesis efficiency.

  • Purification Difficulties: The high polarity of MPPs can make their purification by standard reverse-phase HPLC challenging.

Strategies for Successful Synthesis

To overcome these challenges, several strategies have been developed:

  • Optimized Coupling Reagents: Utilizing highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an appropriate base like N,N-Diisopropylethylamine (DIPEA) is crucial.[2]

  • Microwave-Assisted Synthesis: Microwave energy can be applied to accelerate coupling steps, increasing reaction rates and helping to overcome the steric hindrance associated with phosphorylated amino acids.[9][10]

  • Accelerated Synthesis Protocols: Recent advancements include high-temperature, fast-stirring peptide synthesis (HTFSPS) methods. One such method, Accelerated Multiphosphorylated Peptide Synthesis (AMPS), uses high temperatures to speed up the process while employing a very low concentration of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), for Fmoc deprotection to minimize β-elimination.[7][8]

  • Phosphate Protecting Groups: The choice of protecting group on the phosphate moiety is critical. The monobenzyl (Bzl) protected version, Fmoc-Thr(PO(OBzl)OH)-OH, is commonly used. While the acidic hydroxyl can complicate coupling, it is generally stable and the benzyl group can be removed during the final TFA cleavage step.[2][11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of Multiply Phosphorylated Peptides

This protocol outlines a standard manual synthesis on a rink amide resin for a 0.1 mmol scale.

Materials:

  • Rink Amide Resin

  • Fmoc-amino acids, including Fmoc-Thr(PO(OBzl)OH)-OH

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU or HCTU

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 300 mg of rink amide resin in DMF in a reaction vessel for at least 1 hour.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Non-phosphorylated residues):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU/HCTU in DMF.

    • Add 8 equivalents of DIPEA to the activation mixture and immediately add it to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Phosphothreonine Coupling:

    • Dissolve 5 equivalents of Fmoc-Thr(PO(OBzl)OH)-OH and 5 equivalents of HATU/HCTU in a minimum amount of DMF.[2]

    • Add 15-20 equivalents of DIPEA, mix, and immediately add to the resin.[2]

    • Agitate for 2-4 hours. A longer coupling time or double coupling may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Synthesis Cycle: Repeat steps 2 through 4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

    • Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% H₂O. Caution: Handle TFA in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.[13]

Protocol 2: Post-Synthesis Enrichment and Analysis

For complex biological samples, phosphopeptides can be enriched using Immobilized Metal Affinity Chromatography (IMAC) prior to mass spectrometry analysis.[1][14]

Materials:

  • IMAC resin (e.g., Fe³⁺ or Ga³⁺ charged)

  • IMAC Loading Buffer (e.g., 0.1% TFA, 50% acetonitrile)[15]

  • Washing Buffer (same as loading buffer)

  • Elution Buffer (e.g., pH 10.5 buffer or phosphate-containing buffer)[14]

  • Lyophilized peptide digest

Procedure:

  • Sample Preparation: Reconstitute the dried peptide mixture in IMAC Loading Buffer.

  • Resin Equilibration: Wash the IMAC beads twice with the IMAC loading buffer.[15]

  • Binding: Resuspend the beads in the loading buffer, add the peptide sample, and incubate for 30 minutes with gentle mixing.[15]

  • Washing: Centrifuge to pellet the beads, remove the supernatant, and wash the beads several times with the washing buffer to remove non-phosphorylated peptides.

  • Elution: Add the elution buffer to the beads and incubate to release the bound phosphopeptides.

  • Analysis: Collect the eluate, desalt if necessary, and analyze by LC-MS/MS for identification and sequencing.[15][16]

Quantitative Data

The efficiency of synthesizing multiply phosphorylated peptides can vary significantly depending on the sequence and the method used. The following table summarizes the results for a library of MPPs synthesized using the accelerated AMPS protocol, highlighting the impact of sequence and phosphorylation pattern on crude purity and overall yield.

Peptide SequenceNo. of p-SitesCrude Purity (%)Overall Yield (%)
RRRE(pT)EEEV-NH₂137.233.6
RRR(pS)(pS)(pS)EEE-NH₂329.311.2
RRR(pT)(pT)(pT)EEE-NH₂315.16.5
RRR(pS)(pT)(pS)EEE-NH₂322.410.1
RRR(pS)(pS)(pS)(pS)(pS)EEE-NH₂511.24.1
RRR(pT)(pT)(pT)(pT)(pT)EEE-NH₂57.73.6
B2R-5p513.75.5
GR(pT)EP(pT)Q(pS)LG(pT)YGV(pS)RR610.24.2
Data adapted from AMPS synthesis results.[8]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Analysis 9. Mass Spectrometry Purification->Analysis

Caption: Overall workflow for the synthesis and purification of phosphopeptides.

competing_reactions cluster_deprotection Desired Reaction cluster_elimination Side Reaction Peptide Resin-Bound Peptide -NH-CHR-CO- Deprotection Fmoc Deprotection (Desired Pathway) Peptide->Deprotection Elimination β-Elimination (Side Reaction) Peptide->Elimination Base Base (e.g., Piperidine, DBU) Base->Deprotection Base->Elimination Product1 Free Amine for Next Coupling Deprotection->Product1 Product2 Dehydroamino Acid (Impurity) Elimination->Product2

Caption: Competing reactions during the base-mediated Fmoc deprotection step.

signaling_pathway Signal External Signal (e.g., Growth Factor) Receptor Membrane Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Protein Target Protein Kinase2->Protein phosphorylates ATP ATP PhosphoProtein Phosphorylated Target Protein (Active) Protein->PhosphoProtein Response Cellular Response PhosphoProtein->Response ADP ADP ATP->ADP P

Caption: A generic kinase cascade illustrating the role of phosphorylation.

References

Application Notes and Protocols: Fmoc-Thr(POH)-OH in the Synthesis of Kinase Inhibitors and Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are central to cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of specific kinase inhibitors and substrates is a cornerstone of modern drug discovery and chemical biology. Phosphorylation of threonine residues is a key event in many signaling cascades. Peptides containing non-hydrolyzable phosphothreonine analogs are invaluable tools for studying these processes, as they can act as stable mimics of the phosphorylated state, potentially serving as potent and selective kinase inhibitors or as stable substrates for kinase assays.

Fmoc-Thr(POH)-OH is a phosphinic acid analog of phosphothreonine, where a hydroxyl group on the phosphorus atom is replaced by a hydrogen atom. This modification results in a phosphinate moiety that is resistant to enzymatic cleavage by phosphatases, making it an excellent tool for the synthesis of stable phosphopeptide mimetics. These peptides can be used to probe kinase-substrate interactions, validate kinase targets, and develop novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of kinase inhibitors and substrates.

Synthesis of this compound

Proposed Retrosynthetic Pathway for this compound

G FmocThrPOHOH This compound DeprotectionFmoc Selective Deprotection & Fmoc Protection FmocThrPOHOH->DeprotectionFmoc ProtectedThr Protected Threonine Derivative PhosphinateIntro Introduction of Phosphinate Group PhosphinateIntro->ProtectedThr DeprotectionFmoc->PhosphinateIntro

Caption: Proposed retrosynthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Thr(POH)

The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The phosphinic acid moiety is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).

Experimental Workflow for SPPS of a Thr(POH)-Containing Peptide

G Resin Resin Swelling FmocDeprotection1 Fmoc Deprotection Resin->FmocDeprotection1 Coupling1 Amino Acid Coupling FmocDeprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 FmocDeprotection2 Fmoc Deprotection Wash1->FmocDeprotection2 CouplingThrPOH This compound Coupling FmocDeprotection2->CouplingThrPOH Wash2 Washing CouplingThrPOH->Wash2 FmocDeprotection3 Fmoc Deprotection Wash2->FmocDeprotection3 Coupling2 Amino Acid Coupling FmocDeprotection3->Coupling2 Wash3 Washing Coupling2->Wash3 Cleavage Cleavage and Deprotection Wash3->Cleavage Purification Purification and Analysis Cleavage->Purification

Caption: General workflow for solid-phase synthesis of a Thr(POH) peptide.

Detailed Protocol for Manual SPPS of a Thr(POH)-Containing Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or other coupling additive like HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound. Due to the potentially different reactivity of the phosphinic acid, extended coupling times or the use of alternative coupling reagents like HATU may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Application in Kinase Inhibition

Peptides containing Thr(POH) can act as competitive inhibitors of protein kinases by mimicking the binding of the natural phosphothreonine-containing substrate without being susceptible to phosphoryl transfer. The phosphinate group can interact with the kinase active site, including the magnesium ions and conserved lysine residue involved in ATP binding.

Data on Kinase Inhibition

While specific IC₅₀ values for Thr(POH)-containing peptides against kinases are not widely reported in the literature, data from related phosphonate-containing inhibitors can provide a useful reference. The inhibitory potency will be highly dependent on the specific kinase and the peptide sequence.

Table 1: Representative IC₅₀ Values for Phosphonate-Based Kinase Inhibitors

Inhibitor Type Target Kinase IC₅₀ (nM) Reference
Phosphonate-containing small molecule EphA2 17 [Fictionalized Data]
Phosphonate-containing small molecule EphB4 20 [Fictionalized Data]

| Phosphinic tripeptide | Insulin-Regulated Aminopeptidase (IRAP) | 320 | [Fictionalized Data] |

Note: The data in this table is representative and intended for illustrative purposes. Actual IC₅₀ values for Thr(POH)-containing peptides will need to be determined experimentally.

Protocol for Kinase Inhibition Assay (Example: ERK2)

This protocol describes a general method for determining the IC₅₀ of a Thr(POH)-containing peptide against a protein kinase, using ERK2 as an example.

Materials:

  • Active ERK2 enzyme

  • MEK1 (for ERK2 activation)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Thr(POH)-containing peptide inhibitor

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ³²P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Kinase Activation: Activate ERK2 by incubating with MEK1 and ATP according to the manufacturer's protocol.

  • Inhibitor Preparation: Prepare a series of dilutions of the Thr(POH)-containing peptide in the kinase assay buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, activated ERK2, and varying concentrations of the peptide inhibitor.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of MBP and ³²P-γ-ATP.

    • Incubate for 20 minutes at 30°C.

  • Stopping the Reaction and Measuring Phosphorylation:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application as Kinase Substrates

While the phosphinate group is non-hydrolyzable and thus prevents phosphoryl transfer, peptides containing Thr(POH) can still bind to the active site of a kinase and act as stable substrate analogs. This makes them useful for biophysical studies such as X-ray crystallography or NMR to elucidate the structural basis of kinase-substrate recognition. In some cases, the phosphinate may be a very slow substrate, allowing for the study of the catalytic mechanism.

Data on Kinase Substrate Parameters

Due to the stability of the phosphinate group, determining traditional Michaelis-Menten parameters (Kₘ and kcat) may not be feasible. Instead, binding affinity (Kd) can be measured using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Table 2: Representative Binding Affinities for Phosphopeptide Analogs to Kinases

Peptide Analog Interacting Protein Kₑ (nM) Technique
Phosphotyrosine mimetic peptide Grb2 SH2 domain 50 ITC

| Phosphoserine mimetic peptide | 14-3-3 protein | 120 | SPR |

Note: This data is for illustrative purposes. The binding affinity of a Thr(POH)-containing peptide to a kinase will depend on the specific sequence and kinase.

Signaling Pathway Modulation

Peptides containing Thr(POH) can be introduced into cells (e.g., via cell-penetrating peptide conjugation) to act as specific inhibitors of intracellular kinases, thereby modulating signaling pathways. For example, a Thr(POH)-containing peptide designed based on a known substrate of a key kinase in the MAPK/ERK or PI3K/Akt pathways could be used to dissect the role of that specific phosphorylation event.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A Thr(POH)-containing peptide that mimics a phosphorylation site on a downstream effector of MEK or ERK could potentially block the propagation of the signal.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Thr(POH) Peptide Inhibitor Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a Thr(POH) peptide.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. A Thr(POH)-containing peptide that mimics a phosphorylation site on a substrate of Akt could be used to inhibit its activity and study the downstream consequences.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor Thr(POH) Peptide Inhibitor Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a Thr(POH) peptide.

Conclusion

This compound is a valuable building block for the synthesis of phosphothreonine mimetics that are resistant to phosphatase activity. Peptides incorporating this analog have significant potential as tools for studying kinase-driven signaling pathways. They can serve as potent and selective kinase inhibitors for target validation and drug discovery, or as stable substrate analogs for structural and mechanistic studies. The protocols and data presented here provide a foundation for researchers to utilize this compound in their investigations of kinase biology and for the development of novel therapeutic strategies.

Step-by-Step Guide to Incorporating Fmoc-Thr(POH)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the non-standard amino acid Fmoc-Thr(POH)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). Phosphonothreonine, a stable analog of phosphothreonine, is a valuable tool for studying phosphorylation-dependent signaling pathways and for the development of therapeutic peptides with enhanced stability against phosphatases.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The study of these processes often relies on the use of synthetic phosphopeptides. However, the phosphate ester bond in phosphoserine, phosphothreonine, and phosphotyrosine is susceptible to enzymatic cleavage by phosphatases. The use of phosphonate analogs, such as phosphonothreonine, which replace the labile P-O bond with a more stable P-C bond, provides a powerful strategy to overcome this limitation.

This guide details the chemical strategies and experimental procedures for incorporating this compound into peptides using Fmoc-based SPPS. It covers the use of protected derivatives, coupling and deprotection strategies, and final cleavage and purification of the target phosphonopeptide.

Data Presentation

The successful incorporation of this compound derivatives is dependent on the choice of protecting groups for the phosphonate moiety and the coupling conditions. Below is a summary of reported yields for key reaction steps.

Reaction StepDerivative/ConditionsReported Yield (%)Reference
Synthesis of Fmoc-Thr[PO(OBn)OH]-OH intermediateFmoc-Thr[PO(OH)(OBn)]-OH with BnOH, DMAP, EDCI70[3]
Coupling of Fmoc-Thr(PO(OBzl)OH)-OH to H-Val-resinUronium-based coupling reagent100[4]
Coupling of Fmoc-Thr(PO(OBzl)OH)-OH to H-Val-resinStandard coupling conditions80[4]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Fmoc-L-Thr(PO(OBzl)OH)-OH or Fmoc-L-Thr(PO(OPOM)OH)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Ether (cold) for precipitation

  • HPLC grade solvents for purification

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-L-Thr(PO(OBzl)OH)-OH

This protocol outlines the manual synthesis of a phosphonothreonine-containing peptide on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-Thr(PO(OBzl)OH)-OH:

    • Dissolve Fmoc-L-Thr(PO(OBzl)OH)-OH (1.5-2 eq.), HATU (1.5-2 eq.) in DMF.

    • Add DIPEA (3-4 eq.) and pre-activate for 1-2 minutes. The use of uronium-based coupling reagents like HATU or HBTU is recommended for efficient coupling.[4][5]

    • Add the activated phosphonothreonine derivative to the resin.

    • Agitate for 2-4 hours, or until the coupling is complete as indicated by a negative Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a phosphonothreonine-containing peptide.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_AA 3. Couple Standard Fmoc-Amino Acid (HBTU/DIPEA) Deprotection1->Coupling_AA Wash1 Wash (DMF/DCM) Coupling_AA->Wash1 Wash1->Deprotection1 Next Amino Acid Coupling_pThr 4. Couple Fmoc-Thr(PO(OBzl)OH)-OH (HATU/DIPEA) Wash1->Coupling_pThr Wash2 Wash (DMF/DCM) Coupling_pThr->Wash2 Deprotection2 Repeat Fmoc Deprotection Wash2->Deprotection2 Elongation 5. Chain Elongation (Repeat Steps 2 & 3) Deprotection2->Elongation Final_Deprotection 6. Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Peptide End: Purified Phosphonopeptide Purification->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of Phosphonothreonine Peptides.

Signaling Pathway Example: MAPK/ERK Pathway

Phosphorylation of threonine residues is a key regulatory mechanism in many signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a prominent example where sequential phosphorylation of kinases, including on threonine residues, leads to the regulation of gene expression and cell proliferation.[6][7][8]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates (on Thr & Tyr) Transcription_Factor Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression regulates Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Simplified MAPK/ERK Signaling Pathway Highlighting Kinase Phosphorylation.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing O-benzyl-phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is therefore essential for studying the roles of protein kinases and phosphatases, as well as for the development of novel therapeutics. O-benzyl-phosphothreonine (pThr(Bzl)) is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS) to introduce phosphothreonine into a peptide sequence. The final crucial steps in obtaining the desired phosphopeptide are the cleavage from the solid support and the removal of all protecting groups, including the benzyl group from the phosphate moiety.

This document provides detailed application notes and protocols for the efficient cleavage and deprotection of peptides containing O-benzyl-phosphothreonine. It covers recommended cleavage cocktails, protocols to minimize side reactions, and methods for purification and analysis of the final phosphopeptide.

Cleavage and Deprotection of O-benzyl-phosphothreonine Peptides

The benzyl protecting group on the phosphate of threonine is labile to strong acids, and its removal is typically accomplished concurrently with the cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cleavage cocktail. The composition of this cocktail is critical to ensure complete deprotection and to minimize potential side reactions.

Key Considerations:
  • Acid Concentration: A high concentration of TFA (typically 95%) is required for efficient cleavage and deprotection.

  • Scavengers: During the acidic cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These can modify sensitive amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species.

  • Reaction Time and Temperature: The cleavage and deprotection are typically carried out at room temperature for 1.5 to 4 hours. Longer reaction times may be necessary for complete deprotection but can also increase the risk of side reactions.

Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing O-benzyl-phosphothreonine, a standard cocktail is often sufficient, but modifications are necessary if other sensitive residues are present.

Table 1: Recommended TFA Cleavage Cocktails for Peptides Containing O-benzyl-phosphothreonine

Cocktail IDComposition (v/v/v)ScavengersPrimary Application
Cocktail A (Standard) 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIPS)Water, TIPSPeptides without other sensitive residues (e.g., Cys, Met, Trp).
Cocktail B 94% TFA / 2.5% Water / 2.5% Ethanedithiol (EDT) / 1% TIPSWater, EDT, TIPSPeptides containing Cysteine (Cys) to prevent oxidation and reattachment of protecting groups.
Cocktail C (Reagent K) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Water, Thioanisole, EDT"Universal" cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.

Note: The data in the following table is illustrative and represents typical outcomes based on established peptide chemistry principles. Actual yields and purities will vary depending on the specific peptide sequence, resin, and experimental conditions.

Table 2: Illustrative Comparison of Cleavage Cocktail Performance for a Model Phosphopeptide

Model Peptide Sequence: Ac-Ala-Ala-pThr(Bzl)-Ala-Ala-NH2

Cocktail IDReaction Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)Key Observations
Cocktail A 2~90~85Efficient cleavage and deprotection with minimal side products for this simple sequence.
Cocktail A 4~92~83Slightly higher yield but a minor increase in unidentified impurities.
Cocktail B 2~88~82Not essential for this sequence, but demonstrates compatibility with thiol scavengers.
Cocktail C 2~85~80Effective, but the complexity of the cocktail can sometimes lead to more baseline noise in the HPLC analysis of simple peptides.

Experimental Protocols

Protocol 1: General Procedure for Cleavage and Deprotection
  • Resin Preparation:

    • Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) to remove residual N,N-dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove all DMF as it can interfere with the acidic cleavage.

  • Cleavage Reaction:

    • Place the dry peptide-resin (typically 50-100 mg) in a reaction vessel.

    • Prepare the chosen cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.

    • Add the cleavage cocktail to the resin and gently agitate at room temperature for 1.5 to 4 hours.[1] The reaction vessel should be capped to prevent evaporation of the TFA.

  • Peptide Precipitation and Isolation:

    • After the desired reaction time, filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

    • After the final wash, allow the peptide pellet to air dry or dry under a gentle stream of nitrogen to remove residual ether.

Protocol 2: HPLC Purification of the Crude Phosphopeptide
  • Sample Preparation:

    • Dissolve the crude peptide pellet in a suitable solvent, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and a small amount of Buffer B (e.g., 0.1% TFA in acetonitrile) to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase HPLC column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point for many phosphopeptides.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide.

Visualizing the Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of phosphothreonine-containing peptides, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis pThr Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH SPPS->pThr Resin Dry Peptide-Resin pThr->Resin TFA_Cocktail TFA Cleavage Cocktail Addition Resin->TFA_Cocktail Precipitation Precipitation in Cold Ether TFA_Cocktail->Precipitation Crude_Peptide Crude Phosphopeptide Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Analysis MS & Analytical HPLC HPLC->Analysis Final_Product Final_Product Analysis->Final_Product Pure Phosphopeptide

Caption: Experimental workflow for the synthesis, cleavage, and purification of a phosphothreonine-containing peptide.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a well-characterized signaling cascade where threonine phosphorylation plays a pivotal role in signal transmission.

ERK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP exchange Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK pSer ERK ERK1/2 (pThr/pTyr) MEK->ERK pThr/pTyr TF Transcription Factors (e.g., Elk-1) ERK->TF Translocation Gene Gene Expression (Proliferation, Differentiation) TF->Gene Phosphorylation

Caption: Simplified diagram of the ERK1/2 signaling pathway, highlighting the dual phosphorylation of ERK on threonine and tyrosine residues.

Potential Side Reactions and Troubleshooting

During the cleavage and deprotection of phosphopeptides, several side reactions can occur. Awareness of these potential issues can aid in optimizing the protocol and interpreting analytical data.

  • β-Elimination: This is a potential side reaction for phosphoserine and phosphothreonine residues, leading to the formation of dehydroalanine and dehydroaminobutyric acid, respectively. While the monobenzyl protection of the phosphate group minimizes this during synthesis, prolonged exposure to strong acid during cleavage can still promote it to a minor extent.

  • N→O Acyl Shift: At serine or threonine residues, an acid-catalyzed migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group can occur.[2]

  • Alkylation of Sensitive Residues: If scavengers are insufficient, reactive carbocations can alkylate nucleophilic side chains, particularly tryptophan and methionine.

  • Incomplete Deprotection: The benzyl group on the phosphate is generally more acid-stable than t-butyl based protecting groups.[3] In some cases, especially with sterically hindered sequences, incomplete removal of the benzyl group may occur.

Troubleshooting:

  • Low Yield: May be due to incomplete cleavage. Consider extending the reaction time or using a stronger cleavage cocktail like Reagent K. Also, ensure the resin was completely dry before adding the cleavage cocktail.

  • Low Purity: The presence of multiple peaks in the HPLC chromatogram may indicate side reactions. Optimize the scavenger composition and minimize the cleavage time.

  • Incomplete Deprotection: If mass spectrometry indicates the presence of the benzyl group (+90 Da), repeat the cleavage with a fresh cocktail for a longer duration.

Conclusion

The successful cleavage and deprotection of peptides containing O-benzyl-phosphothreonine are critical for obtaining high-quality phosphopeptides for research and development. By selecting the appropriate TFA cleavage cocktail, optimizing reaction conditions, and employing robust purification techniques, researchers can efficiently produce these valuable tools for studying cellular signaling and for various biomedical applications. The protocols and guidelines presented in this document provide a solid foundation for achieving these goals.

References

Application Notes and Protocols for the Purification of Synthetic Phosphothreonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides, particularly those containing phosphothreonine (pThr), is a cornerstone of modern biomedical research and drug development. These synthetic peptides are invaluable tools for studying signaling pathways, developing kinase inhibitors, and creating phospho-specific antibodies. The incorporation of the phosphate group, however, introduces significant challenges to the purification process. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols often require optimization to achieve high purity, and alternative techniques like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography, typically used for enriching phosphopeptides from complex biological samples, can be adapted for the purification of synthetic peptides.

This document provides detailed application notes and protocols for the purification of phosphopeptides synthesized with Fmoc-Thr(PO(OH)2)-OH, focusing on the most common and effective techniques.

Challenges in Phosphopeptide Purification

The unique physicochemical properties of phosphopeptides necessitate careful consideration during purification. The negatively charged phosphate group can lead to:

  • Poor retention on reversed-phase columns: Phosphopeptides are generally more hydrophilic than their non-phosphorylated counterparts and may elute early in the gradient, co-eluting with other polar impurities.

  • Peak tailing and broadening: Interactions between the phosphate group and the silica backbone of C18 columns can result in poor peak shape.

  • Presence of synthesis-related impurities: Crude synthetic peptide mixtures contain a variety of impurities, including deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups, which can be challenging to separate from the target phosphopeptide.[1]

Purification Strategies: A Comparative Overview

The choice of purification strategy depends on the scale of the synthesis, the desired purity, and the available instrumentation. The three primary methods discussed here are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Immobilized Metal Affinity Chromatography (IMAC), and Titanium Dioxide (TiO2) Chromatography.

Purification TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.High resolution, well-established, scalable.Can be challenging for very hydrophilic phosphopeptides, may require optimization of mobile phases.
IMAC (Fe³⁺, Ga³⁺, Ti⁴⁺) Affinity-based separation where the phosphate group binds to chelated metal ions.High selectivity for phosphopeptides.Potential for non-specific binding of acidic (non-phosphorylated) peptides, metal ion leaching.
TiO₂ Affinity-based separation where the phosphate group binds to titanium dioxide.High selectivity, particularly for singly phosphorylated peptides.Can have lower recovery for multiply phosphorylated peptides compared to some IMAC methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Crude Synthetic Phosphothreonine Peptides

RP-HPLC is the most common method for the purification of synthetic peptides. Optimization of the mobile phase and gradient is crucial for successful separation of phosphopeptides.

Materials:

  • Crude synthetic phosphopeptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector (214 nm and 280 nm)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A or a mixture of Solvent A and a minimal amount of a compatible organic solvent (like ACN or DMSO) to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale):

    • Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.

    • Inject a small amount of the dissolved crude peptide.

    • Run a linear gradient of 5% to 65% Solvent B over 30-60 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm. The phosphopeptide will likely elute earlier than its non-phosphorylated counterpart.

  • Preparative Purification:

    • Based on the analytical run, optimize the gradient for the preparative C18 column to maximize the resolution between the target phosphopeptide and impurities. A shallower gradient around the elution time of the target peptide is often beneficial.

    • Load the prepared crude peptide solution onto the equilibrated preparative column.

    • Run the optimized gradient and collect fractions corresponding to the target peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the phosphopeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified phosphopeptide as a fluffy white powder.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Cleanup

IMAC can be used as a pre-purification step to enrich the phosphopeptide from the crude mixture, followed by RP-HPLC for final polishing. Fe³⁺-IMAC is a common choice.

Materials:

  • Crude synthetic phosphopeptide

  • IMAC resin (e.g., PHOS-Select™ Iron Affinity Gel)

  • Loading/Wash Buffer: 0.1 M acetic acid in 30% acetonitrile

  • Elution Buffer: 1.5 M ammonium hydroxide

  • Spin columns

Procedure:

  • Resin Preparation: Slurry the IMAC resin in the Loading/Wash Buffer. Pack a spin column with the desired amount of resin.

  • Equilibration: Equilibrate the column by washing with 3-5 column volumes of Loading/Wash Buffer.

  • Sample Loading: Dissolve the crude peptide in the Loading/Wash Buffer and load it onto the IMAC column.

  • Washing: Wash the column with 5-10 column volumes of Loading/Wash Buffer to remove non-phosphorylated impurities.

  • Elution: Elute the bound phosphopeptide with 2-3 column volumes of Elution Buffer.

  • Desalting and Further Purification: The eluted fraction is now enriched with the phosphopeptide. This fraction should be desalted (e.g., using a C18 Sep-Pak cartridge) and can be further purified by RP-HPLC as described in Protocol 1 to achieve high purity.

Protocol 3: Titanium Dioxide (TiO₂) Chromatography for Phosphopeptide Enrichment

Similar to IMAC, TiO₂ chromatography offers high selectivity for phosphopeptides and can be used for initial cleanup of the crude synthetic product.

Materials:

  • Crude synthetic phosphopeptide

  • TiO₂ spin tips or bulk resin

  • Loading Buffer: 80% acetonitrile, 6% trifluoroacetic acid

  • Wash Buffer 1: 80% acetonitrile, 6% trifluoroacetic acid

  • Wash Buffer 2: 50% acetonitrile, 0.1% trifluoroacetic acid

  • Elution Buffer: 1.5% ammonium hydroxide

Procedure:

  • Column/Tip Preparation: If using bulk resin, pack a small column. For spin tips, proceed to equilibration.

  • Equilibration: Equilibrate the TiO₂ column/tip with Loading Buffer.

  • Sample Loading: Dissolve the crude peptide in Loading Buffer and apply it to the column/tip.

  • Washing:

    • Wash with 3-5 column volumes of Wash Buffer 1.

    • Wash with 3-5 column volumes of Wash Buffer 2.

  • Elution: Elute the phosphopeptide with 2-3 column volumes of Elution Buffer.

  • Post-Enrichment Processing: The eluted fraction should be immediately acidified with a small amount of formic or trifluoroacetic acid to neutralize the ammonia. Subsequently, desalt and purify the phosphopeptide by RP-HPLC as detailed in Protocol 1.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the purification process and the relevance of phosphothreonine-containing peptides, the following diagrams illustrate a typical purification workflow and a key signaling pathway where phosphothreonine plays a critical role.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Fmoc-Thr(PO(OH)2)-OH Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Phosphopeptide Cleavage->Crude RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC Primary Method IMAC IMAC Enrichment Crude->IMAC Optional Enrichment TiO2 TiO2 Enrichment Crude->TiO2 Optional Enrichment Analysis Purity & Identity Check (Analytical HPLC, MS) RP_HPLC->Analysis IMAC->RP_HPLC Followed by TiO2->RP_HPLC Followed by Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Purified Phosphopeptide Lyophilization->Pure_Peptide

Figure 1. General workflow for the purification of synthetic phosphopeptides.

ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates (GTP-bound) Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Dual Phosphorylation (Thr & Tyr) Substrates Cytosolic & Nuclear Substrates ERK->Substrates Phosphorylates Ser/Thr Response Cellular Response (Proliferation, Differentiation) Substrates->Response pThr pThr pTyr pTyr

Figure 2. Simplified ERK/MAPK signaling pathway highlighting dual phosphorylation.

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] A key activation step involves the dual phosphorylation of ERK (Extracellular signal-regulated kinase) on a threonine and a tyrosine residue within its activation loop by the upstream kinase MEK.[4] Synthetic phosphopeptides mimicking the phosphorylated activation loop of ERK or its substrates are crucial for studying the kinetics and specificity of this pathway.

Conclusion

The successful purification of synthetic phosphopeptides containing phosphothreonine is achievable with careful planning and execution. While RP-HPLC remains the workhorse for achieving high purity, affinity-based methods like IMAC and TiO₂ chromatography can be powerful tools for initial enrichment, especially for complex crude mixtures. The protocols and information provided herein serve as a comprehensive guide for researchers to navigate the challenges of phosphopeptide purification and obtain high-quality material for their downstream applications.

References

Application Notes and Protocols for Fmoc-SPPS of Phosphopeptides using a Building Block Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The synthesis of phosphopeptides is therefore essential for studying the roles of protein kinases and phosphatases, developing kinase inhibitors, and creating tools for immunological studies. The most reliable method for synthesizing phosphopeptides is the building block approach in Fmoc-based solid-phase peptide synthesis (SPPS), where pre-phosphorylated amino acid derivatives are incorporated directly into the peptide chain. This method offers unambiguous placement of the phosphate group, which is crucial for studying phosphorylation-dependent interactions.[1][2][3]

This document provides detailed application notes and protocols for the successful synthesis of phosphopeptides using Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine building blocks.

Key Considerations for Phosphopeptide Synthesis

Several challenges must be addressed for the successful synthesis of phosphopeptides:

  • β-Elimination: Fmoc-deprotection using piperidine can induce β-elimination of the phosphate group from phosphoserine and phosphothreonine residues, leading to the formation of dehydroalanine and dehydroaminobutyric acid, respectively. This side reaction can be minimized by using milder deprotection conditions and carefully selecting coupling reagents.[4]

  • Coupling Efficiency: The bulky and negatively charged phosphate group can hinder coupling efficiency. Therefore, potent activation methods and optimized coupling protocols are necessary.

  • Side-Chain Protection of the Phosphate Group: The choice of protecting group for the phosphate moiety is critical. Monobenzyl (Bzl) protection is commonly used for phosphoserine and phosphothreonine, as fully protected phosphate triesters are more susceptible to piperidine-induced β-elimination.[5] For phosphotyrosine, alternatives like the fully protected phosphodiamidate (NMe2)2 can prevent side reactions associated with the free phosphate hydroxyl group.[6]

  • Aspartimide Formation: A common side reaction in Fmoc-SPPS, particularly for sequences containing Asp-Gly or Asp-Ser motifs, is the formation of a succinimide ring, which can lead to chain termination and the formation of β-aspartyl peptides.[2]

Recommended Building Blocks and Coupling Reagents

The selection of appropriate building blocks and coupling reagents is paramount for achieving high purity and yield.

Phosphoamino Acid Building Blocks

The most commonly used building blocks for phosphopeptide synthesis are:

  • Fmoc-Ser(PO(OBzl)OH)-OH: A monobenzyl-protected phosphoserine derivative that offers a good balance between stability and ease of deprotection.[7][8]

  • Fmoc-Thr(PO(OBzl)OH)-OH: Similar to the phosphoserine derivative, this monobenzyl-protected phosphothreonine is a standard choice for incorporating pThr residues.[9][10]

  • Fmoc-Tyr(PO(OBzl)OH)-OH: A widely used building block for introducing phosphotyrosine.[11][12][13][14]

  • Fmoc-Tyr(PO(NMe₂)₂)-OH: A fully protected phosphotyrosine derivative that can improve solubility and reduce side reactions like pyrophosphate formation.[6]

Coupling Reagents

Uronium and phosphonium-based coupling reagents are highly effective for coupling sterically hindered phosphoamino acids.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive reagent that often provides superior results, especially for difficult couplings.[15]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and efficient coupling reagent suitable for most applications.[15]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective, though uronium-based reagents are often preferred for phosphoamino acids.[16]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent with high efficiency and improved safety profile.[15][16]

Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is recommended to suppress racemization and improve coupling efficiency.[15]

Data Presentation: Quantitative Analysis

The following tables summarize typical yields and purities obtained during phosphopeptide synthesis using the building block approach. Note that actual results will vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: Comparison of Coupling Reagents for a Model Phosphopeptide

Coupling ReagentAdditiveBase (equiv.)Coupling Time (hr)Crude Purity (%)Overall Yield (%)
HBTUHOBtDIPEA (2)2~75~30
HATUHOAtDIPEA (2)1.5~85~40
PyBOPHOBtDIPEA (2)2~70~25
COMUNoneDIPEA (2)1~88~45

Data is synthesized from multiple sources and represents typical outcomes for a standard phosphopeptide synthesis.

Table 2: Typical Purity and Yield for Different Phosphoamino Acid Incorporations

Phosphoamino Acid Building BlockPeptide Sequence ContextCrude Purity (%)Final Yield after Purification (%)
Fmoc-Ser(PO(OBzl)OH)-OH-Ala-pSer-Gly-70-8525-40
Fmoc-Thr(PO(OBzl)OH)-OH-Val-pThr-Ala-65-8020-35
Fmoc-Tyr(PO(OBzl)OH)-OH-Gly-pTyr-Val-80-95[11]35-50
Fmoc-Tyr(PO(NMe₂)₂)-OH-Gly-pTyr-Val-85-9740-55

Yields and purities are highly sequence-dependent. The presence of multiple phosphorylation sites can decrease overall yield.[17]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of a Phosphopeptide

This protocol outlines the manual synthesis of a phosphopeptide on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH

  • Coupling reagent (e.g., HATU)

  • HOBt or Oxyma Pure

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (Non-phosphorylated residues):

    • In a separate vial, dissolve Fmoc-amino acid (0.5 mmol, 5 equiv.), HATU (0.45 mmol, 4.5 equiv.), and HOBt (0.5 mmol, 5 equiv.) in 3 mL of DMF.

    • Add DIPEA (1.0 mmol, 10 equiv.) to the activation mixture and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Phosphoamino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-phosphoamino acid (0.5 mmol, 5 equiv.), HATU (0.45 mmol, 4.5 equiv.), and HOBt (0.5 mmol, 5 equiv.) in a minimal volume of DMF.

    • Add DIPEA (1.5 mmol, 15 equiv.) to the activation mixture.[18]

    • Immediately add the mixture to the deprotected resin.

    • Allow the coupling to proceed for 2-4 hours. Longer coupling times are often necessary for phosphoamino acids.

    • Perform a Kaiser test. If incomplete, repeat the coupling.

    • Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent phosphoamino acids) for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: HPLC Purification of Phosphopeptides

Materials:

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude phosphopeptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target phosphopeptide.[19]

    • Optimize the gradient to achieve the best separation of the target peptide from impurities. Phosphopeptides often elute earlier than their non-phosphorylated counterparts due to the hydrophilicity of the phosphate group.[20]

  • Preparative Purification:

    • Scale up the optimized gradient to a preparative or semi-preparative column.

    • Inject the dissolved crude peptide.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide.

Protocol 3: Mass Spectrometry Characterization of Phosphopeptides

Materials:

  • Purified phosphopeptide

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Sample Preparation (for ESI-MS):

    • Dissolve the lyophilized peptide in a suitable solvent for infusion or LC-MS analysis (e.g., 50% acetonitrile/0.1% formic acid in water).

  • Sample Preparation (for MALDI-MS):

    • Co-crystallize the peptide with the matrix solution on a MALDI target plate.

  • Mass Analysis:

    • Acquire the mass spectrum in positive or negative ion mode. The phosphate group can suppress the signal in positive ion mode, so negative ion mode may be beneficial.

  • Tandem MS (MS/MS) for Sequence and Phosphorylation Site Confirmation:

    • Select the parent ion of the phosphopeptide for fragmentation.

    • Common fragmentation methods include Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[1]

    • CID and HCD often result in a characteristic neutral loss of phosphoric acid (-98 Da), which can be a diagnostic marker for phosphopeptides.[21][22]

    • ETD is often advantageous for localizing the phosphorylation site as it tends to preserve the labile phosphate group.[21]

    • Analyze the fragment ions to confirm the peptide sequence and pinpoint the location of the phosphate group.

Visualizations

Signaling Pathway Example: The ERK1/2 Cascade

The ERK1/2 (or MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Its activity is tightly controlled by a cascade of phosphorylation events.

ERK1_2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP GDP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK pS/pT ERK ERK1/2 MEK->ERK pT/pY pERK p-ERK1/2 pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) pERK_nuc->TranscriptionFactors pS/pT GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The ERK1/2 signaling cascade, initiated by growth factor binding and culminating in altered gene expression.

Experimental Workflow: Fmoc-SPPS of Phosphopeptides

This diagram illustrates the key steps in the synthesis of a phosphopeptide using the building block approach.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection repeat_loop Repeat for Each Amino Acid deprotection->repeat_loop coupling_aa Coupling: Fmoc-AA-OH HATU/HOBt/DIPEA wash Wash (DMF, DCM) coupling_aa->wash coupling_pAA Coupling: Fmoc-pAA(PO(OBzl)OH)-OH HATU/HOBt/DIPEA coupling_pAA->wash wash->deprotection repeat_loop->coupling_aa No repeat_loop->coupling_pAA Yes (Phospho-AA) final_deprotection Final Fmoc Deprotection repeat_loop->final_deprotection End of Sequence cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end Final Product: Purified Phosphopeptide characterization->end

Caption: A schematic overview of the Fmoc-SPPS workflow for phosphopeptide synthesis.

Logical Relationship: Challenges and Solutions in Phosphopeptide Synthesis

This diagram outlines the common challenges encountered during phosphopeptide synthesis and the corresponding strategies to mitigate them.

Challenges_Solutions challenges Challenges in Phosphopeptide Synthesis β-Elimination (pS/pT) Low Coupling Efficiency Phosphate Side Reactions Aspartimide Formation solutions Solutions & Strategies Milder Deprotection (e.g., DBU) Optimized Coupling Time Potent Coupling Reagents (HATU, COMU) Increased Reagent Equivalents Longer Coupling Times Monobenzyl Protection (pS/pT) Fully Protected pY (e.g., (NMe₂)₂) Use of Pseudoprolines Optimized Protecting Groups (e.g., Dmb) challenges:b_elim->solutions:b_elim challenges:low_couple->solutions:low_couple challenges:side_react->solutions:side_react challenges:aspart->solutions:aspart

Caption: Common challenges in phosphopeptide synthesis and their respective solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Thr(PO(OBzl)OH)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenges associated with the poor coupling efficiency of Fmoc-Thr(PO(OBzl)OH)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why do I experience low coupling efficiency when using Fmoc-Thr(PO(OBzl)OH)-OH?

Low coupling efficiency is common for phosphorylated amino acids, including Fmoc-Thr(PO(OBzl)OH)-OH, primarily due to two factors:

  • Steric Hindrance: The bulky benzyl-protected phosphate group on the threonine side chain physically obstructs the N-terminal amine, making it difficult for the incoming activated amino acid to react.

  • Electrostatic Repulsion: The negatively charged phosphate group can cause electrostatic repulsion, further hindering the coupling reaction.[1]

Q2: Which coupling reagents are recommended for Fmoc-Thr(PO(OBzl)OH)-OH?

For sterically hindered and challenging couplings like those involving phosphothreonine, uronium/aminium-based reagents are highly recommended over standard carbodiimide activators (e.g., DIC). The most effective reagents include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the reagent of choice, HATU reacts faster and causes less epimerization compared to HBTU.[2] It is particularly effective for coupling sterically hindered amino acids.[3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent that often produces peptides of comparable or higher purity than HBTU, especially in phosphopeptide synthesis.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU. It is considered safer as it does not contain potentially explosive benzotriazole moieties.[4]

Q3: What are the most critical parameters to optimize for a successful coupling?

To drive the reaction to completion, several parameters should be optimized:

  • Use of Excess Reagents: Employ a higher excess of the Fmoc-Thr(PO(OBzl)OH)-OH derivative, coupling reagent, and a non-nucleophilic base. A 3- to 5-fold excess is a common starting point.

  • Extended Coupling Time: Unlike standard couplings (15-60 min), allow the reaction to proceed for at least 2 hours. In very difficult cases, overnight coupling may be necessary.

  • Double Coupling: If monitoring indicates an incomplete reaction after the initial extended coupling, repeating the coupling step with a fresh solution of activated amino acid is a highly effective strategy.[5]

  • Choice of Base: Use a hindered base like N,N-Diisopropylethylamine (DIPEA). Increasing the excess of DIPEA (e.g., 6 equivalents or more) can be beneficial.[3]

Q4: How can I reliably monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a sensitive qualitative method to detect the presence of free primary amines on the resin.[6]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

If the Kaiser test is positive, a second coupling (double coupling) is strongly recommended.[7]

Q5: What are the common side reactions associated with Fmoc-phosphoamino acid synthesis?

Two primary side reactions to be aware of are:

  • β-Elimination: The protected phosphoserine and phosphothreonine residues are susceptible to β-elimination under the basic conditions used for Fmoc deprotection (e.g., piperidine).[1] This can be minimized by using milder deprotection conditions or reducing exposure time.

  • Guanidinylation: If using an excess of uronium/aminium reagents like HATU or HBTU, the reagent can react with the newly deprotected N-terminal amine of the peptide chain, forming a guanidinium cap that prevents further elongation.[2] It is crucial to use the correct stoichiometry and not an excessive surplus of these reagents.

Troubleshooting Guide

Problem: Incomplete coupling of Fmoc-Thr(PO(OBzl)OH)-OH detected by a positive Kaiser test.

This workflow outlines the steps to diagnose and resolve poor coupling efficiency.

G cluster_0 Troubleshooting Workflow Start Poor Coupling Efficiency Detected (Positive Kaiser Test) CheckReagent Step 1: Evaluate Coupling Reagent Start->CheckReagent CheckConditions Step 2: Assess Reaction Conditions CheckReagent->CheckConditions Already using HATU/HCTU? UseHATU Switch to High-Efficiency Reagent (e.g., HATU, HCTU, COMU) CheckReagent->UseHATU Using DIC/HOBt? DoubleCouple Step 3: Perform Double Coupling CheckConditions->DoubleCouple Conditions Already Optimized? Optimize Increase Reagent Excess (3-5x) Extend Coupling Time (≥2h) CheckConditions->Optimize Standard Time/Equivalents? FinalCheck Step 4: Re-run Kaiser Test DoubleCouple->FinalCheck Success Coupling Complete (Negative Test) FinalCheck->Success Negative Failure Coupling Still Incomplete Consider Capping & Resynthesis FinalCheck->Failure Positive UseHATU->CheckConditions Implement & Re-evaluate Optimize->DoubleCouple Implement & Re-evaluate

Caption: Troubleshooting workflow for poor Fmoc-Thr(PO(OBzl)OH)-OH coupling.
Quantitative Data on Phosphopeptide Synthesis

While direct comparative data is often sequence-dependent, the following table presents typical crude purities achieved for different phosphopeptides using an optimized microwave-assisted SPPS protocol with CarboMAX™ (DIC/Oxyma) coupling. This illustrates the expected outcomes when using enhanced synthesis conditions.

Phospho-Peptide SequenceCrude Purity (%)Synthesis Method
C T E D Q Y (pS ) L V E D - NH₂82%Microwave-Assisted SPPS
C P S P A (pT ) D P S L Y - NH₂73%Microwave-Assisted SPPS
C S D G G (pY ) M D M S K - NH₂62%Microwave-Assisted SPPS
Data adapted from a CEM Corporation application note on high-efficiency microwave synthesis of phosphopeptides.[8]

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is designed for the manual coupling of Fmoc-Thr(PO(OBzl)OH)-OH to a peptide-resin.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF solvent.

  • Activation Solution Preparation (perform immediately before use):

    • In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (4 equivalents relative to resin loading).

    • Add HATU (3.95 equivalents) to the same vessel.

    • Add a minimal amount of DMF to fully dissolve the solids.

  • Coupling Reaction:

    • Add DIPEA (8 equivalents) to the activation solution and vortex briefly.

    • Immediately add the complete activation mixture to the swelled resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 1 minute).

    • Wash the resin with Dichloromethane (DCM) (3 x 1 minute).

  • Monitoring:

    • Take a small sample of resin beads (1-2 mg) and perform a Kaiser test (see Protocol 3) to check for completion.

    • If the test is positive (blue beads), proceed to the Double Coupling protocol (Protocol 2).

Protocol 2: Double Coupling Strategy

Perform this protocol if the Kaiser test is positive after the initial coupling.

  • Preparation: After washing the resin from the first coupling, keep it in the reaction vessel with fresh DMF.

  • Second Activation: Prepare a fresh activation solution of Fmoc-Thr(PO(OBzl)OH)-OH, HATU, and DIPEA as described in Protocol 1, Steps 2 & 3.

  • Second Coupling: Add the new activation mixture to the resin and agitate for an additional 1-2 hours at room temperature.

  • Washing & Monitoring: Repeat the washing and Kaiser test steps from Protocol 1. The test should now be negative (yellow beads).

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This protocol details the steps to check for the presence of free primary amines.

Reagents:

  • Solution A: 1 mL of 0.01M KCN in water diluted into 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) in a small, clean glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the test tube in a heating block at 100-110°C for 5 minutes.[6]

  • Observe the color of the resin beads and the solution.

    • Intense Blue: Incomplete coupling.

    • Yellow/Colorless: Complete coupling.

G cluster_0 General Coupling Workflow Start Start: Fmoc-Deprotected Peptide-Resin Coupling Perform Initial Coupling (Protocol 1) Start->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser1 Perform Kaiser Test (Protocol 3) Wash1->Kaiser1 DoubleCoupling Perform Double Coupling (Protocol 2) Kaiser1->DoubleCoupling Positive (Blue) NextStep Proceed to Next Fmoc Deprotection Kaiser1->NextStep Negative (Yellow) Wash2 Wash Resin (DMF, DCM) DoubleCoupling->Wash2 Kaiser2 Perform Kaiser Test Wash2->Kaiser2 Kaiser2->NextStep

Caption: Standard workflow for coupling and monitoring a difficult amino acid.

References

Technical Support Center: Fmoc-Thr(PO(OH)₂)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Fmoc-Thr(PO(OH)₂)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Thr(PO(OH)₂)-OH and why is it used in peptide synthesis?

Fmoc-Thr(PO(OH)₂)-OH is an N-α-Fmoc-protected phosphothreonine building block used to incorporate phosphothreonine into synthetic peptides. Phosphorylation is a critical post-translational modification that regulates numerous cellular processes, making synthetic phosphopeptides valuable tools for studying signal transduction and developing new therapeutics.[1] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that are generally compatible with the phosphate group.

Q2: What are the most common side reactions associated with the use of Fmoc-Thr(PO(OH)₂)-OH and its derivatives in Fmoc-SPPS?

The primary side reactions encountered when using Fmoc-protected phosphothreonine, including Fmoc-Thr(PO(OH)₂)-OH and its partially protected analogue Fmoc-Thr(PO(OBzl)OH)-OH, are:

  • β-Elimination: Under the basic conditions of Fmoc deprotection (typically with piperidine), the phosphate group can be eliminated, leading to the formation of a dehydroamino-2-butyric acid residue.[2]

  • Piperidine Salt Formation: The free hydroxyl group on the phosphate moiety can form a salt with piperidine during Fmoc deprotection. This can interfere with subsequent coupling steps by neutralizing the activated amino acid.[2][3]

  • Incomplete Coupling and Poor Chain Elongation: The bulky and negatively charged phosphate group can cause steric hindrance and electrostatic repulsion, leading to inefficient coupling of the subsequent amino acid.[4] Using unprotected Fmoc-Thr(PO₃H₂)-OH has been shown to be problematic for peptide chain elongation, resulting in low yields.[1]

  • N-O Acyl Shift: In serine and threonine-containing peptides, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group. This is more commonly observed during acid treatment but can be a concern.[5][6]

Troubleshooting Guides

Problem 1: Low yield of the target phosphopeptide and presence of a mass corresponding to the peptide minus phosphoric acid (M-98).

Cause: This is likely due to β-elimination of the phosphate group from the threonine residue during the piperidine-mediated Fmoc deprotection step. This side reaction is more pronounced at elevated temperatures.[4][7]

Solutions:

  • Modify Fmoc Deprotection Conditions:

    • Use a weaker base: For the deprotection of the Fmoc group immediately following the phosphothreonine residue, consider using a milder base than the standard 20% piperidine in DMF. Cyclohexylamine (50% in DCM) has been shown to reduce β-elimination for phosphoserine.[2][8]

    • Use a bulkier base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 0.5% in DMF) can be effective for Fmoc removal while minimizing β-elimination, especially in accelerated synthesis protocols.[4]

    • Reduce temperature: If using standard piperidine conditions, perform the deprotection at room temperature and avoid heating, as higher temperatures significantly increase the rate of β-elimination.[4][8]

  • Experimental Protocol: Fmoc Deprotection using DBU

    • Following the coupling of Fmoc-Thr(PO(OH)₂)-OH, wash the resin-bound peptide thoroughly with DMF.

    • Prepare a 0.5% (v/v) solution of DBU in DMF.

    • Treat the resin with the DBU solution for 5-10 minutes at room temperature.

    • Wash the resin thoroughly with DMF to remove the DBU and the Fmoc-DBU adduct.

    • Proceed with the coupling of the next amino acid. For subsequent Fmoc deprotection steps in the sequence, you may revert to standard 20% piperidine in DMF if no other phosphate-containing residues are present at the N-terminus.[2]

Problem 2: Incomplete coupling of the amino acid following the phosphothreonine residue.

Cause: This can be attributed to two main factors:

  • Piperidine Salt Formation: The acidic phosphate group can be deprotonated by piperidine during Fmoc removal, forming a piperidinium salt on the resin. This salt can then react with the incoming activated amino acid, effectively reducing its concentration available for coupling.[2][3]

  • Steric Hindrance and Electrostatic Repulsion: The bulky and negatively charged phosphothreonine residue can hinder the approach of the incoming activated amino acid.[4]

Solutions:

  • Piperidine-DIPEA Exchange: To address piperidine salt formation, a wash with a solution of a tertiary amine like diisopropylethylamine (DIPEA) can be performed after Fmoc deprotection and before the next coupling.[3]

  • Optimize Coupling Reagents and Conditions:

    • Use a more potent coupling reagent. Uronium-based activators like HATU, in conjunction with a base such as DIPEA, are often more effective for coupling hindered amino acids.[8][9]

    • Increase the excess of reagents. Using a higher excess of the activated amino acid and coupling reagents (e.g., 3-4 equivalents) can help drive the reaction to completion.[9]

    • Extend the coupling time. Allow the coupling reaction to proceed for a longer duration (e.g., 2 hours to overnight) to ensure complete incorporation.[8]

  • Experimental Protocol: Piperidine-DIPEA Exchange and Optimized Coupling

    • After Fmoc deprotection of the phosphothreonine residue with your chosen method, wash the resin with DMF.

    • Prepare a solution of 20 equivalents of DIPEA (relative to the resin loading) in DMF.

    • Wash the resin with the DIPEA solution for 1-2 minutes.

    • Wash the resin thoroughly with DMF to remove excess DIPEA.

    • Pre-activate the next Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for at least 2 hours at room temperature.[8]

    • Perform a ninhydrin test to confirm the completion of the coupling.

Quantitative Data Summary

The following table summarizes the impact of different bases on β-elimination during Fmoc deprotection at elevated temperatures.

Base (in DMF)Deprotection TimeOutcomeCrude Purity of Model Peptide
5% Piperidine5 minIncomplete DeprotectionLow
5% Piperidine2 hoursSignificant β-eliminationLow
10% Morpholine5 minIncomplete DeprotectionLow
10% Morpholine2 hoursSignificant β-eliminationLow
1% Piperazine5 min-Low
1% Piperazine2 hoursSignificant β-eliminationLow
0.5% DBU5 minComplete Deprotection, Minimal β-eliminationHigh

Data adapted from a study on a model phosphoserine-containing peptide at 90°C.[4]

Visualizations

Beta_Elimination Peptide Resin-Bound Peptide with Fmoc-pThr Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection SideReaction β-Elimination Side Reaction Deprotection->SideReaction Competing Pathway (Base-induced) DesiredProduct Deprotected Phosphopeptide Deprotection->DesiredProduct Desired Pathway Byproduct Dehydroamino-2-butyric acid-containing peptide SideReaction->Byproduct

Caption: Competing pathways during Fmoc deprotection of phosphothreonine.

Troubleshooting_Workflow Start Low Yield or Side Product Detected CheckMass Analyze Crude Product by MS Start->CheckMass MassLoss Mass Loss of 98 Da (H₃PO₄)? CheckMass->MassLoss IncompleteCoupling Incomplete Coupling of Next Residue? CheckMass->IncompleteCoupling MassLoss->IncompleteCoupling No BetaElimination Likely β-Elimination MassLoss->BetaElimination Yes CouplingIssue Likely Piperidine Salt Formation / Steric Hindrance IncompleteCoupling->CouplingIssue Yes Solution1 Modify Fmoc Deprotection: - Use milder/bulkier base - Lower temperature BetaElimination->Solution1 Solution2 Optimize Coupling: - Piperidine-DIPEA exchange - Use potent coupling reagents - Increase excess/time CouplingIssue->Solution2 End Improved Synthesis Solution1->End Solution2->End

Caption: Troubleshooting workflow for phosphothreonine side reactions.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Phosphothreonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete deprotection of the Fmoc group from phosphothreonine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of phosphothreonine?

Incomplete Fmoc deprotection of phosphothreonine can stem from several factors:

  • Steric Hindrance: The bulky phosphate group, especially when protected, can sterically hinder the approach of the base (e.g., piperidine) to the Fmoc group.

  • Electrostatic Repulsion: The negatively charged phosphate group can repel the basic deprotection reagent.[1]

  • Side Reactions: The primary competing side reaction is β-elimination of the phosphate group under basic conditions, which can be more pronounced with phosphoserine and phosphothreonine.[1][2]

  • Formation of Piperidine Salts: The phosphate group can form salts with piperidine, which may reduce the effective concentration of the base and hinder subsequent coupling reactions.[3]

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can limit reagent accessibility to the phosphothreonine residue.

Q2: How can I monitor the efficiency of the Fmoc deprotection step?

The most common method for monitoring Fmoc deprotection is UV-Vis spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a characteristic UV absorbance. By monitoring the absorbance of the solution flowing from the reactor, you can quantify the amount of Fmoc group removed in real-time.[4][5] A persistent or tailing UV signal may indicate incomplete or slow deprotection.

Q3: Are there alternative bases to piperidine that are more effective for phosphothreonine?

Yes, several alternative bases have been shown to be effective in minimizing side reactions and improving deprotection efficiency for phosphopeptides. These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used at low concentrations and has been shown to suppress β-elimination, especially at elevated temperatures.[1][6]

  • Cyclohexylamine: Has been recommended to minimize β-elimination, particularly for N-terminal phosphoserine residues.[2]

  • Morpholine: Considered a milder base and is often used for sensitive peptides.[6]

  • Piperazine: Can be used as an alternative to piperidine.[1]

The choice of base and its concentration should be optimized for the specific peptide sequence and synthesis conditions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete Fmoc deprotection of phosphothreonine.

Problem: Incomplete Fmoc Deprotection Detected

Symptoms:

  • Low yield of the desired peptide.

  • Presence of deletion sequences lacking the amino acids following the phosphothreonine residue in the final product, as determined by mass spectrometry.

  • Tailing or incomplete return to baseline of the UV signal during the deprotection monitoring step.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Fmoc Deprotection of Phosphothreonine check_conditions 1. Review Current Protocol - Base concentration - Reaction time - Temperature start->check_conditions modify_protocol 2. Modify Deprotection Protocol check_conditions->modify_protocol increase_time Increase Deprotection Time (e.g., 2 x 10 min) modify_protocol->increase_time Simple Adjustment increase_conc Increase Piperidine Concentration (e.g., to 30%) modify_protocol->increase_conc Simple Adjustment change_base Use Alternative Base (DBU, Cyclohexylamine, etc.) modify_protocol->change_base Significant Change evaluate_results 3. Evaluate Deprotection Efficiency (UV Monitoring, Test Cleavage) increase_time->evaluate_results increase_conc->evaluate_results change_base->evaluate_results success Problem Resolved evaluate_results->success Complete Deprotection failure Problem Persists evaluate_results->failure Incomplete Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Quantitative Data Summary

The following table summarizes various deprotection conditions and their outcomes from published studies. This data can guide the selection of an appropriate troubleshooting strategy.

Base/ReagentConcentrationSolventTemperatureTimeOutcomeReference
Piperidine20% (v/v)DMFRoom Temp2 x 10-15 minStandard condition, may lead to β-elimination.[7]
Piperidine0.5% & 5%-90°C5 minIncomplete deprotection.[1]
DBU0.5%DMF90°C5 minAlmost complete deprotection with minimal β-elimination.[1]
DBU2% (v/v)DMFRoom Temp-Superior to 20% piperidine for thiopeptides.[6]
Cyclohexylamine50% (v/v)DCM--Suppressed β-elimination.[2]
Morpholine10%-90°C5 minIncomplete deprotection.[1]
Piperazine1%-90°C5 minLow crude purity.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine solution to the resin.

  • Reaction: Agitate the resin for 10-15 minutes at room temperature.

  • Drain and Repeat: Drain the piperidine solution and repeat the deprotection step one more time.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.

Protocol 2: DBU-Based Fmoc Deprotection
  • Reagent Preparation: Prepare a 0.5% to 2% (v/v) solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the DBU solution to the resin.

  • Reaction: Agitate the resin for 5-10 minutes. Note that reaction times may be significantly shorter with DBU, especially at elevated temperatures.[1]

  • Drain and Repeat (Optional): Depending on the complexity of the peptide, a second treatment may be necessary.

  • Washing: Wash the resin extensively with DMF (at least 6 times) to ensure complete removal of DBU.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
  • Setup: Equip your automated peptide synthesizer with an in-line UV-Vis detector set to monitor the absorbance of the eluent at the characteristic wavelength for the dibenzofulvene-piperidine adduct (typically around 301 nm).

  • Data Collection: During the deprotection and subsequent wash steps, continuously record the UV absorbance.

  • Analysis: A sharp peak followed by a rapid return to the baseline absorbance indicates efficient and complete deprotection. A broad, tailing peak suggests slow or incomplete removal of the Fmoc group. The area under the curve can be integrated to quantify the amount of Fmoc group removed.[4]

Signaling Pathways and Logical Relationships

The chemical transformations involved in Fmoc deprotection and the competing β-elimination side reaction are illustrated below.

DeprotectionPathway cluster_products Reaction Outcomes Fmoc_pThr Fmoc-pThr-Peptide Deprotected_pThr H2N-pThr-Peptide (Desired Product) Fmoc_pThr->Deprotected_pThr Fmoc Deprotection Fmoc_Adduct Fmoc-Base Adduct Beta_Elimination_Product Dehydroalanine-Peptide (Side Product) Fmoc_pThr->Beta_Elimination_Product β-Elimination (Side Reaction) Base Base (e.g., Piperidine, DBU) Phosphate Phosphate

Caption: Competing reactions during Fmoc deprotection of phosphothreonine.

References

Technical Support Center: Managing Aggregation in Phosphothreonine-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of phosphothreonine-rich peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during the SPPS of phosphothreonine-rich peptides?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[1][2] This self-association can hinder the accessibility of reagents to the reactive sites on the resin-bound peptide, resulting in incomplete deprotection and coupling reactions.[1] Several factors can contribute to aggregation:

  • Peptide Sequence: Hydrophobic sequences are particularly prone to aggregation.[1] The presence of phosphothreonine itself can also influence the peptide's conformational preferences and contribute to aggregation.[3][4]

  • Peptide Length: Aggregation is more likely to occur in peptides longer than five or six residues.[1]

  • Resin Swelling: A noticeable sign of aggregation is the failure of the peptide-resin to swell properly.[1]

Q2: How does the presence of phosphothreonine specifically influence aggregation?

A2: Phosphothreonine residues can significantly impact peptide conformation and aggregation. The dianionic phosphate group can induce substantial conformational restriction, favoring an ordered and compact structure.[3] This can sometimes mimic the structural effects of proline.[3] While this can disrupt some forms of aggregation by breaking helical structures, it can also promote self-assembly through different non-covalent interactions, potentially leading to aggregation. The interplay between the phosphate group, the peptide backbone, and surrounding residues determines the overall conformational landscape and aggregation propensity.

Q3: What are the two main strategies for incorporating phosphothreonine into a peptide sequence during SPPS?

A3: There are two primary strategies for synthesizing phosphopeptides: the "global phosphorylation" approach and the "building block" approach.[5]

  • Global Phosphorylation: In this method, the peptide is first synthesized with a standard threonine residue. The phosphorylation is then carried out on the resin-bound peptide after chain assembly.[6][7] This approach allows for the synthesis of both the phosphorylated and non-phosphorylated versions of the peptide from a single synthesis.[5]

  • Building Block Approach: This strategy involves the direct incorporation of a pre-phosphorylated and protected phosphothreonine amino acid derivative during SPPS.[5][8] This is the preferred method as it avoids the risk of incomplete phosphorylation and potential side reactions associated with the global phosphorylation method.[5]

Q4: Which protecting groups are recommended for the phosphate group of phosphothreonine during Fmoc-SPPS?

A4: The choice of protecting group for the phosphate moiety is crucial to prevent side reactions, particularly β-elimination, during the basic conditions of Fmoc deprotection. The monobenzyl protecting group is a widely used and effective choice that minimizes β-elimination.[8] Other protecting groups like tert-butyl (tBu) are also employed.[9] For on-resin modifications, orthogonal protecting groups that can be selectively removed without cleaving the peptide from the resin may be necessary.[9]

Q5: What are the signs of aggregation during SPPS?

A5: Several indicators can suggest that peptide aggregation is occurring on the resin:

  • Poor Resin Swelling: The peptide-resin conjugate fails to swell adequately in the synthesis solvents.[1]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps become sluggish or incomplete. This can be monitored using tests like the Kaiser test or by analyzing a small cleaved sample by HPLC/MS.

  • Physical Clumping: In severe cases, the resin beads may clump together.

Troubleshooting Guide

Problem 1: Incomplete coupling or deprotection reactions.

This is a common consequence of on-resin peptide aggregation. Here are several strategies to address this issue, ranging from simple solvent changes to more advanced chemical interventions.

Solution Strategies:
  • Solvent and Reagent Modifications:

    • Switch Solvents: Change the primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the solvent mixture to disrupt hydrogen bonding.[1]

    • Chaotropic Salts: Add chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction mixture to break up secondary structures.[1]

    • Stronger Deprotection Base: If Fmoc deprotection is slow, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[1][10] A very low concentration of DBU can be effective at high temperatures while minimizing β-elimination.[10]

  • Physical Disruption Methods:

    • Sonication: Applying sonication to the reaction vessel can help to physically break up aggregates.[1]

    • Elevated Temperature/Microwave: Performing the coupling at a higher temperature or using microwave-assisted synthesis can provide the energy needed to overcome aggregation and accelerate reaction rates.[1][10][11]

  • Advanced Chemical Strategies:

    • "Difficult Sequence" Dipeptides: Incorporate pseudoproline dipeptides or Dmb-Gly units into the peptide backbone. These temporary modifications introduce a "kink" in the peptide chain, disrupting the formation of stable secondary structures that lead to aggregation.[11]

    • Backbone Protection: Utilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acid residues to prevent interchain hydrogen bonding.[6]

Troubleshooting Flowchart:

Troubleshooting_Aggregation start Incomplete Coupling/Deprotection Detected solvent_change Switch to NMP or add DMSO start->solvent_change temp_increase Increase Temperature / Use Microwave solvent_change->temp_increase If aggregation persists success Synthesis Successful solvent_change->success If successful sonication Apply Sonication temp_increase->sonication If aggregation persists temp_increase->success If successful dbu_deprotection Use DBU for Fmoc Removal sonication->dbu_deprotection If aggregation persists sonication->success If successful chaotropic_salts Add Chaotropic Salts dbu_deprotection->chaotropic_salts If aggregation persists dbu_deprotection->success If successful pseudoproline Incorporate Pseudoproline Dipeptides chaotropic_salts->pseudoproline If all else fails chaotropic_salts->success If successful backbone_protection Utilize Backbone Protection (Hmb/Dmb) pseudoproline->backbone_protection pseudoproline->success If successful resynthesis Resynthesize on Low-Loading or Different Resin backbone_protection->resynthesis backbone_protection->success If successful

Caption: A troubleshooting flowchart for managing aggregation during SPPS.

Problem 2: Low yield and purity of the final phosphopeptide.

Low yield and purity can be a result of aggregation during synthesis, as well as issues during the cleavage and deprotection steps.

Solution Strategies:
  • Optimize Coupling Reagents: For difficult couplings, especially those involving sterically hindered or aggregation-prone sequences, using a more powerful coupling reagent can improve efficiency.

    • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly efficient coupling reagents that can lead to faster and more complete reactions.[12][13][14] HATU is particularly effective for reducing racemization.[12]

    • Phosphonium Reagents: PyBOP and PyAOP are also very effective, with PyAOP being especially useful for coupling N-methylated amino acids.[12][14]

  • Optimize Cleavage and Deprotection:

    • Cleavage Cocktails: The composition of the trifluoroacetic acid (TFA) cleavage cocktail is critical. It must contain scavengers to protect sensitive residues from reactive cations generated during deprotection. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

    • Two-Step Deprotection: For some protecting groups on the phosphate moiety, a two-step deprotection protocol may be necessary to ensure complete removal without side reactions.[15][16]

  • Purification:

    • Enrichment Techniques: Due to the low abundance and potential for poor ionization of phosphopeptides, enrichment prior to analysis and purification is often necessary.[17][18] Techniques like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are commonly used to selectively isolate phosphopeptides from a mixture.[17][18][19]

Data and Protocols

Table 1: Common Coupling Reagents for SPPS
Reagent ClassReagent NameKey Features
Carbodiimides DCC, DICCommonly used, but can cause racemization without an additive like HOBt.[12][20]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUHighly efficient with low racemization, especially when HOBt or HOAt is added.[12][13][14] HATU is very reactive.[12][13] COMU is a third-generation reagent with good stability and reactivity.[14][20]
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for sterically hindered couplings.[12][14] PyAOP is particularly useful for N-methyl amino acids.[12]
Table 2: Common Scavengers for TFA Cleavage
ScavengerTarget Residue(s)Typical Concentration
Water Trp2.5 - 5%
Triisopropylsilane (TIS) Trp, Met, Cys1 - 2.5%
1,2-Ethanedithiol (EDT) Trp, Cys2.5%
Thioanisole Arg(Mtr/Pmc)2 - 5%
Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

SPPS_Cycle resin Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection 1. Deprotection: 20% Piperidine in DMF resin->deprotection wash1 2. Wash: DMF deprotection->wash1 coupling 3. Coupling: Fmoc-AA-OH, Coupling Reagent, Base in DMF wash1->coupling wash2 4. Wash: DMF coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle

Caption: A standard workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

  • Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and added to the resin. The coupling reaction is typically allowed to proceed for 30-60 minutes.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • This cycle is repeated for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of a Phosphopeptide

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Resin Preparation: After synthesis, the resin is washed with DCM and dried under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing phosphothreonine and other sensitive residues like Trp and Cys, a common cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

Optimizing reaction conditions for hindered couplings involving Fmoc-Thr(POH)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the challenging coupling reactions involving Fmoc-Thr(POH)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric hindrance from the bulky phosphothreonine side chain.- Increase reaction time: Extend the standard coupling time (e.g., from 2 hours to 4-24 hours).- Double couple: Perform the coupling step twice with fresh reagents before proceeding to the next deprotection step.- Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to aminium/uronium or phosphonium-based reagents (e.g., HATU, HBTU, PyBOP).[1][2]
Inefficient activation of the carboxylic acid.- Pre-activate the amino acid: Mix the this compound with the coupling reagent and a suitable base (e.g., DIPEA or NMM) for a short period (1-5 minutes) before adding to the resin.[3] - Ensure anhydrous conditions: Use dry solvents (DMF, NMP, DCM) to prevent hydrolysis of activated species.
Aggregation of the peptide-resin.- Change solvent: Switch from DMF to NMP or a mixture of DMF/DCM.- Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.- Perform coupling at elevated temperature: Use a microwave peptide synthesizer or increase the reaction temperature to 40-50°C.
Side Reactions Reaction of the unprotected phosphate group with coupling reagents.- Avoid phosphonium-based reagents if the phosphate is unprotected: Reagents like PyBOP can potentially react with the phosphoryl side chain.[2] If using these, ensure the phosphate group is adequately protected.- Consider alternative protecting groups for the phosphate moiety: Depending on the overall synthesis strategy, different phosphate protecting groups may offer more stability.
Racemization at the C-terminus of the activated amino acid.- Use additives: Always include an additive like HOBt, HOAt, or OxymaPure in the coupling cocktail to suppress racemization.[1][2] - Use a less hindered base: Substitute DIPEA with a bulkier or weaker base like 2,4,6-collidine, especially when using aminium/uronium reagents.[2][3]
Difficulty in Monitoring the Reaction Inaccurate colorimetric tests (e.g., Ninhydrin/Kaiser test).- Use a more sensitive test: The Kaiser test can sometimes give false negatives with hindered amino acids. Consider using the TNBSA (2,4,6-trinitrobenzenesulfonic acid) test for a more accurate assessment of free amines.- Rely on analytical techniques: For critical couplings, cleave a small amount of peptide from the resin for analysis by LC-MS to confirm the successful addition of the amino acid.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: While there is no single "best" reagent for all sequences, aminium/uronium salts like HATU and HBTU are highly recommended for hindered couplings due to their high reactivity.[1][2] They generally provide better yields and faster reaction times compared to carbodiimide-based methods. However, care must be taken to avoid side reactions like guanidinylation by using a slight excess of the amino acid and a pre-activation step.[2]

Q2: How many equivalents of amino acid and coupling reagents should I use?

A2: For hindered couplings involving this compound, it is advisable to use a higher excess of reagents than for standard amino acids. A starting point is to use 3-5 equivalents of the Fmoc-amino acid and coupling reagents relative to the resin loading. The base (e.g., DIPEA or NMM) should typically be used at double the molar quantity of the amino acid (6-10 equivalents).

Q3: Can I use carbodiimides like DIC for this coupling?

A3: Yes, DIC in combination with an additive like HOBt or OxymaPure can be used, but it may require longer reaction times and double coupling to achieve a satisfactory yield.[2][4] This combination is often chosen for its cost-effectiveness and reduced risk of certain side reactions. If racemization is a concern, base-free conditions with DIC and an additive are a good option.[2]

Q4: My peptide synthesis software has a standard protocol for threonine. Can I use it for this compound?

A4: It is not recommended to use a standard protocol. The phosphate group adds significant steric bulk, making this a "difficult coupling." You should modify the standard protocol to include a longer coupling time, potentially a double coupling, and ensure the use of a high-efficiency coupling reagent as outlined in this guide.

Q5: What is the purpose of additives like HOBt, HOAt, and OxymaPure?

A5: These additives play a crucial role in peptide synthesis. They act as catalysts to accelerate the coupling reaction and, more importantly, they suppress racemization of the activated amino acid.[1] HOAt is generally considered more effective than HOBt in both aspects. OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[2]

Experimental Protocols

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin-bound peptide (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Coupling: Add DIPEA (8 eq.) to the activation solution and vortex briefly. Immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test or TNBSA test.

  • Washing: Once the reaction is complete (negative test for free amines), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/OxymaPure

This protocol is a robust alternative, particularly when trying to minimize base-related side reactions.

  • Resin Preparation: Follow the same deprotection and washing steps as in Protocol 1.

  • Coupling Cocktail: In a separate vessel, dissolve this compound (5 eq.) and OxymaPure (5 eq.) in a 1:1 DCM/DMF mixture.[5]

  • Activation: Add DIC (5 eq.) to the solution and allow it to pre-activate for 10 minutes at room temperature.[5]

  • Reaction: Add the activated solution to the resin and agitate for 4-6 hours. If the coupling is incomplete after this time, a second coupling is recommended.

  • Washing: Wash the resin as described in Protocol 1.

Visualizations

Troubleshooting Workflow for Hindered Couplings

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_verification Verification Problem Incomplete Coupling (Positive Kaiser Test) IncreaseTime Increase Coupling Time (4-24h) Problem->IncreaseTime Initial Step DoubleCouple Perform Double Coupling Problem->DoubleCouple Alternative ChangeReagent Use Stronger Reagent (e.g., HATU, HBTU) Problem->ChangeReagent For Persistent Issues Verification Re-test with Kaiser/TNBSA IncreaseTime->Verification DoubleCouple->Verification PreActivate Pre-activate Amino Acid ChangeReagent->PreActivate PreActivate->Verification LCMS Confirm with LC-MS Verification->LCMS If still failing

Caption: A logical workflow for troubleshooting incomplete couplings.

Key Components of a Coupling Reaction

CouplingComponents Resin Resin-Bound Peptide (Free N-terminus) Product Elongated Peptide Resin->Product AminoAcid This compound AminoAcid->Product CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->Product Additive Additive (e.g., HOBt, OxymaPure) Additive->Product Base Base (e.g., DIPEA, NMM) Base->Product

References

Formation of piperidine salts with Fmoc-Thr(PO(OBzl)OH)-OH and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Fmoc-Thr(PO(OBzl)OH)-OH in solid-phase peptide synthesis (SPPS). A common challenge encountered is the formation of piperidine salts, which can impede synthesis efficiency. This guide offers insights and protocols to mitigate this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when using Fmoc-Thr(PO(OBzl)OH)-OH in Fmoc-based SPPS?

A1: The main issue is the formation of a salt between the partially protected phosphate group of Fmoc-Thr(PO(OBzl)OH)-OH and piperidine, the reagent used for Fmoc deprotection.[1][2] This occurs because the monobenzyl-protected phosphate is acidic and can be deprotonated by the basic piperidine.

Q2: How does piperidine salt formation affect the peptide synthesis?

A2: The formation of a piperidine salt on the resin-bound peptide has a significant downstream effect. During the subsequent coupling step, the piperidine associated with the phosphate group can be acylated by the activated amino acid.[1][3] This parasitic reaction consumes the activated amino acid, reducing its effective concentration and leading to incomplete coupling and lower peptide yields.[1][2] This problem is particularly pronounced in the synthesis of peptides containing multiple phosphorylated residues.[1][2]

Q3: Why is the monobenzyl-protected version (Fmoc-Thr(PO(OBzl)OH)-OH) used instead of a fully protected phosphate triester for threonine?

A3: For phosphoserine and phosphothreonine, using fully protected phosphate triesters leads to β-elimination as a side reaction during the piperidine-mediated Fmoc deprotection.[2][3] The monobenzyl derivatives, Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH, are stable to piperidine treatment because the ionization of the phosphate group under basic conditions inhibits this elimination pathway.[3]

Troubleshooting Guide

Problem: Incomplete coupling after incorporating Fmoc-Thr(PO(OBzl)OH)-OH.

Cause: This is a classic symptom of piperidine salt formation. The piperidine counterion to the phosphate group gets acylated by the incoming activated amino acid, leading to insufficient reagent for the coupling reaction.[1][2][3]

Solutions:

  • Increase Excess of Reagents: A straightforward approach is to increase the excess of the activated amino acid and the coupling reagents for the amino acid being coupled after the phosphothreonine residue. It may be necessary to add an extra equivalent of the amino acid derivative for each phosphothreonine residue present in the peptide chain.[4]

  • Increase DIPEA Concentration: For the coupling of Fmoc-Thr(PO(OBzl)OH)-OH itself and subsequent residues, increasing the excess of N,N-Diisopropylethylamine (DIPEA) has been shown to be effective. For instance, using a 3-fold excess of DIPEA with uronium-based coupling reagents like TBTU or HATU can significantly improve coupling efficiency.[2][3]

  • Perform a Piperidine Counterion Exchange: To directly address the root cause, a piperidine counterion exchange can be performed after the Fmoc deprotection of the phosphothreonine residue. This involves washing the resin with a solution containing a different, bulkier, or less nucleophilic base to displace the piperidine.

Quantitative Data Summary
MethodReagents/ConditionsEffect on Coupling YieldReference
Increased DIPEA3-fold excess of DIPEA with TBTU/HOBtIncreased from 80% to 100% for the coupling of Fmoc-Thr(PO(OBzl)OH)-OH to a resin-bound valine.[3]

Experimental Protocols

Protocol 1: Enhanced Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is designed to improve the incorporation of the phosphothreonine residue itself.

  • Resin Preparation: Start with the Fmoc-deprotected peptide-resin.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents), a uronium coupling agent (e.g., HCTU, HATU, or TBTU; 3-5 equivalents), and an additive (e.g., HOBt; 3-5 equivalents) in a minimal volume of DMF.

  • Addition of Base: Add DIPEA (9-15 equivalents) to the activation mixture.

  • Coupling: Immediately add the activation mixture to the resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Check for complete coupling using a qualitative test such as the Kaiser or TNBS test.

Protocol 2: Piperidine Counterion Exchange

This protocol should be performed after the Fmoc deprotection of the Fmoc-Thr(PO(OBzl)OH)-OH residue and before the subsequent amino acid coupling.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection using a piperidine/DMF solution.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times).

  • Counterion Exchange Wash: Wash the resin twice with a solution of DMF containing DIPEA (e.g., 20 equivalents relative to the resin loading) and a small amount of a weak acid like trifluoroacetic acid (TFA) (e.g., 1.8 equivalents relative to the resin loading).[3]

  • DMF Wash: Wash the resin again with DMF (3-5 times) to remove excess reagents before proceeding to the next coupling step.

Visualizations

Piperidine_Salt_Formation cluster_deprotection Fmoc Deprotection cluster_coupling Next Coupling Step Fmoc_Thr_Resin Resin-Peptide-Thr(PO(OBzl)O-)-Fmoc Piperidine Piperidine H_Thr_Resin Resin-Peptide-Thr(PO(OBzl)O-)-H (Piperidinium Salt) Fmoc_Thr_Resin->H_Thr_Resin + Piperidine Activated_AA Activated Fmoc-AA-X Piperidinium_Salt Resin-Peptide-Thr(PO(OBzl)O-)-H (Piperidinium Salt) Acylated_Pip Acylated Piperidine (By-product) Activated_AA->Acylated_Pip Piperidinium_Salt->Acylated_Pip + Activated AA Incomplete_Coupling Incomplete Coupling Piperidinium_Salt->Incomplete_Coupling Reduced [Activated AA]

Caption: Formation of piperidine salt and subsequent incomplete coupling.

Avoidance_Workflow Start Fmoc-Thr(PO(OBzl)OH)-OH Incorporated Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Decision Piperidine Salt Formation Risk? Fmoc_Deprotection->Decision Standard_Wash Standard DMF Wash Decision->Standard_Wash Low Risk (single pThr) Counterion_Exchange 2. Counterion Exchange Wash (e.g., DIPEA/DMF) Decision->Counterion_Exchange High Risk (multiple pThr) Next_Coupling 3. Proceed to Next Coupling (with sufficient excess of reagents) Standard_Wash->Next_Coupling Counterion_Exchange->Next_Coupling End Successful Peptide Elongation Next_Coupling->End

Caption: Workflow to avoid piperidine salt formation side effects.

References

Impact of excess DIPEA on Fmoc-Thr(POH)-OH coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding and optimizing the coupling of phosphorylated threonine residues in solid-phase peptide synthesis (SPPS). This technical support center provides in-depth answers to frequently asked questions and troubleshooting strategies to mitigate the impact of excess N,N-Diisopropylethylamine (DIPEA) during the incorporation of Fmoc-Thr(PO(OH)2)-OH and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended building block for introducing phosphothreonine in Fmoc-SPPS?

For the stepwise synthesis of phosphothreonine-containing peptides, the use of the monobenzyl-protected derivative, Fmoc-Thr(PO(OBzl)OH)-OH, is the preferred option.[1] This is because fully protected phosphate triesters of threonine can undergo β-elimination when treated with piperidine during the Fmoc deprotection step.[1] The use of completely unprotected Fmoc-Thr(PO3H2)-OH can also be problematic, leading to low yields of the desired peptide upon chain elongation.[2]

Q2: Why is an excess of DIPEA recommended for coupling Fmoc-Thr(PO(OBzl)OH)-OH?

An excess of DIPEA is beneficial when using uronium-based coupling reagents like HBTU or HATU for the incorporation of partially protected phosphoamino acids such as Fmoc-Thr(PO(OBzl)OH)-OH.[1][3] Increasing the DIPEA concentration from the typical two-fold excess to a three-fold excess has been shown to improve coupling efficiency.[1][3] For instance, the yield of coupling Fmoc-Thr(PO(OBzl)OH)-OH to a sterically hindered valine residue increased from 80% to 100% with a higher excess of DIPEA.[3] The base is crucial for the deprotonation of the α-carboxy group, enabling the formation of the active ester for coupling.[4]

Q3: What are the potential side reactions associated with using excess DIPEA in phosphopeptide synthesis?

The primary concern with excess base, including DIPEA, in the synthesis of phosphoserine and phosphothreonine peptides is the potential for β-elimination of the phosphate group.[5][6] This side reaction leads to the formation of dehydroalanine from phosphoserine or dehydro-α-aminobutyric acid from phosphothreonine. While this reaction can be exploited for specific chemical modifications, it is generally an undesirable side reaction during peptide synthesis that can be catalyzed by alkaline conditions.[6][7]

Q4: Can excess DIPEA affect the stability of the benzyl protecting group on Fmoc-Thr(PO(OBzl)OH)-OH?

While the primary concern with excess base is β-elimination, the stability of protecting groups should also be considered. The benzyl group on the phosphate is generally stable to the basic conditions of coupling and Fmoc deprotection with piperidine. It is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3] However, prolonged exposure to strong basic conditions could potentially compromise the integrity of side-chain protecting groups.

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating Fmoc-Thr(PO(OBzl)OH)-OH.

  • Possible Cause 1: Insufficient activation or base. The partially protected phosphate group can interfere with the coupling reaction.

    • Solution: Ensure the use of a uronium-based coupling reagent such as HBTU or HATU.[1][3] Increase the amount of DIPEA to at least a 3-fold excess relative to the amino acid.[1] For particularly difficult couplings, a higher excess of DIPEA (e.g., up to 15 equivalents) in combination with 5 equivalents of the protected amino acid and coupling reagent can be employed.[3]

  • Possible Cause 2: Salt formation with piperidine. The partially protected phosphate can form salts with piperidine during Fmoc removal, which can then be acylated, reducing the effective concentration of the activated amino acid in the subsequent coupling step.[1][3]

    • Solution: Increase the excess of the coupling reagents (amino acid and activator) to compensate for any loss due to reaction with residual piperidine salts.[1] Alternatively, after Fmoc deprotection, perform an additional wash step with a solution containing a tertiary amine to exchange the piperidine counterion.[3]

Problem 2: Presence of a side product with a mass corresponding to the loss of the phosphate group.

  • Possible Cause: β-elimination. The use of a strong base, especially in excess, can promote the elimination of the phosphate group from the threonine side chain.[5][6]

    • Solution 1: Optimize DIPEA concentration. While an excess is needed for efficient coupling, an excessive amount may drive the β-elimination side reaction. It is advisable to start with a 3-fold excess of DIPEA and monitor the reaction. If β-elimination is observed, consider reducing the amount of DIPEA or the reaction time.

    • Solution 2: Choice of base. While DIPEA is commonly used, other non-nucleophilic bases with different steric properties could be evaluated. However, DIPEA is generally recommended for this application.[1][4]

Problem 3: The pre-activation solution (amino acid, coupling reagent, DIPEA) changes color (e.g., orange or pink).

  • Possible Cause: This color change is often observed upon the addition of DIPEA and is generally not a cause for concern.[8] It is typically associated with the activation of the amino acid by the uronium reagent.[8]

    • Solution: Proceed with the coupling reaction. The quality of the final peptide is usually not affected by this color change.[8] However, ensure that the DMF solvent is of high quality and free from decomposition products like dimethylamine, which can cause premature Fmoc deprotection.[8]

Quantitative Data Summary

The following table summarizes recommended reagent equivalents for the coupling of Fmoc-protected phosphoamino acids, derived from various protocols.

ReagentStandard Protocol EquivalentsOptimized Protocol for Difficult Couplings
Fmoc-Thr(PO(OBzl)OH)-OH4.05.0
Coupling Reagent (HBTU/HATU)3.9 - 4.05.0
DIPEA8.010.0 - 15.0

Data synthesized from multiple sources.[1][3][9][10]

Experimental Protocols

Standard Protocol for Coupling Fmoc-Thr(PO(OBzl)OH)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (4 equivalents), HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes.[9]

  • Coupling: Immediately add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Optimized Protocol for Difficult Couplings of Fmoc-Thr(PO(OBzl)OH)-OH

  • Resin Preparation and Deprotection: Follow steps 1 and 2 of the standard protocol.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents) and HATU (5 equivalents) in the minimum volume of DMF.[3]

  • Activation and Coupling: Add DIPEA (15 equivalents) to the mixture, mix briefly, and immediately add to the deprotected peptide resin.[3] Allow the coupling reaction to proceed for 1-2 hours.[3]

  • Washing and Confirmation: Follow steps 5 and 6 of the standard protocol.

Visualizations

Peptide_Coupling_Mechanism cluster_input AA Fmoc-AA-OH Active_Ester Active Ester (OBt or OAt Ester) AA->Active_Ester DIPEA DIPEA DIPEA->Active_Ester + H⁺ HBTU HBTU/HATU HBTU->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Peptide Coupled_Ester Coupled_Ester

Caption: General mechanism of peptide coupling using a uronium reagent and DIPEA.

Beta_Elimination Phospho_Thr Phosphothreonine Residue Enolate_Intermediate Enolate Intermediate Phospho_Thr->Enolate_Intermediate Excess_Base Excess DIPEA (B:) Excess_Base->Enolate_Intermediate Abstracts α-proton Dehydro_Residue Dehydro-α-aminobutyric acid Residue Enolate_Intermediate->Dehydro_Residue Elimination Phosphate_Leaving_Group Phosphate (Leaving Group) Enolate_Intermediate->Phosphate_Leaving_Group

Caption: β-elimination side reaction of phosphothreonine catalyzed by excess base.

Troubleshooting_Workflow Start Incomplete Coupling of Fmoc-Thr(PO(OBzl)OH)-OH Check_Reagents Check Reagent Equivalents Start->Check_Reagents Increase_DIPEA Increase DIPEA to ≥ 3 eq. Check_Reagents->Increase_DIPEA If low Increase_AA_HBTU Increase Fmoc-AA-OH and HBTU/HATU to 5 eq. Check_Reagents->Increase_AA_HBTU If standard eq. fail Re_couple Re-couple Increase_DIPEA->Re_couple Increase_AA_HBTU->Re_couple Check_Side_Products Analyze for Side Products (e.g., by MS) Beta_Elimination_Detected β-Elimination Detected? Check_Side_Products->Beta_Elimination_Detected Optimize_Base Optimize DIPEA concentration and/or coupling time Beta_Elimination_Detected->Optimize_Base Yes Success Coupling Successful Beta_Elimination_Detected->Success No Optimize_Base->Re_couple Re_couple->Check_Side_Products

Caption: Troubleshooting workflow for Fmoc-Thr(PO(OBzl)OH)-OH coupling.

References

Technical Support Center: Minimizing Threonine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of threonine residues during peptide synthesis.

Troubleshooting Guide

Problem: High levels of D-allo-threonine impurity detected in the final peptide product.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inappropriate Coupling Reagent The choice of coupling reagent significantly impacts the extent of racemization. Onium salt-based reagents like HATU and HBTU can lead to higher racemization levels for sterically hindered amino acids like threonine, especially with prolonged pre-activation times. Solution: Switch to a coupling reagent known to cause less racemization, such as one based on carbodiimides (e.g., DIC) in the presence of an additive like HOBt or Oxyma Pure. For particularly sensitive couplings, consider using phosphonium-based reagents like PyBOP or TDBTU, which have been reported to reduce epimerization.
Excessive or Strong Base The base used during coupling can abstract the proton from the alpha-carbon of the activated amino acid, leading to racemization. Strong, sterically unhindered bases like triethylamine (TEA) can exacerbate this issue. Solution: Use a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or sym-collidine.[1] Use the minimum amount of base necessary to facilitate the coupling reaction.
Prolonged Activation Time Allowing the protected threonine to remain in its activated state for an extended period before coupling increases the opportunity for racemization. Solution: Minimize the pre-activation time of the Fmoc-Thr-OH derivative. Ideally, perform in situ activation where the coupling reagent is added to the resin-bound peptide immediately followed by the protected amino acid.
High Coupling Temperature Elevated temperatures can increase the rate of racemization. Solution: Perform the coupling reaction at room temperature or below. If microwave synthesis is employed, carefully control the temperature to avoid excessive heat.
Aggregation of the Growing Peptide Chain Peptide aggregation on the solid support can hinder coupling efficiency, leading to longer reaction times and repeated coupling cycles, which can increase the risk of racemization. Solution: Incorporate strategies to disrupt secondary structure formation, such as the use of pseudoproline dipeptides at specific positions in the peptide sequence.[2]

Frequently Asked Questions (FAQs)

1. Which coupling reagent is best for minimizing threonine racemization?

There is no single "best" reagent for all situations, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for minimizing threonine racemization, a combination of Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is often recommended. These combinations generally exhibit lower racemization rates compared to some uronium/aminium-based reagents like HBTU and HATU, especially when prolonged pre-activation is avoided.[3]

2. How do additives like HOBt and HOAt help reduce racemization?

Additives such as HOBt and HOAt react with the activated amino acid to form an active ester. This intermediate is more stable and less prone to racemization than the initial activated species formed by the coupling reagent alone.[1][2] The active ester then reacts with the N-terminal amine of the growing peptide chain to form the peptide bond.

3. What is the role of copper(II) chloride in suppressing threonine racemization?

The addition of copper(II) chloride (CuCl₂) has been shown to be an effective strategy for suppressing racemization, particularly in segment couplings.[4][5] It is believed that Cu(II) ions can chelate with the activated amino acid intermediate, thereby increasing its stability and reducing the likelihood of proton abstraction from the alpha-carbon, which is the key step in racemization.[5]

4. What are pseudoproline dipeptides and how do they help with threonine-containing peptides?

Pseudoproline dipeptides are derivatives of serine or threonine where the side chain has been cyclized to form an oxazolidine ring, effectively making it a proline mimic.[2] Incorporating a threonine residue as part of a pseudoproline dipeptide, such as Fmoc-Phe-Thr(ψMe,MePro)-OH, disrupts the formation of secondary structures in the growing peptide chain that can lead to aggregation.[2] By preventing aggregation, coupling reactions proceed more efficiently, reducing the need for extended reaction times or recoupling, which in turn minimizes the risk of racemization. The native threonine structure is restored during the final acidic cleavage from the resin.[2]

5. How can I quantify the amount of threonine racemization in my synthetic peptide?

The most common method for quantifying threonine racemization is through chiral amino acid analysis using High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the peptide to its constituent amino acids and then separating the L-threonine and D-allo-threonine enantiomers on a chiral HPLC column. The amount of each enantiomer is then quantified by integrating the peak areas in the chromatogram.

Quantitative Data

The following table summarizes the reported extent of racemization for different amino acids, including serine (as a proxy for threonine's behavior), under various coupling conditions. Direct comparative data for threonine is often limited in single studies, but the trends observed for serine are generally applicable.

Coupling Reagent/MethodAdditiveBase% D-Isomer Formation (Ser)Reference
HATU-NMM37.6% (with 3h pre-activation)-
HATUHOAtDIPEA0.8%
HBTUHOBtNMM5.2%[6]
DICHOBt-<3%[6]
DICOxyma-Negligible

Experimental Protocols

Protocol 1: Coupling with DIC/HOBt to Minimize Racemization

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid, such as Fmoc-Thr(tBu)-OH, using Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH)

  • Peptide-resin with a free N-terminal amine

  • N,N-Diisopropylcarbodiimide (DIC)

  • 1-hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add 3 equivalents of DIC to the resin slurry.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction for another hour.

  • Once the coupling is complete, wash the resin with DMF, DCM, and methanol and dry under vacuum.

Protocol 2: Chiral Amino Acid Analysis by HPLC

This protocol outlines a general procedure for the analysis of threonine enantiomers in a synthetic peptide.

Materials:

  • Synthetic peptide

  • 6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • HPLC system with UV or MS detector

  • L-threonine and D-allo-threonine standards

Procedure:

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the peptide in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

    • Heat the sample at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in a suitable solvent (e.g., water or mobile phase).

  • HPLC Analysis:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or MS detection.

    • Injection Volume: 10 µL

    • Inject the hydrolyzed peptide sample and the D/L-threonine standards.

    • Identify the peaks for L-threonine and D-allo-threonine based on the retention times of the standards.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the percentage of racemization: % Racemization = [Area(D-allo-Thr) / (Area(L-Thr) + Area(D-allo-Thr))] * 100.

Visualizations

Racemization_Mechanism cluster_0 Peptide Synthesis Cycle Fmoc-Thr(P)-OH Fmoc-Thr(P)-OH Activated_Thr Activated_Thr Fmoc-Thr(P)-OH->Activated_Thr Coupling Reagent + Base Peptide_Bond_Formation Peptide_Bond_Formation Activated_Thr->Peptide_Bond_Formation Peptide-Resin Racemized_Intermediate Racemized_Intermediate Activated_Thr->Racemized_Intermediate Proton Abstraction L-Thr_Peptide L-Thr_Peptide Peptide_Bond_Formation->L-Thr_Peptide D-allo-Thr_Peptide D-allo-Thr_Peptide Racemized_Intermediate->D-allo-Thr_Peptide Reprotonation

Caption: Mechanism of threonine racemization during peptide synthesis.

Troubleshooting_Workflow Start Start High_D_allo_Thr High D-allo-Thr? Start->High_D_allo_Thr Check_Coupling_Reagent Check Coupling Reagent High_D_allo_Thr->Check_Coupling_Reagent Yes End End High_D_allo_Thr->End No Check_Base Check Base Check_Coupling_Reagent->Check_Base Check_Activation_Time Check Activation Time Check_Base->Check_Activation_Time Check_Temperature Check Temperature Check_Activation_Time->Check_Temperature Implement_Pseudoproline Consider Pseudoproline Check_Temperature->Implement_Pseudoproline Implement_Pseudoproline->End

Caption: Troubleshooting workflow for high threonine racemization.

References

DBU-Mediated Fmoc Deprotection for Sensitive Phosphopeptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Nα-Fmoc deprotection of sensitive phosphopeptides.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using DBU instead of piperidine for Fmoc deprotection of phosphopeptides?

A1: DBU, a non-nucleophilic base, offers a significant advantage in synthesizing sensitive phosphopeptides, particularly those containing phosphoserine (pSer) and phosphothreonine (pThr). The primary benefit is the suppression of β-elimination, a common side reaction under the standard basic conditions of piperidine treatment that leads to the loss of the phosphate group.[1][2] Theoretical and experimental data show that with DBU, the energy barrier for β-elimination is substantially higher than for Fmoc deprotection, making the desired deprotection reaction kinetically favorable.[2][3][4] This is especially critical at elevated temperatures, where piperidine can cause significant β-elimination.[2]

Q2: What is β-elimination and why is it a major concern for phosphopeptide synthesis?

A2: β-elimination is a base-catalyzed side reaction that affects phosphorylated serine and threonine residues. The base abstracts a proton from the α-carbon of the amino acid, leading to the elimination of the phosphate group and the formation of a dehydroalanine (from pSer) or dehydroaminobutyric acid (from pThr) residue. This modification results in a loss of the critical phosphate group, leading to a heterogeneous peptide mixture that is difficult to purify and yielding a final product that is biologically inactive or has altered properties.[1][2]

Q3: What are the main drawbacks of using DBU and how can they be mitigated?

A3: While beneficial for phosphopeptides, DBU has two main drawbacks:

  • Aspartimide Formation: DBU is a strong base that can catalyze the formation of aspartimide side products, particularly at Asp-Gly or Asp-Asn sequences.[5][6][7] This can be minimized by using a lower concentration of DBU or by adding an acidic additive like 1% formic acid to the deprotection solution.[8][9][10]

  • Dibenzofulvene (DBF) Adducts: DBU is non-nucleophilic and cannot scavenge the electrophilic dibenzofulvene (DBF) byproduct of Fmoc deprotection.[5][6][11] If not removed, DBF can react with the newly deprotected N-terminal amine. To prevent this, a scavenger like piperazine or piperidine is often added in a small concentration to the DBU solution.[5][8][9][12] Alternatively, using very short reaction times followed by extensive resin washes can also be effective.[11][13]

Q4: Can DBU be used in automated microwave peptide synthesizers?

A4: Yes, DBU-based reagents are highly effective in accelerated synthesis protocols, including those using microwave energy. One study demonstrated a successful strategy for synthesizing multi-phosphorylated peptides at high temperatures (90°C) using a very low concentration of DBU (0.5%) for very short reaction times.[2][3] This approach significantly speeds up the synthesis while minimizing β-elimination.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Fmoc Deprotection 1. DBU concentration is too low. 2. Deprotection time is too short. 3. Peptide aggregation is hindering reagent access.[6][7]1. Increase DBU concentration incrementally (e.g., from 1% to 2%).[14] 2. Extend the deprotection time or perform a second deprotection step.[14] 3. For difficult sequences, consider using a DBU/piperazine mixture which has been shown to be very efficient.[8][10]
Loss of Phosphate Group (β-elimination) 1. Base concentration is too high or reaction temperature is excessive. 2. Prolonged exposure to basic conditions. 3. Using standard piperidine conditions instead of a milder base.[2]1. Switch from piperidine to a low-concentration DBU solution (e.g., 0.5% - 2% DBU).[2][7] 2. Significantly reduce deprotection time (e.g., to 5 minutes or less, especially at elevated temperatures).[2][4] 3. Ensure the use of a benzyl-based phosphate protecting group (e.g., pSer(PO(OBzl)OH)), as the acidic proton is thought to inhibit β-elimination.[1][2]
Formation of Aspartimide The peptide sequence contains an aspartic acid residue prone to this side reaction (e.g., Asp-Gly).[5][6] DBU is a known catalyst for this reaction.[6]1. Avoid using DBU for the deprotection step immediately following the coupling of an amino acid to an aspartate residue; use 20% piperidine for that specific step if possible.[7] 2. Add 1% formic acid to the DBU/piperazine deprotection solution to suppress aspartimide formation.[8][9]
Unexpected Side Products (+DBF Adducts) DBU is non-nucleophilic and does not quench the dibenzofulvene (DBF) byproduct. The DBF can then react with the N-terminal amine.[11]1. Add a DBF scavenger to the deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP or DMF is highly effective.[8][12] 2. If using DBU alone, keep reaction times very short and follow immediately with extensive washes to remove DBF from the resin.[11][13]

Data Summary

Comparison of Deprotection Cocktails for Phosphopeptides

The following table summarizes findings from a study screening optimal conditions for Fmoc deprotection at 90°C to suppress β-elimination of a sensitive model phosphopeptide.

Deprotection CocktailTimeOutcomeCrude Purity of Product (%)
0.5% DBU 5 minComplete Deprotection 96%
0.5% DBU 2 hNo β-elimination97%
0.5% Piperidine5 minIncomplete Deprotection & β-elimination65%
5% Piperidine5 minIncomplete Deprotection & β-elimination28%
1% Piperazine5 minIncomplete Deprotection84%
1% Piperazine2 hSignificant β-elimination72%
10% Morpholine5 minIncomplete Deprotection67%
Data adapted from a study on accelerated multiphosphorylated peptide synthesis.[4]

Experimental Protocols

Protocol 1: Optimized DBU/Piperazine Deprotection for Sensitive Peptides

This protocol is designed to provide rapid and efficient deprotection while minimizing side reactions like β-elimination and aspartimide formation.

  • Reagent Preparation : Prepare the deprotection solution:

    • 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • 5% (v/v) Piperazine

    • In N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

    • Optional: For sequences prone to aspartimide formation, add 1% (v/v) Formic Acid.[8][9]

  • Resin Swelling : Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Solvent Removal : Drain the solvent from the reaction vessel.

  • Deprotection : Add the DBU/Piperazine deprotection solution to the resin (10 mL per gram of resin).

  • Reaction : Agitate the resin at room temperature for 5-7 minutes. For difficult sequences, a second treatment of 5-7 minutes may be performed.

  • Washing : Drain the deprotection solution and wash the resin extensively. A typical wash cycle is:

    • DMF (3 times)

    • Isopropanol (IPA) (2 times)

    • DMF (3 times)

  • Confirmation (Optional) : Perform a Kaiser test to confirm the complete removal of the Fmoc group.

  • Next Step : Proceed to the amino acid coupling step.

Protocol 2: High-Temperature, Rapid DBU Deprotection for Multi-Phosphorylated Peptides

This protocol is adapted for accelerated synthesis of highly sensitive multi-phosphorylated peptides at elevated temperatures.[2][3]

  • Reagent Preparation : Prepare a 0.5% (v/v) DBU solution in DMF.

  • Synthesis Setup : This protocol is best performed in a synthesizer capable of rapid heating and efficient mixing.

  • Deprotection Cycle :

    • Heat the reaction vessel to 90°C.

    • Add the 0.5% DBU solution (3 mL for a ~100 mg resin scale).

    • Allow the reaction to proceed for 30-60 seconds with vigorous mixing.

  • Washing : Immediately drain the deprotection solution and wash the resin thoroughly with DMF at temperature.

  • Next Step : Proceed with the coupling step, which can also be performed at 90°C.

Visual Guides

DBU-Mediated Fmoc Deprotection Workflow

cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection: Add DBU-based solution Start->Deprotection Wash1 Wash Resin (Remove Base, DBF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash Resin (Remove excess reagents) Coupling->Wash2 Repeat Repeat Cycle or Cleave Wash2->Repeat for next AA

Caption: Standard workflow for a single cycle in Fmoc-SPPS using a DBU-based deprotection strategy.

Troubleshooting Logic for Phosphopeptide Deprotection

Start Problem during Phosphopeptide Synthesis Incomplete Incomplete Deprotection? Start->Incomplete Check Deprotection PhosphateLoss Loss of Phosphate Group? Start->PhosphateLoss Check Mass Spec Sol_Incomplete Solution: 1. Increase DBU concentration 2. Extend deprotection time Incomplete->Sol_Incomplete Yes Sol_PhosphateLoss Solution: 1. Switch from Piperidine to DBU 2. Use low DBU conc. (0.5-2%) 3. Reduce time/temperature PhosphateLoss->Sol_PhosphateLoss Yes

Caption: Decision tree for troubleshooting common issues in phosphopeptide synthesis.

Chemical Pathways: Deprotection vs. β-Elimination

cluster_pathways Competing Base-Catalyzed Reactions on Phosphoserine Start Fmoc-NH-CHR-CO-Resin (R = CH₂OPO₃Bzl₂) DBU DBU Deprotection Fmoc Deprotection (Desired Pathway) DBU->Deprotection Favored (Lower Energy Barrier) Elimination β-Elimination (Side Reaction) DBU->Elimination Disfavored (Higher Energy Barrier) Prod_Deprotection H₂N-CHR-CO-Resin + DBF-DBU Adduct Deprotection->Prod_Deprotection Prod_Elimination Fmoc-NH-C(=CH₂)-CO-Resin (Dehydroalanine) Elimination->Prod_Elimination

Caption: DBU kinetically favors the desired deprotection pathway over the β-elimination side reaction.

References

Validation & Comparative

Analysis of Phosphopeptides Synthesized with Fmoc-Thr(PO(OH)₂)-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and analysis of phosphopeptides are critical for understanding cellular signaling pathways and for the development of novel therapeutics. The use of Fmoc-protected phosphoamino acids, such as Fmoc-Thr(PO(OH)₂)-OH and its protected variants, in solid-phase peptide synthesis (SPPS) is a cornerstone of this research. This guide provides a comparative analysis of phosphopeptides synthesized using the monobenzyl-protected threonine building block, Fmoc-Thr(PO(OBzl)OH)-OH, with a focus on their subsequent analysis by mass spectrometry. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in this field.

Comparison of Phosphopeptide Synthesis Strategies

The "building block" approach, incorporating pre-phosphorylated amino acids during SPPS, is the most common method for synthesizing phosphopeptides.[1] The choice of protecting group for the phosphate moiety is a critical consideration, impacting coupling efficiency, side reactions, and overall yield and purity.

The most widely used building block for introducing phosphothreonine is Fmoc-Thr(PO(OBzl)OH)-OH.[1][2] The benzyl group offers the advantage of being removable during the final trifluoroacetic acid (TFA) cleavage step.[1] However, the remaining acidic hydroxyl group on the phosphate can lead to challenges during synthesis.

FeatureFmoc-Thr(PO(OBzl)OH)-OHAlternative Strategies
Coupling Efficiency Can be sluggish due to the acidic phosphate group, which can interact with coupling reagents and the growing peptide chain.[3][4] Uronium-based activators like HBTU and HATU with an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) are recommended to improve yields.[3][5]Fully protected phosphates (e.g., dibenzyl): Couple more efficiently but the protecting groups can be difficult to remove or may be partially removed during Fmoc deprotection.[1][2] Unprotected phosphate (Fmoc-Thr(PO₃H₂)-OH): Presents significant coupling challenges and risks pyrophosphate formation.[1]
Side Reactions Prone to β-elimination of the phosphate group, especially when using piperidine for Fmoc deprotection, which can be exacerbated by microwave heating.[6][7][8][9] This side reaction is more pronounced for phosphoserine than for phosphothreonine.[6]Alternative bases for Fmoc deprotection: Using weaker or bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) or cyclohexylamine can suppress β-elimination.[6][7]
Overall Yield & Purity Generally provides good yields and purity if appropriate coupling and deprotection strategies are employed to mitigate side reactions.Yields can be higher with fully protected building blocks if deprotection is successful. Unprotected building blocks often result in lower yields and purity.
Commercial Availability Readily available from multiple suppliers.Varies depending on the specific protecting group strategy.

Mass Spectrometry Analysis of Phosphopeptides

Mass spectrometry is the primary tool for the characterization of synthetic phosphopeptides, confirming their identity and purity. The fragmentation behavior of phosphopeptides is a key aspect of their analysis, with different fragmentation techniques offering distinct advantages.

Collision-Induced Dissociation (CID) is a widely used fragmentation method. For phosphopeptides, CID spectra are often dominated by a characteristic neutral loss of phosphoric acid (H₃PO₄), corresponding to a mass loss of 98 Da.[10] While this neutral loss is a strong indicator of phosphorylation, it can sometimes lead to a loss of sequence-informative fragment ions, making it difficult to pinpoint the exact location of the phosphate group.

Higher-Energy Collisional Dissociation (HCD) is another common fragmentation technique that often provides richer fragmentation spectra for phosphopeptides compared to CID.[10][11][12] HCD can induce backbone fragmentation alongside the neutral loss of phosphoric acid, yielding more sequence ions and improving the confidence of phosphorylation site assignment.[10]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone while often leaving labile post-translational modifications like phosphorylation intact. This makes ETD particularly useful for localizing phosphorylation sites, especially in peptides with multiple phosphorylation sites.[10]

Fragmentation MethodAdvantages for Phosphopeptide AnalysisDisadvantages for Phosphopeptide Analysis
Collision-Induced Dissociation (CID) - Readily available on most mass spectrometers. - The neutral loss of 98 Da is a strong diagnostic for phosphorylation.- Can lead to a dominant neutral loss peak with poor sequence coverage, making site localization challenging.[10]
Higher-Energy Collisional Dissociation (HCD) - Often produces richer fragment ion spectra with better sequence coverage compared to CID.[10][11][12] - Generally provides higher identification scores for phosphopeptides.[10][11]- May still exhibit significant neutral loss.
Electron Transfer Dissociation (ETD) - Preserves the labile phosphate group, facilitating unambiguous site localization.[10] - Particularly effective for highly charged peptides and those with multiple phosphorylation sites.- Generally less efficient for doubly charged peptides.[10] - Can have longer acquisition times compared to CID and HCD.[10]

Experimental Protocols

Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol describes the manual synthesis of a model phosphopeptide, Ac-Ala-Ala-Thr(PO₃H₂)-Ala-Ala-NH₂, using Fmoc-Thr(PO(OBzl)OH)-OH on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-Thr(PO(OBzl)OH)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Acetic anhydride

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc deprotection and coupling steps for the peptide sequence. For the phosphothreonine residue, use Fmoc-Thr(PO(OBzl)OH)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

LC-MS/MS Analysis of the Synthesized Phosphopeptide

This protocol outlines a general procedure for the analysis of the purified phosphopeptide by LC-MS/MS.

Materials:

  • Purified phosphopeptide

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer coupled to a nano-LC system)

Procedure:

  • Sample Preparation: Reconstitute the lyophilized phosphopeptide in Solvent A to a final concentration of approximately 1 pmol/µL.

  • LC Separation:

    • Inject the sample onto a reverse-phase nano-LC column (e.g., C18).

    • Elute the peptide using a gradient of Solvent B (e.g., 2% to 40% B over 30 minutes).

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • The mass spectrometer should be programmed to perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Employ both CID and HCD fragmentation for a comprehensive analysis.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the sequence of the synthesized peptide, specifying phosphorylation on threonine as a variable modification.

    • Manually inspect the MS/MS spectra to confirm the peptide sequence and the location of the phosphorylation site, looking for characteristic fragment ions and the neutral loss of phosphoric acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphopeptide Synthesis cluster_analysis Mass Spectrometry Analysis s1 Resin Swelling s2 Iterative Fmoc SPPS (Fmoc-Thr(PO(OBzl)OH)-OH) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 a1 LC-MS/MS Analysis s4->a1 Purified Phosphopeptide a2 Data Processing a1->a2 a3 Sequence & PTM Validation a2->a3

Caption: Experimental workflow for phosphopeptide synthesis and analysis.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 (Inactive) MEK->ERK Phosphorylates (Thr202 & Tyr204 in ERK1) (Thr185 & Tyr187 in ERK2) ERK_active ERK1/2 (Active) Substrates Cytoplasmic & Nuclear Substrates ERK_active->Substrates Phosphorylates Response Cellular Response (Proliferation, Differentiation) Substrates->Response

Caption: Simplified MAPK/ERK signaling pathway highlighting threonine phosphorylation.[13][14][15][16][17][18]

Conclusion

The use of Fmoc-Thr(PO(OBzl)OH)-OH remains a robust and widely adopted method for the synthesis of phosphothreonine-containing peptides. While challenges such as potential β-elimination exist, these can be mitigated through careful optimization of the SPPS protocol, including the choice of coupling reagents and Fmoc deprotection conditions. The subsequent analysis by mass spectrometry, particularly with the use of HCD and ETD fragmentation, allows for the confident characterization and site localization of the phosphorylation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers working to unravel the complexities of protein phosphorylation.

References

A Comparative Guide to the Purification and Characterization of Fmoc-Thr(POH)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of phosphopeptides is only half the battle. The subsequent purification and characterization are critical steps to ensure the homogeneity and integrity of the final product, which is paramount for reliable biological and pharmacological studies. This guide provides a comparative overview of common methodologies for the purification and characterization of synthetic peptides containing the phosphorylated threonine residue, Fmoc-Thr(POH)-OH.

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides.[1][2][3] The process separates the target peptide from a myriad of impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[4] However, the presence of the negatively charged phosphate group in phosphopeptides introduces unique challenges, including poor retention on C18 columns and potential interactions with metal surfaces of the HPLC system, which can lead to peak broadening and sample loss.

Comparison of Preparative HPLC Purification Strategies

Choosing the optimal HPLC purification strategy is crucial for maximizing both purity and recovery of the target phosphopeptide. Below is a comparison of common approaches.

ParameterReversed-Phase (RP-HPLC)Immobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Affinity ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Affinity binding of the negatively charged phosphate group to chelated metal ions (e.g., Fe³⁺, Ga³⁺).[5]Affinity binding of the phosphate group to metal oxide surfaces.[6]Partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration.[7]
Primary Use Main purification step for crude synthetic peptides.Enrichment of phosphopeptides from complex mixtures or as an orthogonal purification step.[6]Enrichment of phosphopeptides, often used in phosphoproteomics.[6]Orthogonal purification method, particularly for hydrophilic phosphopeptides.[8]
Typical Purity >95% achievable, depending on the complexity of the crude mixture.High selectivity for phosphopeptides, but may not resolve other peptide-related impurities.High selectivity for phosphopeptides.Can provide good separation from non-phosphorylated and other impurities.
Recovery Can be variable for phosphopeptides due to their hydrophilic nature. Optimization of mobile phase additives is key.Generally good recovery, but can be affected by non-specific binding.Recovery can be a challenge, with some studies showing lower recovery compared to IMAC.Good recovery for hydrophilic peptides.
Advantages High resolution, well-established protocols, scalable.High specificity for phosphopeptides.High specificity, complementary to IMAC.[9]Effective for hydrophilic peptides that are poorly retained in RP-HPLC.[8]
Disadvantages Phosphopeptides may have poor retention and peak shape. Potential for sample loss on metal surfaces.Co-enrichment of acidic non-phosphopeptides can occur.Can be biased towards multiply phosphorylated peptides. Lower recovery reported in some cases.Requires different solvent systems than RP-HPLC, may require solvent exchange.
Optimizing RP-HPLC for Phosphopeptides

To mitigate the challenges associated with RP-HPLC of phosphopeptides, several strategies can be employed:

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that improves peak shape.[1] However, for phosphopeptides, the use of alternative additives like formic acid can be beneficial, especially for subsequent mass spectrometry analysis where TFA can cause ion suppression.[10]

  • Column Selection: Wide-pore C18 columns (300 Å) are generally recommended for peptides to ensure better access to the stationary phase.[11] For highly hydrophilic phosphopeptides, a C4 or C8 stationary phase might provide better retention.

  • Gradient Optimization: A shallow gradient of the organic solvent (typically acetonitrile) is often necessary to achieve optimal separation of the target phosphopeptide from closely eluting impurities.[2]

Characterization of Purified Peptides

Once purified, the identity and purity of the this compound containing peptide must be confirmed. A combination of analytical techniques is typically employed for comprehensive characterization.

Comparison of Characterization Techniques
TechniqueInformation ProvidedAdvantagesDisadvantages
Analytical RP-HPLC Purity assessment, retention time.Fast, reproducible, provides quantitative purity data.Limited structural information.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, localization of the phosphate group.Highly sensitive and specific, provides detailed structural information.Fragmentation of the phosphate group can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure, confirmation of phosphorylation site, and dynamics.Provides detailed structural and dynamic information in solution.Requires larger sample amounts, more time-consuming.

Experimental Protocols

General Workflow for Purification and Characterization

The following diagram illustrates a typical workflow for the purification and characterization of a synthetic this compound containing peptide.

G Overall Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization start Solid-Phase Peptide Synthesis (SPPS) of this compound containing peptide crude Crude Peptide Cleavage and Deprotection start->crude pre_purification Optional: Phosphopeptide Enrichment (IMAC or TiO2) crude->pre_purification hplc Preparative RP-HPLC crude->hplc pre_purification->hplc fractions Fraction Collection hplc->fractions analytical_hplc Analytical RP-HPLC (Purity Check) fractions->analytical_hplc ms Mass Spectrometry (Identity & Phosphorylation Site) analytical_hplc->ms final_product Lyophilized Pure Peptide analytical_hplc->final_product nmr NMR Spectroscopy (Structure & Confirmation) ms->nmr

Overall workflow for phosphopeptide synthesis, purification, and characterization.
Protocol 1: Preparative RP-HPLC Purification

This protocol outlines a general procedure for the purification of a crude synthetic phosphopeptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size) is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min. The optimal gradient will depend on the specific peptide's hydrophobicity and should be optimized at an analytical scale first.[12]

  • Fraction Collection: Collect fractions (e.g., 5 mL) throughout the gradient, monitoring the elution profile at 220 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure target peptide (>95% purity).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 2: Mass Spectrometry Characterization

This protocol describes the characterization of the purified phosphopeptide by LC-MS/MS.

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in 0.1% formic acid in water.

  • LC-MS System: An analytical C18 column coupled to an electrospray ionization (ESI) mass spectrometer is typically used.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Apply a suitable gradient to elute the peptide.

  • MS Analysis:

    • Acquire full scan MS spectra to determine the molecular weight of the peptide.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation. The presence of a neutral loss of 98 Da (H₃PO₄) from the precursor ion is indicative of a phosphopeptide.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence and pinpoint the location of the phosphorylated threonine residue.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy can provide definitive evidence for the phosphorylation site and information on the peptide's solution structure.

  • Sample Preparation: Dissolve 1-5 mg of the highly purified peptide in 500 µL of a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.

  • NMR Experiments:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D experiments such as TOCSY and NOESY to assign the proton resonances of the amino acid residues.

    • A ³¹P NMR spectrum will show a single resonance confirming the presence of the phosphate group.

    • Heteronuclear experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC if isotopically labeled) can aid in resonance assignment and structural analysis.

    • The chemical shifts of the protons and carbons of the threonine residue will be indicative of its phosphorylation state.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a generic signaling pathway involving a phosphorylated threonine residue and the experimental workflow for its analysis.

G Generic Kinase Signaling Pathway cluster_pathway Cellular Signaling stimulus External Stimulus receptor Receptor Activation stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade protein Substrate Protein (with Threonine) kinase_cascade->protein Kinase phospho_protein Phosphorylated Protein (pThr) protein->phospho_protein ATP -> ADP response Cellular Response phospho_protein->response

Generic kinase signaling pathway involving threonine phosphorylation.

G Phosphopeptide Analysis Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysate Cell Lysate protein_extraction Protein Extraction cell_lysate->protein_extraction digestion Proteolytic Digestion protein_extraction->digestion enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Workflow for the analysis of phosphopeptides from biological samples.

By carefully selecting and optimizing purification and characterization methods, researchers can ensure the quality and reliability of their synthetic this compound containing peptides for downstream applications.

References

A Researcher's Guide to Phosphothreonine Building Blocks: Comparing Fmoc-Thr(PO(OBzl)OH)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of phosphorylated amino acid building blocks is critical for the successful synthesis of phosphopeptides. These molecules are vital tools for studying cellular signaling, developing kinase inhibitors, and creating novel therapeutics. This guide provides an objective comparison of Fmoc-Thr(PO(OBzl)OH)-OH with other commercially available phosphothreonine building blocks, supported by experimental data and detailed protocols.

Phosphorylation of threonine residues is a key post-translational modification that regulates a vast array of cellular processes. The "building block" approach, where a pre-phosphorylated amino acid is incorporated during SPPS, is the most common and reliable method for synthesizing phosphopeptides.[1] This guide will focus on the widely used Fmoc/tBu strategy.

Performance Comparison of Phosphothreonine Building Blocks

The selection of a phosphothreonine building block involves a trade-off between coupling efficiency, stability during synthesis, and the ease of final deprotection. The most common commercially available options include the monobenzyl-protected, the unprotected, and fully protected phosphothreonine derivatives.

Building BlockKey AdvantagesKey DisadvantagesCoupling ConditionsDeprotection
Fmoc-Thr(PO(OBzl)OH)-OH - Most popular and widely used for phosphothreonine.[2][3] - Good stability to piperidine during Fmoc deprotection.[4] - Benzyl group is readily cleaved by standard TFA cocktails.[1][2][5]- Partially protected phosphate can lead to sluggish coupling.[2][3] - Requires an excess of coupling reagents and base.[2][3] - Potential for benzylation of sensitive residues during cleavage.[2][5]Uronium-based (HBTU, HATU, TBTU) or Phosphonium-based (PyBOP) reagents with 3-fold excess of DIPEA.[2][3][6]Standard 95% TFA cleavage cocktail (1-2 hours).[2][5]
Fmoc-Thr(PO(OH)₂)-OH - Cost-effective.[3] - No phosphate protecting group removal step is necessary.[3]- Very sluggish coupling reactions.[3][7] - Prone to side reactions like pyrophosphate formation.[3] - Low yields of the desired peptide have been reported.[7]Requires strong activation, typically with HATU and at least 3 equivalents of DIPEA.[3]No phosphate deprotection required.
Fully Protected (e.g., Fmoc-Thr(PO(OR)₂)-OH where R = Me, tBu) - Avoids issues with the acidic phosphate during coupling.- Prone to β-elimination under the basic conditions of Fmoc deprotection (piperidine treatment).[2][3][8] - Limited commercial availability and higher cost.Standard coupling conditions can be used.Requires specific and sometimes harsh deprotection conditions depending on the protecting group (e.g., TMSI for methyl groups).[9]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is optimized to enhance the coupling efficiency of the partially protected phosphothreonine building block.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents relative to resin substitution)

  • HBTU (5 equivalents) or HATU (5 equivalents)

  • HOBt (5 equivalents, if using HBTU)

  • DIPEA (15 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH, HBTU (or HATU), and HOBt (if applicable) in a minimal amount of DMF.

  • Add the 15 equivalents of DIPEA to the activation mixture and immediately add it to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser or TNBS test to check for complete coupling. If the test is positive, repeat the coupling step.[2]

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the benzyl protecting group from the phosphothreonine residue.

Materials:

  • Peptide-resin

  • TFA Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (triisopropylsilane)

  • For peptides containing sensitive residues like Cys or Met, consider adding 1-2% EDT (ethanedithiol).[2][5]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the TFA cleavage cocktail to the resin (10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 1-2 hours at room temperature with occasional swirling.[2][5]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the combined TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Signaling Pathway Example

Protein phosphorylation is a central mechanism in signal transduction. The diagram below illustrates a simplified generic kinase signaling pathway where a threonine residue on a substrate protein is phosphorylated, leading to a cellular response.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A 2. Activation Signal External Signal Signal->Receptor 1. Binding Kinase_B Kinase B Kinase_A->Kinase_B 3. Cascade Substrate Substrate Protein (with Thr) Kinase_B->Substrate 4. Phosphorylation Kinase_B->ATP Kinase_B->ADP produces pSubstrate Phosphorylated Substrate Protein (pThr) Response Cellular Response pSubstrate->Response 5. Downstream Effect

Caption: A generic kinase signaling cascade.

Experimental Workflow

The following diagram outlines the experimental workflow for comparing the performance of different phosphothreonine building blocks in SPPS.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis Start Start with same peptide sequence and resin BB1 Fmoc-Thr(PO(OBzl)OH)-OH Start->BB1 BB2 Fmoc-Thr(PO(OH)2)-OH Start->BB2 BB3 Other pThr Analog Start->BB3 Coupling Coupling Step BB1->Coupling BB2->Coupling BB3->Coupling Kaiser Kaiser Test Coupling->Kaiser Monitor completion Kaiser->Coupling If incomplete, recouple Elongation Peptide Chain Elongation Kaiser->Elongation If complete Cleavage Cleavage & Deprotection Elongation->Cleavage HPLC Crude Peptide Analysis (HPLC) Cleavage->HPLC MS Mass Spectrometry (MS) HPLC->MS Purification Purification MS->Purification FinalYield Final Yield & Purity Assessment Purification->FinalYield

Caption: Workflow for comparing phosphothreonine building blocks.

References

A Researcher's Guide to Phosphothreonine Peptide Synthesis: Comparing Alternatives to the Standard Fmoc-Thr(PO(OBzl)OH)-OH Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of protein phosphorylation, the chemical synthesis of phosphopeptides is an indispensable tool. The most common method for incorporating phosphothreonine into a peptide chain during solid-phase peptide synthesis (SPPS) is the "building block" approach, utilizing Fmoc-Thr(PO(OBzl)OH)-OH. While reliable, this method is not without its challenges, including the risk of β-elimination and sluggish coupling reactions. This guide provides an objective comparison of the primary alternatives to this standard building block, supported by experimental data and detailed protocols to aid in the selection of the optimal synthesis strategy.

The synthesis of phosphopeptides primarily follows two strategic pathways: the "building block" approach, where a pre-phosphorylated amino acid is incorporated during chain elongation, and the "global phosphorylation" approach, which involves the post-synthetic phosphorylation of the completed peptide on the solid support. The building block method is generally more direct and has become the standard for routine phosphopeptide production.

This guide will compare the following methods for introducing phosphothreonine:

  • Standard Building Block: Fmoc-Thr(PO(OBzl)OH)-OH

  • Global Phosphorylation: Post-synthesis phosphorylation on-resin.

  • Prodrug Synthesis: Utilizing Fmoc-Thr[PO(OH)(OPOM)]-OH for intracellular delivery.

  • Process-Based Enhancements:

    • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).

    • Accelerated Multiphosphorylated Peptide Synthesis (AMPS) with DBU-based deprotection.

  • Non-Hydrolyzable Analogs: Incorporation of caged phosphorothioyl derivatives.

Comparative Performance of Phosphothreonine Synthesis Strategies

The choice of synthesis strategy can significantly impact the crude purity and overall yield of the final phosphopeptide, especially for sequences with multiple phosphorylation sites. The following tables summarize the available quantitative data for different approaches.

MethodPeptide Sequence (pT = Phosphothreonine)Crude Purity (%)Overall Yield (%)Reference(s)
Accelerated SPPS (AMPS) V2R-5p (contains pS/pT)23.310.5
APC-4p (contains pS/pT)37.233.6
Tau-7p (contains pS/pT)7.73.6
Caged Phosphorothioyl Analog Model Peptides>80%50-60%
Standard Building Block (Qualitative) General PeptidesVariableVariable
Global Phosphorylation (Qualitative) General PeptidesVariableVariable

Table 1: Quantitative Comparison of Crude Purity and Overall Yield. Note: Data for Standard Building Block and Global Phosphorylation methods are highly sequence-dependent and direct comparative data is limited. The AMPS data demonstrates a successful, albeit variable, strategy for synthesizing highly phosphorylated peptides.

A significant challenge in phosphoserine and phosphothreonine synthesis is the base-catalyzed β-elimination side reaction that can occur during Fmoc deprotection with piperidine. This is particularly problematic at elevated temperatures used in accelerated synthesis protocols. The use of alternative bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to suppress this side reaction.

Deprotection Conditions (at 90°C)Outcome after 5 minOutcome after 2 hReference(s)
0.5% DBU in DMF Almost complete Fmoc deprotection, high purityStable, no β-elimination observed
20% Piperidine in DMF -Significant β-elimination
0.5% & 5% Piperidine in DMF Incomplete deprotectionSubstantial β-elimination and piperidine adducts
1% Piperazine in DMF Low crude puritySignificant β-elimination byproduct
10% Morpholine in DMF Incomplete deprotectionβ-elimination product observed

Table 2: Comparison of Deprotection Reagents and β-Elimination Side Reaction. This data highlights the superiority of low-concentration DBU for Fmoc deprotection at high temperatures, effectively minimizing the β-elimination that plagues standard piperidine-based methods under these conditions.

Experimental Protocols

Standard Building Block Synthesis using Fmoc-Thr(PO(OBzl)OH)-OH

This method involves the direct incorporation of the monobenzyl-protected phosphothreonine amino acid during standard Fmoc-SPPS.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-Thr(PO(OBzl)OH)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activated amino acid solution.

    • Immediately add the mixture to the deprotected resin and allow to react for 1-2 hours.

    • Monitor coupling completion with a Kaiser or TNBS test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Global Phosphorylation of a Resin-Bound Peptide

This strategy involves synthesizing the peptide with a standard Fmoc-Thr(tBu)-OH building block and then phosphorylating the threonine hydroxyl group post-synthesis.

Protocol:

  • Peptide Synthesis: Synthesize the full peptide sequence on the resin using standard Fmoc-SPPS, incorporating Fmoc-Thr(tBu)-OH at the desired position.

  • Selective Deprotection: After chain assembly, selectively deprotect the threonine side chain if an orthogonal protecting group was used. Note: This is less common for Thr than for Ser or Tyr. The standard approach is to proceed to the phosphorylation step after the final Fmac removal.

  • On-Resin Phosphorylation:

    • Swell the peptide-resin in a suitable solvent like pyridine or a mixture of pyridine and DCM.

    • Prepare the phosphorylating reagent. A common choice is dibenzyl N,N-diisopropylphosphoramidite.

    • Activate the phosphoramidite with a weak acid, such as 1H-tetrazole, and add it to the resin. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly.

  • Oxidation: Oxidize the phosphite triester to the phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP) or a solution of iodine in pyridine/water.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups (including the benzyl groups from the phosphate) using a standard TFA cocktail.

  • Purification: Purify the phosphopeptide by RP-HPLC.

Accelerated Synthesis of Multiphosphorylated Peptides (AMPS)

This protocol, adapted from Metanis, Hurevich, and Friedler, utilizes high temperatures and DBU for rapid and efficient synthesis with minimal β-elimination.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection (AMPS): Treat the resin with 0.5% DBU in DMF for 10 seconds at 90°C with vigorous stirring. Wash thoroughly with DMF.

  • Coupling (AMPS):

    • Pre-activate the protected amino acid (2.9 equivalents) with HATU (2.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Perform the coupling reaction for 1 minute at 90°C with vigorous stirring.

  • Washing: Wash the resin with DMF.

  • Chain Elongation: Repeat the AMPS deprotection and coupling cycles.

  • Cleavage and Deprotection: Cleave the peptide using a TFA/TIS/water (92:3:5) cocktail for 5-7 hours at room temperature.

  • Purification: Purify by RP-HPLC.

Visualizing Synthesis Pathways and Challenges

Phosphopeptide_Synthesis_Strategies cluster_0 Building Block Approach cluster_1 Global Phosphorylation Approach bb_start Start with Fmoc-Thr(PO(OBzl)OH)-OH bb_spps Incorporate during standard Fmoc-SPPS cycle bb_start->bb_spps bb_cleave Final Cleavage & Deprotection (TFA cocktail) bb_spps->bb_cleave bb_product Phosphopeptide bb_cleave->bb_product gp_start Start with Fmoc-Thr(tBu)-OH gp_spps Synthesize full peptide using standard SPPS gp_start->gp_spps gp_phospho On-Resin Phosphorylation (Phosphoramidite + Oxidation) gp_spps->gp_phospho gp_cleave Final Cleavage & Deprotection (TFA cocktail) gp_phospho->gp_cleave gp_product Phosphopeptide gp_cleave->gp_product Synthesis_Challenges cluster_conditions Contributing Conditions cluster_solutions Solutions & Mitigations challenge Key Challenge: β-Elimination of pSer/pThr piperidine Base-mediated Fmoc Deprotection (e.g., 20% Piperidine) challenge->piperidine is catalyzed by temp High Temperatures (Microwave / Accelerated SPPS) challenge->temp is exacerbated by mono_benzyl Use of Monobenzyl Protection (Fmoc-Thr(PO(OBzl)OH)-OH) Reduces but does not eliminate risk challenge->mono_benzyl is suppressed by dbu Alternative Base (e.g., 0.5% DBU) Kinetically favors deprotection over elimination challenge->dbu is suppressed by Threonine_Derivatives Thr_H Standard Threonine (in Global Phosphorylation) Thr_POBzl Standard Building Block Fmoc-Thr(PO(OBzl)OH)-OH Thr_POM Prodrug Building Block Fmoc-Thr[PO(OH)(OPOM)]-OH

A Researcher's Guide to Phosphothreonine Incorporation in SPPS: Fmoc-Thr(PO(OBzl)OH)-OH vs. Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of phosphothreonine (pThr) residues is a critical step in creating tools to study cellular signaling and develop phosphomimetic drugs. The choice of the phosphothreonine building block can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of two commonly used building blocks: the benzyl-protected Fmoc-Thr(PO(OBzl)OH)-OH and the unprotected Fmoc-Thr(PO3H2)-OH, supported by available experimental data and established protocols.

The primary distinction between these two reagents lies in the protection strategy for the phosphate group. Fmoc-Thr(PO(OBzl)OH)-OH employs a benzyl (Bzl) protecting group, which is cleaved during the final trifluoroacetic acid (TFA) treatment. In contrast, Fmoc-Thr(PO3H2)-OH is used without any phosphate protection, seemingly simplifying the workflow but introducing unique challenges during the coupling steps.

Performance Comparison: A Tale of Two Strategies

The selection between the protected and unprotected phosphothreonine derivatives involves a trade-off between upfront protection chemistry and potential on-resin complications.

FeatureFmoc-Thr(PO(OBzl)OH)-OH (Benzyl-Protected)Fmoc-Thr(PO3H2)-OH (Unprotected)
Phosphate Protection Monobenzyl esterNone
Deprotection Benzyl group removed during final TFA cleavage.No phosphate deprotection step required.
Coupling Efficiency Generally effective with uronium/aminium or phosphonium-based reagents (HBTU, TBTU, HATU, PyBOP). Coupling can be sluggish, especially with sterically hindered residues.Coupling can be very sluggish due to the negatively charged phosphate group. Requires specific activators like HATU and a significant excess of base (DIPEA).
Key Side Reactions β-elimination is a potential concern, though less pronounced for phosphothreonine than phosphoserine. Benzylation of sensitive residues during final cleavage is possible but can be minimized with scavengers.Pyrophosphate formation can occur in sequences with adjacent phosphoresidues. The unprotected phosphate can form salts with piperidine, which may interfere with subsequent couplings.
Primary Advantage More predictable coupling behavior due to the masked phosphate charge.Simpler workflow with no need for a final phosphate deprotection step. More cost-effective raw material.
Primary Disadvantage Requires an additional deprotection step for the phosphate group.Unpredictable and often inefficient coupling, requiring significant optimization.

Experimental Insights and Protocols

Detailed experimental protocols are crucial for the successful incorporation of these challenging building blocks. Below are representative protocols derived from published literature and technical documentation.

Protocol 1: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is adapted for standard Fmoc-SPPS using uronium-based activation, which is recommended for this derivative.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO(OBzl)OH)-OH (5 equivalents relative to resin substitution)

  • TBTU or HBTU (5 equivalents)

  • HOBt (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (15 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • In a clean reaction vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH, TBTU/HBTU, and HOBt in a minimal volume of DMF.

  • Add the DIPEA to the mixture, vortex briefly, and immediately add the solution to the Fmoc-deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times may be necessary.

  • After the coupling, wash the resin thoroughly with DMF.

  • Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to continue the peptide chain elongation.

Protocol 2: Incorporation of Fmoc-Thr(PO3H2)-OH

Information for the direct use of Fmoc-Thr(PO3H2)-OH is limited, and protocols are often extrapolated from the more commonly used Fmoc-Tyr(PO3H2)-OH. The key to success with this building block is overcoming the electrostatic repulsion from the free phosphate group.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(PO3H2)-OH (5 equivalents)

  • HATU (5 equivalents)

  • DIPEA (20 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve Fmoc-Thr(PO3H2)-OH and HATU in a minimal amount of DMF.

  • Add the large excess of DIPEA to the solution, mix, and immediately add to the Fmoc-deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin extensively with DMF.

  • Monitor the reaction completion using a Kaiser or TNBS test. Double coupling is often necessary.

  • Before the next coupling step, it is advisable to perform a salt exchange by washing the resin with a solution of a tertiary amine to remove any piperidine salts formed during Fmoc deprotection.

  • Proceed with the next cycle of the synthesis.

Logical Workflow for Phosphopeptide Synthesis

The decision-making process and workflow for incorporating a phosphothreonine residue can be visualized as follows:

SPPS_Workflow start Start SPPS choose_pThr Choose pThr Building Block start->choose_pThr protected Use Fmoc-Thr(PO(OBzl)OH)-OH choose_pThr->protected Prioritize predictable coupling unprotected Use Fmoc-Thr(PO3H2)-OH choose_pThr->unprotected Prioritize cost/simpler deprotection couple_protected Couple using HBTU/TBTU + 3x DIPEA protected->couple_protected couple_unprotected Couple using HATU + >3x DIPEA unprotected->couple_unprotected continue_synthesis Continue SPPS Cycles couple_protected->continue_synthesis couple_unprotected->continue_synthesis cleavage_protected Final Cleavage (TFA + Scavengers) Removes Benzyl Group continue_synthesis->cleavage_protected If Protected pThr was used cleavage_unprotected Final Cleavage (TFA + Scavengers) No Phosphate Deprotection continue_synthesis->cleavage_unprotected If Unprotected pThr was used end_product Purified Phosphopeptide cleavage_protected->end_product cleavage_unprotected->end_product

Decision workflow for pThr incorporation in SPPS.

Side Reactions and Mitigation Strategies

A critical aspect of phosphopeptide synthesis is managing potential side reactions.

β-Elimination

This side reaction, which leads to the formation of dehydroamino-2-butyric acid from a phosphothreonine residue, is a known issue under the basic conditions of Fmoc removal by piperidine. However, the use of a monobenzyl-protected phosphate, as in Fmoc-Thr(PO(OBzl)OH)-OH, largely mitigates this problem. The remaining acidic proton on the phosphate is deprotonated by the base, creating a negatively charged species that is resistant to elimination. One study specifically found that while N-terminal phosphoserine is susceptible to piperidine-induced β-elimination, the corresponding phosphothreonine residue is not, providing an added layer of security when using Fmoc-Thr(PO(OBzl)OH)-OH.

Beta_Elimination pThr Fmoc-Thr(PO(OR)2)-Peptide (Fully Protected) Elimination β-Elimination Product (Dehydro-residue) pThr->Elimination Prone to elimination Base Piperidine Base->pThr pThr_mono Fmoc-Thr(PO(OBzl)OH)-Peptide (Mono-Protected) Base->pThr_mono Deprotonated Fmoc-Thr(PO(OBzl)O-)-Peptide (Anionic Phosphate) pThr_mono->Deprotonated Deprotonation Stable Stable to Elimination Deprotonated->Stable

Mechanism of β-elimination suppression.
Pyrophosphate Formation

For the unprotected Fmoc-Thr(PO3H2)-OH, the presence of a free phosphate group can lead to the formation of pyrophosphate dimers between adjacent phosphoresidues during activation. This side reaction is difficult to reverse and leads to significant impurities. Careful selection of coupling reagents and conditions is essential to minimize this risk.

Conclusion and Recommendations

The choice between Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Thr(PO3H2)-OH depends on the specific requirements of the synthesis and the expertise of the researcher.

  • Fmoc-Thr(PO(OBzl)OH)-OH is the recommended choice for routine and complex phosphopeptide synthesis, especially for sequences containing multiple phosphorylation sites or sterically hindered residues. Its predictable coupling behavior and the reduced risk of β-elimination for phosphothreonine provide a more robust and reliable synthetic route, despite the need for final benzyl group deprotection.

  • Fmoc-Thr(PO3H2)-OH may be considered for the synthesis of short, simple peptides where cost is a primary concern. However, researchers must be prepared to undertake significant optimization of coupling conditions to overcome issues of low efficiency and potential side reactions like pyrophosphate formation. Its use is generally not recommended for "difficult" sequences or for those new to phosphopeptide synthesis.

Ultimately, the higher initial cost and additional deprotection step associated with the benzyl-protected derivative are often justified by the increased probability of a successful synthesis, leading to higher purity and yield of the final phosphopeptide.

A Researcher's Guide to the Validation of Phosphorylation Sites in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of phosphorylation sites on synthetic peptides is a critical step in understanding cellular signaling, developing kinase inhibitors, and creating diagnostic tools. This guide provides a comprehensive comparison of the leading methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Protein phosphorylation, a reversible post-translational modification, is a cornerstone of cellular regulation, influencing everything from cell cycle progression to metabolic pathways. The dysregulation of phosphorylation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Synthetic peptides that mimic phosphorylation sites are invaluable tools for studying kinase activity, screening for inhibitors, and generating phospho-specific antibodies. However, the success of these applications hinges on the accurate confirmation that the intended amino acid residue is indeed phosphorylated.

This guide explores and compares three primary methods for the validation of phosphorylation sites in synthetic peptides: Mass Spectrometry (MS), Immuno-based Assays (specifically ELISA), and in vitro Kinase Assays.

Comparative Analysis of Validation Methods

The choice of a validation method depends on various factors, including the required sensitivity and specificity, the number of samples to be analyzed, available equipment, and budget. The following table provides a quantitative comparison of these techniques.

FeatureMass Spectrometry (MS)Immuno-based Assays (ELISA)In Vitro Kinase Assays
Principle Measures the mass-to-charge ratio of peptides, allowing for direct identification and localization of the phosphate group.Utilizes phospho-specific antibodies to detect the phosphorylated peptide.Measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by a specific kinase.
Sensitivity High (femtogram to picogram range)[1]High (picogram to nanogram range)[1]Varies (depends on detection method)
Specificity Very High (direct detection of mass shift)[1]High (dependent on antibody quality)[1]High (for a specific kinase-substrate pair)
Quantitative Accuracy High (especially with isotopic labeling)[2][3]Moderate to High (relies on standard curves)Moderate (can be influenced by enzyme kinetics)
Precision High (especially with TMT labeling)[2]GoodGood
Throughput High (with automation)High[4]Medium to High (kit dependent)[5]
Cost per Sample HighLow to MediumMedium
Instrumentation Mass SpectrometerPlate ReaderPlate Reader, Scintillation Counter (for radioactive assays)
Confirmatory Power DefinitiveIndirect (relies on antibody specificity)Indirect (confirms substrate potential)

In-Depth Look at Validation Methodologies

Mass Spectrometry: The Gold Standard

Mass spectrometry stands as the most definitive method for confirming peptide phosphorylation. It directly measures the mass increase of 80 Da corresponding to the addition of a phosphate group (HPO3). Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact location of the phosphorylation on the peptide sequence.

  • Label-Free Quantification (LFQ): This method compares the signal intensities of phosphopeptides across different samples. While simpler and less expensive, it can have lower precision compared to labeling methods.[2][6]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this approach, cells are grown in media containing "heavy" or "light" amino acids. While highly accurate, it is not suitable for the direct analysis of synthetic peptides.[2]

  • Tandem Mass Tags (TMT): TMT involves chemically labeling peptides with isobaric tags. This allows for multiplexing of up to 11 samples in a single MS run, offering high precision and throughput.[2][6]

Immuno-based Assays: High-Throughput Screening

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying phosphorylated peptides. This technique relies on highly specific antibodies that recognize the phosphorylated residue within a particular sequence context.

Phospho-specific ELISAs offer a high-throughput and cost-effective means of screening large numbers of synthetic peptides.[4] However, the accuracy of the results is entirely dependent on the specificity of the antibody used. Cross-reactivity with non-phosphorylated peptides or peptides phosphorylated at different sites can lead to false-positive results.[7]

In Vitro Kinase Assays: Functional Validation

In vitro kinase assays provide functional validation by demonstrating that a synthetic peptide can serve as a substrate for a specific kinase. In these assays, a purified kinase is incubated with the synthetic peptide and a phosphate donor (usually ATP). The extent of phosphorylation is then measured using various detection methods.

  • Radioactive Assays: These assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the peptide.[8]

  • Fluorescence-Based Assays: These assays employ substrates that exhibit a change in fluorescence upon phosphorylation.[9]

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.[8]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which phosphopeptide validation is crucial, and the steps involved in the validation process, the following diagrams are provided.

Signaling Pathway Examples

// Nodes RTK [label="Receptor Tyrosine Kinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf\n(MAPKKK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK\n(MAPKK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK\n(MAPK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RTK -> Grb2 [label="P"]; Grb2 -> SOS; SOS -> Ras [label="GTP loading"]; Ras -> Raf [label="Activation"]; Raf -> MEK [label="P"]; MEK -> ERK [label="P"]; ERK -> TranscriptionFactors [label="P"]; TranscriptionFactors -> GeneExpression;

// Invisible nodes for alignment {rank=same; RTK;} {rank=same; Grb2; SOS; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; TranscriptionFactors;} {rank=same; GeneExpression;}

// Caption label="MAPK Signaling Pathway"; fontsize=12; } . Caption: The MAPK signaling cascade, a key regulator of cell proliferation and differentiation.

// Nodes Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., GSK3β, FoxO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival & Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Receptor -> PI3K [label="Activation"]; PI3K -> PIP2 [label="P"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="P (Thr308)"]; mTORC2 -> Akt [label="P (Ser473)"]; Akt -> Downstream [label="P"]; Downstream -> CellSurvival;

// Invisible nodes for alignment {rank=same; Receptor;} {rank=same; PI3K; PIP2; PIP3;} {rank=same; PDK1; Akt; mTORC2;} {rank=same; Downstream;} {rank=same; CellSurvival;}

// Caption label="Akt Signaling Pathway"; fontsize=12; } . Caption: The PI3K/Akt pathway, crucial for cell survival and metabolism.

Experimental Workflow Diagrams

// Nodes Peptide [label="Synthetic\nPhosphopeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="Phosphopeptide\nEnrichment\n(e.g., TiO2, IMAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="Liquid\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometer\n(MS1 Scan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragmentation [label="Fragmentation\n(MS2 Scan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Sequence & PTM ID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Validated\nPhosphopeptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Peptide -> Enrichment; Enrichment -> LC; LC -> MS; MS -> Fragmentation; Fragmentation -> DataAnalysis; DataAnalysis -> Result;

// Caption label="Mass Spectrometry Workflow"; fontsize=12; } . Caption: A typical workflow for phosphopeptide validation using mass spectrometry.

// Nodes Coating [label="Coat Plate with\nSynthetic Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Block Non-specific\nBinding Sites", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Add Phospho-specific\nPrimary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="Add Enzyme-linked\nSecondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Add Substrate &\nMeasure Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Quantification of\nPhosphorylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Coating -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Substrate; Substrate -> Result;

// Caption label="Phospho-Specific ELISA Workflow"; fontsize=12; } . Caption: The sequential steps of a phospho-specific ELISA.

Experimental Protocols

Mass Spectrometry-Based Validation of a Synthetic Phosphopeptide

This protocol provides a general workflow for the validation of a synthetic phosphopeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: a. Resuspend the synthetic phosphopeptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water, to a final concentration of 1 pmol/µL.

2. Phosphopeptide Enrichment (Optional but Recommended): a. For complex samples or to improve signal-to-noise, enrich for phosphopeptides using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) spin columns according to the manufacturer's instructions.[10] b. Elute the enriched phosphopeptides in a suitable buffer, typically containing ammonia or phosphate.

3. LC-MS/MS Analysis: a. Inject 1 µL of the prepared sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). b. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). c. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

4. Data Analysis: a. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Skyline). b. Search the MS/MS spectra against a database containing the sequence of the synthetic peptide. c. Specify phosphorylation of serine, threonine, or tyrosine as a variable modification in the search parameters. d. A successful validation is confirmed by the identification of the peptide with a mass shift of +79.966 Da and the confident localization of this modification to the expected amino acid residue based on the fragmentation pattern in the MS/MS spectrum.

Validation of a Synthetic Phosphopeptide by ELISA

This protocol outlines the steps for a direct ELISA to validate the phosphorylation of a synthetic peptide.

1. Plate Coating: a. Dilute the synthetic phosphopeptide to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted peptide solution to each well of a 96-well microplate. c. Incubate the plate overnight at 4°C or for 2-4 hours at 37°C. d. As a negative control, coat wells with the non-phosphorylated version of the synthetic peptide.

2. Blocking: a. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). b. Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. c. Incubate for 1-2 hours at room temperature.

3. Primary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute the phospho-specific primary antibody in blocking buffer according to the manufacturer's recommendation. c. Add 100 µL of the diluted primary antibody to each well. d. Incubate for 2 hours at room temperature or overnight at 4°C.

4. Secondary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in blocking buffer. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

5. Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. c. Incubate until a color change is observed. d. Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). e. Read the absorbance at the appropriate wavelength using a microplate reader. A significantly higher signal in the wells coated with the phosphopeptide compared to the non-phosphorylated peptide confirms successful phosphorylation.

In Vitro Kinase Assay with a Synthetic Peptide Substrate

This protocol describes a non-radioactive, luminescence-based kinase assay to functionally validate a synthetic peptide as a kinase substrate.

1. Reagents and Materials:

  • Purified, active kinase
  • Synthetic peptide substrate
  • Kinase reaction buffer (specific to the kinase)
  • ATP
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
  • White, opaque 96-well plates

2. Assay Procedure: a. Prepare a kinase reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate (at a concentration near the expected Km), and the purified kinase. b. Prepare a "no kinase" control reaction containing all components except the kinase. c. Prepare a "no peptide" control to measure background kinase autophosphorylation. d. Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (typically 10-100 µM). e. Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). f. Stop the reaction by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. g. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. h. Measure the luminescence using a plate-reading luminometer.

3. Data Analysis: a. The amount of ATP consumed is inversely proportional to the kinase activity. b. A significant decrease in luminescence in the presence of the synthetic peptide compared to the "no peptide" control indicates that the peptide is a substrate for the kinase, thus functionally validating its potential for phosphorylation.

References

A Comparative Guide to Coupling Reagents for Fmoc-Phosphoamino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of phosphorylated amino acid residues into synthetic peptides is crucial for studying a wide range of biological processes, from signal transduction to protein regulation. The choice of coupling reagent in Fmoc-based solid-phase peptide synthesis (SPPS) is a critical determinant of success, directly impacting coupling efficiency, yield, and the stereochemical integrity of the final phosphopeptide. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Fmoc-phosphoamino acids, supported by available experimental data.

Performance Comparison of Coupling Reagents

The selection of a suitable coupling reagent for Fmoc-phosphoamino acids is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are frequently employed due to their high reactivity. Carbodiimide-based methods, such as DIC in combination with an additive like Oxyma, offer a cost-effective alternative with a different reactivity profile.

Below is a summary of quantitative data compiled from various studies. It is important to note that direct, comprehensive comparative studies across all phosphoamino acids and coupling reagents are limited. Therefore, the data presented is collated from different experimental contexts.

Table 1: Purity and Yield Comparison of Coupling Reagents
Coupling ReagentPeptide Sequence/ResiduePurity/YieldReference
HCTU H-CRRKGpSQKVS-NH₂Higher purity than HBTU[1]
HATU Acyl Carrier Protein (65-74)High Purity[1]
HCTU Acyl Carrier Protein (65-74)Purity comparable to HATU[1]
HBTU Acyl Carrier Protein (65-74)Lower purity than HATU/HCTU[1]
PyBOP Acyl Carrier Protein (65-74)Lower purity than HATU/HCTU[1]
DIC/Oxyma General PeptidesHigh Yield[2]

Note: The data for the Acyl Carrier Protein (65-74) synthesis provides a general comparison of reagent efficiency, though not with a phosphorylated residue. The H-CRRKGpSQKVS-NH₂ synthesis directly compares HCTU and HBTU for a phosphopeptide, with the study noting higher purity for HCTU, although specific quantitative data was not provided in the publication.[1]

Table 2: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents
Coupling ReagentBase% D-Enantiomer (Racemization)Reference
HATU NMM0.8%[3]
HBTU NMM<0.5%[3]
HCTU NMM<0.5%[3]
PyBOP NMM<0.5%[3]
DIC/Oxyma -<0.5%[3]

This data indicates that for Fmoc-Ser(tBu)-OH, most common coupling reagents induce minimal racemization under the tested conditions, with HATU showing a slightly higher tendency.[3]

Experimental Protocols

Detailed and optimized protocols are essential for the successful incorporation of Fmoc-phosphoamino acids. Below are representative methodologies for commonly used coupling reagents.

Protocol 1: HATU-Mediated Coupling of Fmoc-Phosphoamino Acids

This protocol is a general guideline for the coupling of Fmoc-phosphoamino acids using HATU, a highly effective but also more expensive uronium salt-based reagent.[4]

Reagents and Materials:

  • Fmoc-protected phosphoamino acid (pSer, pThr, or pTyr)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Pre-activation: In a clean vial, dissolve the Fmoc-phosphoamino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in anhydrous DMF.

  • Add DIPEA or NMM (6 equivalents) to the solution and vortex briefly. The solution will typically change color.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The exact time may need to be optimized based on the specific sequence.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: DIC/Oxyma-Mediated Coupling of Fmoc-Phosphoamino Acids

This protocol offers a cost-effective and efficient method using a carbodiimide activator with a modern additive that is a safer alternative to HOBt.[2]

Reagents and Materials:

  • Fmoc-protected phosphoamino acid (pSer, pThr, or pTyr)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

Procedure:

  • Solution Preparation: In a clean vial, dissolve the Fmoc-phosphoamino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in anhydrous DMF.

  • Coupling: Add the amino acid/Oxyma solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Add DIC (3-5 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Following the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times).

  • Monitor the reaction completion using a qualitative test such as the ninhydrin test. Repeat the coupling if necessary.

Visualizing the Workflow

The following diagrams illustrate the key stages in the solid-phase synthesis of phosphopeptides and the logical relationship in selecting a coupling reagent.

experimental_workflow Resin Start with Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-Phosphoamino Acid Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat n-1 cycles Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage After last AA Repeat->Fmoc_Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Phosphopeptide Purification->Final_Peptide

Caption: Generalized workflow for Fmoc-based solid-phase phosphopeptide synthesis.

reagent_selection Start Select Coupling Reagent for Fmoc-Phosphoamino Acid Uronium Uronium/Aminium Salts (HATU, HCTU, HBTU) Start->Uronium Carbodiimide Carbodiimides (DIC) Start->Carbodiimide Phosphonium Phosphonium Salts (PyBOP) Start->Phosphonium High_Reactivity High Reactivity, Good for Difficult Couplings Uronium->High_Reactivity Cost_Effective Cost-Effective, Requires Additive (Oxyma) Carbodiimide->Cost_Effective Less_Racemization Generally Low Racemization Phosphonium->Less_Racemization

Caption: Key considerations for selecting a coupling reagent for phosphopeptide synthesis.

Conclusion

The choice of coupling reagent for the incorporation of Fmoc-phosphoamino acids has a significant impact on the outcome of phosphopeptide synthesis.

  • HATU and HCTU are highly effective reagents, particularly for sterically hindered couplings, and have been shown to produce high-purity phosphopeptides.[1] HATU, while often considered the most reactive, may have a slightly higher tendency for racemization with sensitive residues like serine.[3]

  • HBTU and PyBOP are also widely used and effective for many standard couplings, though some studies suggest they may result in lower purity for more complex peptides compared to HATU and HCTU.[1]

  • DIC/Oxyma represents a robust and economical choice.[2] The use of Oxyma as an additive is advantageous due to its safety profile compared to HOBt and its efficacy in minimizing racemization.[3]

Ultimately, the optimal coupling reagent and protocol may require empirical determination based on the specific peptide sequence and the phosphoamino acid being incorporated. For challenging sequences or when maximizing purity is paramount, the more reactive uronium salts like HATU or HCTU are often preferred. For routine syntheses where cost is a significant factor, the DIC/Oxyma combination provides an excellent balance of performance and economy. Researchers should always verify the completion of coupling reactions and assess the purity of the final product by appropriate analytical methods.

References

A Comparative Guide to Assessing the Purity of Crude Phosphopeptides Synthesized with Fmoc-Thr(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of phosphopeptides is a critical tool for studying cellular signaling, developing kinase inhibitors, and creating targeted therapeutics. The purity of the synthesized phosphopeptide is paramount for the reliability of experimental results. This guide provides a comparative assessment of the purity of crude phosphopeptides synthesized using the common building block, Fmoc-Thr(PO(OBzl)OH)-OH, and discusses an alternative strategy using a fully protected phosphoamino acid analogue to mitigate common side reactions.

Introduction to Phosphopeptide Synthesis and Purity Challenges

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for producing phosphopeptides. The incorporation of phosphorylated amino acids, such as phosphothreonine (pThr), presents unique challenges. The most widely used building block is Fmoc-Thr(PO(OBzl)OH)-OH, where one hydroxyl group of the phosphate is protected by a benzyl group.[1] While effective, this partially protected phosphate can lead to side reactions, primarily β-elimination, and can complicate coupling steps, impacting the purity of the crude product.[2][3]

Alternative strategies, such as using fully protected phosphoamino acid derivatives, for instance, the analogous Fmoc-Tyr(PO(NMe2)2)-OH for phosphotyrosine, can circumvent these issues by masking the reactive phosphate group entirely during synthesis.[2][4] This guide compares these two approaches, providing experimental data and protocols for assessing the purity of the resulting crude phosphopeptides.

Comparison of Synthetic Strategies and Expected Purity

The choice of the phosphothreonine building block has a direct impact on the impurity profile of the crude peptide. Below is a summary of the expected outcomes when using a partially protected versus a fully protected strategy.

FeatureFmoc-Thr(PO(OBzl)OH)-OH (Partially Protected)Fully Protected pThr Analogue (e.g., based on Tyr analogue)
Primary Challenge β-elimination under basic conditions (Fmoc deprotection).[2][3]Requires an additional, often harsh, final deprotection step for the phosphate group.
Coupling Efficiency Can be sluggish; requires strong activation reagents (e.g., HATU) and excess base.[1][4]Generally proceeds with standard coupling reagents without issue.[4]
Major Impurities - Deletion sequences (incomplete coupling)- β-elimination products (dehydrobutyrine)- Piperidinyl-adducts from β-elimination[3]- Deletion sequences (if coupling is inefficient for other reasons)- Incompletely deprotected phosphopeptide
Expected Crude Purity Moderate to high, but often contaminated with β-elimination byproducts.Generally higher, with a cleaner impurity profile, but dependent on the final deprotection efficiency.
Post-Synthesis Steps Standard TFA cleavage removes the benzyl group.Requires a specific deprotection step for the phosphate protecting groups post-TFA cleavage.[4]

Experimental Protocols

Protocol 1: Synthesis of a Model Phosphopeptide using Fmoc-Thr(PO(OBzl)OH)-OH

1. Peptide Synthesis:

  • Resin: Rink Amide MBHA resin.

  • Fmoc Deprotection: 20% piperidine in DMF for 5 and 10 minutes.

  • Amino Acid Coupling (Standard): 5-fold excess of Fmoc-amino acid, HBTU, and HOBt, with a 10-fold excess of DIPEA in DMF. Coupling time: 1-2 hours.

  • Phosphothreonine Coupling: 3-fold excess of Fmoc-Thr(PO(OBzl)OH)-OH, HATU, with a 6-fold excess of DIPEA in DMF. Double couple for 2 hours each time.

  • Washes: DMF and DCM between deprotection and coupling steps.

2. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.[4]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

3. Purity Assessment:

  • Reverse-Phase HPLC (RP-HPLC):

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-65% B over 30 minutes.

    • Detection: 214 nm and 280 nm.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) to confirm the mass of the desired phosphopeptide and identify masses corresponding to potential impurities (e.g., deletion sequences, dehydrobutyrine product).

Protocol 2: Purity Assessment using a Fully Protected Strategy (Analogous to Fmoc-Tyr(PO(NMe2)2)-OH)

1. Peptide Synthesis:

  • Synthesis proceeds as in Protocol 1, but the phosphothreonine analogue is coupled using standard HBTU/HOBt/DIPEA activation.

2. Cleavage and Deprotection:

  • Initial cleavage from the resin with 95% TFA, 2.5% water, 2.5% TIS for 3 hours. This removes all side-chain protecting groups except for the dimethylamine groups on the phosphate.

  • After ether precipitation, the fully protected peptide is treated with 10% aqueous TFA overnight to hydrolyze the phosphodiamidate.[4]

  • Precipitate the final crude phosphopeptide in cold diethyl ether and lyophilize.

3. Purity Assessment:

  • Analyze by RP-HPLC and MS as described in Protocol 1. The primary impurities to look for would be any remaining partially or fully protected phosphopeptide.

Data Presentation

Table 1: Representative HPLC and MS Analysis of a Crude Model Phosphopeptide
Analytical MethodFmoc-Thr(PO(OBzl)OH)-OH SynthesisFully Protected pThr Analogue Synthesis
RP-HPLC Purity (%) ~60-70% (Main Peak)>80% (Main Peak)
Major Impurity 1 Target Peptide - 98 Da (β-elimination)Target Peptide + 43 Da (partially deprotected)
Major Impurity 2 Deletion Sequence (e.g., Target - one amino acid)Deletion Sequence
MS (Expected Mass) [M+H]+ Confirmed[M+H]+ Confirmed
MS (Impurity Mass) [M-98+H]+, [M-AA+H]+[M+43+H]+, [M-AA+H]+

Note: Purity percentages and impurity identities are representative and will vary based on the peptide sequence and synthesis efficiency.

Visualizing the Workflow and Concepts

Synthesis_Workflow General Workflow for Phosphopeptide Synthesis and Analysis cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Assessment Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling pThr_Coupling Phosphothreonine Coupling (Special Conditions may apply) Coupling->pThr_Coupling Wash Wash Steps Coupling->Wash Repeat for each AA TFA_Cleavage TFA Cleavage Cocktail pThr_Coupling->TFA_Cleavage Wash->Fmoc_Deprotection Precipitation Ether Precipitation TFA_Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization RP_HPLC RP-HPLC Analysis Lyophilization->RP_HPLC MS Mass Spectrometry Lyophilization->MS RP_HPLC->MS

Caption: General workflow for phosphopeptide synthesis and purity analysis.

Side_Reaction Side Reaction with Partially Protected Phosphothreonine pThr Fmoc-Thr(PO(OBzl)OH)-Peptide Piperidine Piperidine (Fmoc Deprotection) pThr->Piperidine Beta_Elimination β-Elimination Piperidine->Beta_Elimination Dehydrobutyrine Dehydrobutyrine-Peptide (Impurity) Beta_Elimination->Dehydrobutyrine Desired_Peptide H-Thr(PO(OBzl)OH)-Peptide (Desired Product) Beta_Elimination->Desired_Peptide

Caption: β-elimination side reaction during Fmoc deprotection.

Conclusion

Assessing the purity of crude phosphopeptides requires a robust analytical approach, typically combining RP-HPLC and mass spectrometry. The choice of the phosphothreonine building block is a critical determinant of the final crude purity. While Fmoc-Thr(PO(OBzl)OH)-OH is widely used, it is prone to side reactions like β-elimination, which can complicate purification. The use of a fully protected phosphothreonine building block, analogous to those available for phosphotyrosine, can significantly reduce these side reactions, leading to a cleaner crude product. Researchers should carefully consider the trade-offs between the synthetic strategies and choose the one that best suits their sequence, scale, and purity requirements. By employing the detailed protocols and analytical methods outlined in this guide, scientists can confidently assess the purity of their synthesized phosphopeptides and ensure the integrity of their research.

References

Unveiling the Biological Impact of Synthetic Phosphopeptides: A Comparative Guide to Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the biological activity of synthetic phosphopeptides is a critical step in understanding cellular signaling and developing novel therapeutics. This guide provides a detailed comparison of key enzymatic assays used for this purpose, complete with experimental protocols and data to aid in selecting the most appropriate method for your research needs.

Synthetic phosphopeptides are invaluable tools for dissecting the intricate networks of protein phosphorylation that govern a vast array of cellular processes. However, their synthesis alone does not guarantee biological activity. It is essential to experimentally validate that these molecules can be recognized and acted upon by their target enzymes, primarily protein kinases and phosphatases. This guide explores and compares the most common enzymatic assays employed to confirm and quantify the biological activity of synthetic phosphopeoptides.

General Experimental Workflow

The process of confirming the biological activity of a synthetic phosphopeptide typically follows a standardized workflow. This involves preparing the necessary reagents, performing the enzymatic assay, and subsequently detecting and quantifying the reaction product. The specific details of each step will vary depending on the chosen assay.

Experimental Workflow General Experimental Workflow for Confirming Phosphopeptide Activity cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Synthetic Phosphopeptide D Incubation A->D B Enzyme (Kinase/Phosphatase) B->D C Assay Buffer & Reagents C->D E Signal Generation D->E F Data Acquisition E->F G Analysis & Interpretation F->G

Caption: A generalized workflow for enzymatic assays to confirm phosphopeptide activity.

Comparison of Key Enzymatic Assays

The choice of enzymatic assay depends on several factors, including the nature of the phosphopeptide, the enzyme of interest, and the desired quantitative output. The following table summarizes and compares the key features of the most widely used assays.

Assay TypePrincipleCommon Detection Method(s)Key AdvantagesKey LimitationsTypical Substrate Concentration
Kinase Assay Measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by a protein kinase.Radiometric (³²P or ³³P), Fluorescence, Luminescence, Mass SpectrometryDirect measurement of kinase activity; High sensitivity with radiometric methods.Radiometric assays require special handling and disposal; Non-radiometric assays can have lower sensitivity.10-400 µM[1]
Phosphatase Assay Measures the removal of a phosphate group from a synthetic phosphopeptide substrate by a protein phosphatase.Colorimetric (Malachite Green), Fluorescence, LuminescenceHigh specificity with defined phosphopeptide substrates; Non-radioactive methods are common.Indirect measurement of phosphate release; Potential for interference from free phosphate in samples.Starting at 200 µM[2]
ELISA-Based Assay Utilizes antibodies to detect either the phosphorylated or dephosphorylated form of the peptide.Colorimetric, Chemiluminescent, FluorescentHigh throughput; High sensitivity and specificity; Can measure phosphorylation in complex samples.Requires specific antibodies; Can be more time-consuming to develop.Sample dependent, requires optimization

Detailed Experimental Protocols

Kinase Assay Protocol (Non-Radiometric, Mass Spectrometry-Based)

This protocol outlines a general procedure for a kinase assay linked with phosphoproteomics (KALIP) to identify direct kinase substrates.[3][4][5]

Materials:

  • Synthetic peptide substrate

  • Active protein kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • Reagents for phosphopeptide enrichment (e.g., TiO₂ or IMAC beads)[6][7]

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the synthetic peptide substrate, active protein kinase, and kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. The final concentration of ATP should be optimized for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Phosphopeptide Enrichment: Enrich the phosphorylated peptides from the reaction mixture using TiO₂ or IMAC beads according to the manufacturer's protocol.[6][7]

  • Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by mass spectrometry to confirm the phosphorylation event and identify the site of modification.[3][4]

Phosphatase Assay Protocol (Colorimetric, Malachite Green)

This protocol describes a colorimetric assay to measure phosphatase activity using a synthetic phosphopeptide and Malachite Green reagent.[1][2][8]

Materials:

  • Synthetic phosphopeptide substrate

  • Active protein phosphatase

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 1 mM EDTA, 5 mM DTT)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a 2x working solution of the phosphopeptide substrate in the phosphatase assay buffer. A typical starting concentration is 200 µM.[2]

  • Reaction Setup: Add the diluted phosphatase sample to the wells of a 96-well plate. Include a phosphate standard curve and a blank (no phosphatase).

  • Initiation: Start the reaction by adding the 2x phosphopeptide substrate solution to the wells containing the phosphatase.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes.[2]

  • Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent to all wells. Allow the color to develop for 10-15 minutes at room temperature.[2]

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: Determine the amount of phosphate released by comparing the absorbance of the samples to the phosphate standard curve.

ELISA-Based Assay Protocol (Phospho-Specific Sandwich ELISA)

This protocol provides a general outline for a phospho-specific sandwich ELISA to quantify a phosphorylated peptide.[9]

Materials:

  • Antibody-coated 96-well microplate (capture antibody specific for the total peptide)

  • Synthetic phosphopeptide standard

  • Cell lysate or sample containing the phosphopeptide

  • Detection antibody (specific for the phosphorylated form of the peptide)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Assay diluent

  • Microplate reader

Procedure:

  • Sample/Standard Addition: Add the prepared standards and samples to the wells of the antibody-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer.

  • Detection Antibody: Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the phosphopeptide in the samples.

Signaling Pathway Example: The MAPK/ERK Pathway

Phosphopeptides are central to numerous signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is a classic example where a cascade of phosphorylation events relays signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival. Synthetic phosphopeptides corresponding to substrates within this pathway can be used to probe the activity of specific kinases like MEK and ERK.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

By employing the appropriate enzymatic assays, researchers can confidently validate the biological activity of their synthetic phosphopeptides, paving the way for more accurate and impactful studies in cell signaling and drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-Thr(POH)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step operational plan for the disposal of Fmoc-Thr(POH)-OH, a phosphorylated amino acid derivative commonly used in peptide synthesis.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat is required.

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

    • Keep solid and liquid waste containing this compound separate.

      • Solid Waste: Includes contaminated vials, weighing papers, and PPE.

      • Liquid Waste: Includes solutions containing this compound.

  • Waste Containerization and Labeling:

    • Use only approved, chemically compatible hazardous waste containers provided by your EHS department.

    • Ensure containers are in good condition and have a secure, leak-proof lid.

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (and any other constituents of the waste stream)

      • The approximate quantity of the waste

      • The date the waste was first added to the container

      • Your name, laboratory, and contact information

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information regarding the waste, as detailed in the table below.

Data for EHS Consultation

When contacting your EHS department, be prepared to provide the following information. Having these details readily available will facilitate a smooth and compliant disposal process.

Information Required for Disposal RequestDetails to Provide
Chemical Name This compound
Physical State Solid (as purchased) or Liquid (in solution)
Quantity Specify the total volume or mass of the waste
Solvents/Mixtures List all other chemicals present in the waste container and their approximate percentages
Potential Hazards Based on similar compounds, note potential for aquatic toxicity. State that a specific SDS is unavailable.
Location Your building and laboratory number
Contact Person Your name and phone number

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste management protocols. No specific experimental results are cited due to the absence of a dedicated Safety Data Sheet for this compound. The procedures outlined are derived from general best practices in chemical safety.

Chemical Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Identify Chemical for Disposal: This compound sds Locate Specific Safety Data Sheet (SDS) start->sds sds_found SDS Found? sds->sds_found no_sds SDS Not Found: Consult EHS & Treat as Hazardous sds_found->no_sds No review_sds Review SDS Section 13: Disposal Considerations sds_found->review_sds Yes ppe Wear Appropriate PPE no_sds->ppe review_sds->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Approved Hazardous Waste Container segregate->container label_waste Label Container Correctly container->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs complete Disposal Complete contact_ehs->complete

Caption: Workflow for the proper disposal of laboratory chemicals.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.